Sulfo-NHS-LC-Biotin sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30N4NaO9S2 |
|---|---|
Molecular Weight |
557.6 g/mol |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/t12-,13-,14?,18-;/m0./s1 |
InChI Key |
RDSJVNGBJUJRRW-GTSONSFRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Sulfo-NHS-LC-Biotin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) sodium salt, a pivotal reagent in bioconjugation and molecular biology. This document provides a comprehensive overview of its chemical properties, reaction mechanism, and practical applications, supplemented with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.
Introduction to Sulfo-NHS-LC-Biotin
Sulfo-NHS-LC-Biotin is a water-soluble and amine-reactive biotinylation reagent widely used for covalently labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3] Its key features include a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain (LC) spacer arm to minimize steric hindrance, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine reactivity and enhanced water solubility.[1][4][5] The presence of the negatively charged sulfonate group makes the molecule membrane-impermeable, rendering it an ideal tool for specifically labeling cell surface proteins.[4][6][7]
Chemical Properties and Structure
The chemical and physical properties of Sulfo-NHS-LC-Biotin are summarized in the table below, providing essential data for experimental planning.
| Property | Value | Reference(s) |
| Alternative Names | Sulfosuccinimidyl-6-(biotinamido)hexanoate, Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt | [8] |
| CAS Number | 127062-22-0 | [8] |
| Molecular Formula | C₂₀H₂₉N₄NaO₉S₂ | [8] |
| Molecular Weight | 556.59 g/mol | [8][9] |
| Spacer Arm Length | 22.4 Å | [8][9] |
| Solubility | Soluble in water (up to 100 mM), DMSO, and DMF | [4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [10] |
| Target Moiety | Primary amines (-NH₂) | [6][10] |
The Mechanism of Biotinylation
The core of Sulfo-NHS-LC-Biotin's functionality lies in the reaction of its Sulfo-NHS ester with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[11][12] This labeling reaction is most efficient in a pH range of 7 to 9.[6][10]
The primary amine targets for this reaction on proteins are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (K) residues.[6][12]
Figure 1. Reaction of Sulfo-NHS-LC-Biotin with a primary amine.
Experimental Protocols
General Protein Biotinylation in Solution
This protocol is suitable for labeling purified proteins, such as antibodies, in an aqueous solution.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-7.5
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)[6]
-
Desalting columns or dialysis equipment for purification[8]
Procedure:
-
Reagent Preparation: Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[8] Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or the reaction buffer (e.g., 20 mg/mL).[8] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[9]
-
Biotinylation Reaction: Add a 10 to 20-fold molar excess of the Sulfo-NHS-LC-Biotin stock solution to the protein solution.[8] For more dilute protein solutions, a higher molar excess may be required.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6][8]
Cell Surface Protein Biotinylation
This protocol is designed for labeling proteins on the surface of living cells.
Materials:
-
Adherent or suspension cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching buffer (ice-cold PBS containing 100 mM glycine)[6][13]
-
Lysis buffer for subsequent protein extraction
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[12][13]
-
Biotinylation Reaction: Resuspend the cells in ice-cold PBS. Add the freshly prepared Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of approximately 2 mM.[6]
-
Incubation: Incubate the reaction on a rocking platform for 30 minutes at 4°C to minimize internalization of the biotin reagent.[6][13]
-
Quenching: Quench the reaction by washing the cells three times with the ice-cold quenching buffer.[6][13]
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins using streptavidin-agarose resin.[1]
Figure 2. Experimental workflow for cell surface protein biotinylation.
Quantitative Data and Optimization
The efficiency of biotinylation can be influenced by several factors, including the molar ratio of the biotin reagent to the protein, protein concentration, and reaction time.
| Parameter | Recommended Range | Notes | Reference(s) |
| Molar Excess (Protein) | 10-20 fold | For general protein labeling in solution. | [8] |
| Molar Excess (Antibody) | 50-fold | Resulted in 1-3 biotin groups per antibody molecule. | [6] |
| Protein Concentration | 1-10 mg/mL | More dilute solutions may require a higher molar excess of the biotin reagent. | [8][14] |
| Reaction Time (Room Temp) | 30-60 minutes | [8][15] | |
| Reaction Time (4°C) | ≥ 2 hours | May reduce active internalization during cell surface labeling. | [6][8] |
| pH | 7.0-9.0 | Optimal for the reaction with primary amines. | [6][10] |
It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the biotinylation reaction as they will compete for the Sulfo-NHS-LC-Biotin.[6][9]
Applications in Research and Drug Development
The unique properties of Sulfo-NHS-LC-Biotin make it a versatile tool in various research and development applications:
-
Protein Labeling: Biotinylating antibodies and other proteins for use in immunoassays (ELISA, Western blotting), affinity chromatography, and pull-down assays.[1][2]
-
Cell Surface Biotinylation: Studying the expression, trafficking, and regulation of cell surface receptors and transporters.[6]
-
Drug Delivery: Investigating methods for targeted drug delivery by anchoring therapeutics to specific cell populations.[7]
-
Vascular Permeability Studies: Evaluating the integrity of biological barriers, such as the blood-retinal barrier.[16]
Conclusion
Sulfo-NHS-LC-Biotin sodium salt is a powerful and versatile reagent for the specific and efficient labeling of primary amine-containing molecules. Its water solubility and membrane impermeability provide distinct advantages for a wide range of applications, from basic research to drug development. By understanding its core mechanism and optimizing reaction conditions, researchers can effectively utilize this tool to advance their scientific investigations.
References
- 1. apexbt.com [apexbt.com]
- 2. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. adipogen.com [adipogen.com]
- 5. Sulfo-NHS-LC-Biotin - CAS-Number 191671-46-2 - Order from Chemodex [chemodex.com]
- 6. store.sangon.com [store.sangon.com]
- 7. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 8. proteochem.com [proteochem.com]
- 9. apexbt.com [apexbt.com]
- 10. cephamls.com [cephamls.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. selleckchem.com [selleckchem.com]
The Aqueous Behavior of Sulfo-NHS-LC-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the water solubility and associated applications of Sulfo-NHS-LC-Biotin, a critical reagent in bioconjugation and molecular biology. Understanding its aqueous characteristics is paramount for the successful labeling of proteins, antibodies, and other primary amine-containing biomolecules. This document provides quantitative solubility data, detailed experimental protocols for its use, and visualizations of key chemical processes.
Core Properties and Water Solubility
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemically modified form of biotin designed for enhanced utility in aqueous environments. The key to its water solubility is the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring. This modification imparts a negative charge and polarity to the molecule, allowing it to readily dissolve in water and other polar solvents.[1][2] This property is a significant advantage over its non-sulfonated counterpart (NHS-LC-Biotin), as it permits biotinylation reactions to be performed in the absence of organic solvents like DMSO or DMF, which can be detrimental to the structure and function of many proteins.[2][3][4]
The water-soluble nature of Sulfo-NHS-LC-Biotin also renders it membrane-impermeable.[2][3] This characteristic is particularly valuable for selectively labeling cell surface proteins, as the reagent cannot cross the lipid bilayer to react with intracellular molecules.[2][3][5]
Quantitative Solubility Data
The solubility of Sulfo-NHS-LC-Biotin in various solvents has been determined by several manufacturers. This data is summarized in the table below for easy reference.
| Solvent | Solubility | Source(s) |
| Water | 10 mg/mL | [6] |
| Dimethylformamide (DMF) | Soluble (up to 10 mg/mL reported) | [6][7] |
| Dimethyl sulfoxide (DMSO) | Soluble | [7] |
It is important to note that while soluble, the NHS-ester moiety of Sulfo-NHS-LC-Biotin is susceptible to hydrolysis in aqueous solutions.[2][3][4] This hydrolysis reaction inactivates the reagent, preventing it from reacting with primary amines. Therefore, it is strongly recommended to prepare aqueous solutions of Sulfo-NHS-LC-Biotin immediately before use and to avoid preparing stock solutions for long-term storage.[2][3][4][5] The rate of hydrolysis increases with pH.
Experimental Protocols
The following are detailed methodologies for the dissolution and use of Sulfo-NHS-LC-Biotin for the biotinylation of proteins.
I. Preparation of a 10 mM Sulfo-NHS-LC-Biotin Solution
This protocol describes the preparation of a fresh 10 mM solution of Sulfo-NHS-LC-Biotin, a common starting concentration for many biotinylation experiments.
Materials:
-
Sulfo-NHS-LC-Biotin (MW: 556.59 g/mol )[4]
-
Ultrapure water
Procedure:
-
Remove the vial of Sulfo-NHS-LC-Biotin from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4]
-
Immediately before use, weigh out a small amount of the reagent. For example, to prepare 400 µL of a 10 mM solution, weigh 2.2 mg of Sulfo-NHS-LC-Biotin.[4][8]
-
Dissolve the weighed reagent in the appropriate volume of ultrapure water (e.g., 400 µL for 2.2 mg).[4][8]
-
Mix by vortexing or pipetting up and down until the reagent is completely dissolved.[9]
-
Use the freshly prepared solution immediately for the biotinylation reaction. Discard any unused portion of the reconstituted reagent.[2][3][4]
II. Protein Biotinylation in Aqueous Buffer
This protocol outlines a general procedure for the biotinylation of a protein sample in an amine-free buffer.
Materials:
-
Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.[3][4]
-
Freshly prepared 10 mM Sulfo-NHS-LC-Biotin solution (see Protocol I).
-
Desalting column or dialysis cassette for buffer exchange and removal of excess biotin.[2][4]
Procedure:
-
Buffer Exchange (if necessary): If the protein sample is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be accomplished by dialysis or using a desalting column according to the manufacturer's instructions.[2][3][4]
-
Calculate Molar Excess: Determine the desired molar excess of the biotin reagent to the protein. A 10- to 50-fold molar excess is commonly recommended.[5] The optimal ratio may need to be determined empirically for each specific protein.
-
Biotinylation Reaction: Add the calculated volume of the freshly prepared 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution.
-
Incubation: Incubate the reaction mixture. Common incubation conditions are 30-60 minutes at room temperature or 2 hours on ice.[4][8]
-
Removal of Excess Biotin: After incubation, remove the non-reacted and hydrolyzed Sulfo-NHS-LC-Biotin from the biotinylated protein using a desalting column or dialysis.[2][4]
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the stability of the non-biotinylated protein.
Visualizations of Key Processes
The following diagrams illustrate the chemical reaction and a general workflow for protein biotinylation using Sulfo-NHS-LC-Biotin.
Caption: Chemical reaction of Sulfo-NHS-LC-Biotin with a primary amine.
Caption: General workflow for protein biotinylation.
References
- 1. EZ-Link™ Sulfo-NHS-LC-LC-Biotin, 50 mg - FAQs [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 6. bio-techne.com [bio-techne.com]
- 7. cyanagen.com [cyanagen.com]
- 8. apexbt.com [apexbt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Impermeability of Sulfo-NHS-LC-Biotin: A Technical Guide to Cell Surface Biotinylation
For researchers, scientists, and drug development professionals, understanding the specific properties of labeling reagents is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide explores the membrane permeability of Sulfo-NHS-LC-Biotin, a widely used reagent for the targeted biotinylation of cell surface proteins.
At its core, Sulfo-NHS-LC-Biotin is designed to be membrane-impermeable. This characteristic is fundamental to its application in distinguishing and identifying proteins expressed on the outer surface of a cell from those residing within the intracellular environment. Its utility is rooted in its unique chemical structure, which combines a biotin molecule for detection, a long-chain (LC) spacer arm to reduce steric hindrance, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine reactivity and, crucially, water solubility.
The Chemical Basis of Membrane Impermeability
The key to Sulfo-NHS-LC-Biotin's inability to cross the cell membrane lies in the negatively charged sulfonate group (-SO3-) on the N-hydroxysuccinimide ring.[1][2][3][4] This charged group renders the entire molecule water-soluble and polar, preventing it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane.[3][4][5] As long as the cell membrane remains intact, only primary amines (such as the N-terminus of proteins and the side chains of lysine residues) exposed on the extracellular surface will be biotinylated.[3][5]
In contrast, the non-sulfonated counterpart, NHS-LC-Biotin, is membrane-permeable and can be used to label intracellular proteins.[6][7] This fundamental difference allows for comparative experiments to elucidate the localization of specific proteins.[7]
Quantitative Insights into Cell-Associated Biotin
While direct permeability coefficients for Sulfo-NHS-LC-Biotin are not commonly reported in the literature, a 2001 study by Katsumi and colleagues provides valuable quantitative data comparing the cellular association of Sulfo-NHS-LC-Biotin with the membrane-permeable NHS-LC-Biotin in cultured bovine aortic endothelial cells (BAECs).
The following table summarizes the key findings from this study, illustrating the differential behavior of the two reagents:
| Parameter | Sulfo-NHS-LC-Biotin | NHS-LC-Biotin | Reference |
| Relative Biotinylation Efficiency | Slightly less cellular protein biotinylated compared to NHS-LC-Biotin at the same concentration. | Slightly more cellular protein biotinylated compared to Sulfo-NHS-LC-Biotin at the same concentration. | [6] |
| Cellular Retention (24 hours) | A small amount of biotinylated protein remained. | Approximately 60% of biotin molecules were still detected. | [6] |
| Cellular Retention (48 hours) | Not reported, but implied to be very low. | Approximately 40% of biotin molecules were still detected. | [6] |
| Calculated Half-life of Biotinylated Proteins | 10.8 hours | 38.0 hours | [6] |
These findings demonstrate that while Sulfo-NHS-LC-Biotin effectively labels cells, the resulting biotinylated proteins have a much shorter half-life within the cell lysate compared to those labeled with the membrane-permeable version. This rapid decrease is consistent with the labeling being restricted to the cell surface, where proteins are subject to natural turnover, internalization, and degradation pathways. The significantly longer half-life observed with NHS-LC-Biotin suggests that it labels a more stable, intracellular pool of proteins.
Experimental Protocol for Cell Surface Biotinylation
The following is a generalized protocol for the biotinylation of cell surface proteins using Sulfo-NHS-LC-Biotin, compiled from various sources.[5][8][9][10][11] It is crucial to optimize conditions for specific cell types and experimental goals.
Materials:
-
Cells (in suspension or adherent)
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer
-
Streptavidin-agarose beads or other affinity purification reagents
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a fresh solution of Sulfo-NHS-LC-Biotin in PBS. A final concentration of 0.5 to 1.0 mg/mL (approximately 1-2 mM) is commonly used.[8][9][11]
-
Add the Sulfo-NHS-LC-Biotin solution to the cell suspension or overlay on adherent cells.
-
Incubate for 30 minutes. To minimize the active internalization of the biotin reagent, it is recommended to perform this incubation at 4°C or on ice.[10][11][12] For some applications, incubation at room temperature can be performed.[8][10]
-
-
Quenching:
-
Cell Lysis and Protein Analysis:
-
Lyse the cells using an appropriate lysis buffer.
-
The biotinylated proteins can then be isolated using streptavidin-agarose beads and analyzed by downstream applications such as Western blotting.
-
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine.
Applications in Research and Drug Development
The specific labeling of cell surface proteins enabled by the membrane impermeability of Sulfo-NHS-LC-Biotin is a powerful tool in several areas of research and development:
-
Receptor and Transporter Studies: It allows for the investigation of the expression, regulation, and trafficking of cell surface receptors and transporters.[5][8]
-
Differentiation of Plasma Membrane Proteins: This technique is instrumental in distinguishing proteins located on the plasma membrane from those in organelle membranes.[5][8]
-
Drug Target Identification: By identifying proteins on the surface of specific cell types (e.g., cancer cells), potential targets for antibody-based therapies or other targeted drugs can be discovered.
-
Vascular Permeability Assays: Sulfo-NHS-LC-Biotin can be used as a tracer to assess the integrity of vascular barriers, such as the blood-retinal barrier, as it does not cross intact barriers.[11]
References
- 1. selectscience.net [selectscience.net]
- 2. apexbt.com [apexbt.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Surface protein biotinylation [protocols.io]
A Technical Guide to Sulfo-NHS-LC-Biotin: Understanding Spacer Arm Length and Its Critical Role in Bioconjugation
For researchers, scientists, and drug development professionals engaged in protein analysis, understanding the nuances of biotinylation reagents is paramount for experimental success. This guide provides an in-depth examination of Sulfo-NHS-LC-Biotin, a widely used reagent for labeling proteins and other biomolecules. The central focus is the significance of its 22.4 Ångstrom spacer arm, its impact on steric hindrance, and its utility in applications such as cell surface protein labeling.
Introduction to Sulfo-NHS-LC-Biotin
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemical reagent that facilitates the covalent attachment of biotin to molecules containing primary amines (-NH₂), such as proteins, antibodies, and peptides.[1][2][3] Its structure consists of three key components:
-
A Sulfo-NHS ester group: This amine-reactive group forms a stable, irreversible amide bond with primary amines found on lysine residues or the N-terminus of polypeptides.[1][3][4]
-
A Biotin moiety: A vitamin that exhibits an exceptionally high affinity for avidin and streptavidin proteins, forming the basis for highly specific detection and purification systems.[3][4]
-
A Long-Chain (LC) spacer arm: An extended linker that separates the biotin moiety from the target molecule.
The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide (NHS) ring renders the entire molecule water-soluble.[1][5][6] This key feature allows biotinylation reactions to be performed in aqueous buffers (pH 7-9) without organic solvents like DMSO or DMF and makes the reagent impermeable to cell membranes.[3][4] Consequently, it is an ideal choice for selectively labeling proteins on the surface of living cells.[1][6][7]
The Significance of the Spacer Arm
The length of the spacer arm is a critical determinant of the efficiency of biotin-avidin interactions. The binding pocket for biotin is located deep within the tetrameric structure of avidin and streptavidin. When biotin is attached directly to a large protein, the bulk of the protein can physically block or "hinder" the biotin from accessing this binding pocket.
The 22.4 Ångstrom spacer arm of Sulfo-NHS-LC-Biotin extends the biotin moiety away from the surface of the labeled protein.[1][7][8] This extension minimizes steric hindrance, allowing the biotin to bind more effectively to avidin or streptavidin. Research has shown that increasing the spacer arm length leads to a better dose-response curve and increased binding of streptavidin conjugates in enzyme-linked immunosorbent assays (ELISAs).[9] This enhanced accessibility is crucial for applications requiring high-sensitivity detection or efficient affinity purification.
The following diagram illustrates how a longer spacer arm overcomes steric hindrance to facilitate the binding of biotin to streptavidin.
Quantitative Data: Comparison of Biotinylation Reagents
The choice of biotinylation reagent often depends on the specific application and the nature of the target molecule. Reagents are available with varying spacer arm lengths to accommodate different experimental needs.
| Reagent Name | Spacer Arm Length (Å) | Spacer Arm Length (nm) | Key Features |
| NHS-Biotin | 13.5 | 1.35 | Standard, shorter arm; requires organic solvent. |
| Sulfo-NHS-LC-Biotin | 22.4 | 2.24 | Water-soluble, long arm, membrane impermeable. [1][7][9] |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | 3.05 | Water-soluble, extra-long arm for maximal reach.[7][9][10] |
Table 1: Comparison of common amine-reactive biotinylation reagents.
Experimental Protocol: Cell Surface Protein Biotinylation
This protocol provides a general methodology for labeling surface proteins on mammalian cells in suspension, a common application for Sulfo-NHS-LC-Biotin.[3]
A. Materials
-
Cells of interest
-
Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., PBS with 100 mM glycine or Tris)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Microcentrifuge and tubes
B. Methodology
-
Cell Preparation: Harvest cells and wash three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media. Resuspend the cell pellet to a final concentration of approximately 25 x 10⁶ cells/mL in PBS (pH 8.0).[3]
-
Biotinylation Reaction: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water. Add the reagent to the cell suspension to achieve a final concentration of ~2 mM.[3]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice.[3] Incubation at 4°C can help reduce the internalization of the biotin reagent by the cells.
-
Quenching: To stop the reaction, add Quenching Buffer to the cell suspension and incubate for 10-15 minutes. This step neutralizes any unreacted Sulfo-NHS-LC-Biotin.
-
Cell Lysis: Pellet the cells and wash again with PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Affinity Purification: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-agarose beads for 2 hours to overnight at 4°C to capture the biotinylated surface proteins.
-
Elution and Analysis: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) and analyze via downstream methods such as Western blotting.
The following diagram outlines the key steps in a cell surface biotinylation experiment.
References
- 1. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 2. Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Biotin | Fisher Scientific [fishersci.ca]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 10. cephamls.com [cephamls.com]
The Chemistry of Sulfo-NHS-LC-Biotin: A Technical Guide to Primary Amine Biotinylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reaction between Sulfo-NHS-LC-Biotin and primary amines, a cornerstone technique in bioconjugation for labeling proteins, antibodies, and other biomolecules. This document details the underlying chemical principles, provides quantitative data for reaction optimization, and outlines detailed experimental protocols for practical application in the laboratory.
Introduction to Amine-Reactive Biotinylation
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a fundamental tool in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization assays. N-hydroxysuccinimide (NHS) esters are among the most popular reagents for biotinylation due to their efficient and specific reaction with primary amines (-NH₂) under physiological conditions, forming stable amide bonds.[1][2][3]
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble variant of NHS-biotin. The inclusion of a sulfonate group on the NHS ring imparts aqueous solubility, allowing for biotinylation reactions to be performed in the absence of organic solvents like DMSO or DMF.[3] This property is particularly advantageous when working with proteins that are sensitive to organic solvents. Furthermore, its membrane impermeability makes it an excellent choice for specifically labeling cell surface proteins.
The Reaction Mechanism: Acylation of Primary Amines
The reaction of Sulfo-NHS-LC-Biotin with a primary amine is a nucleophilic acyl substitution. The primary amine, in its unprotonated form, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the N-hydroxysulfosuccinimide (Sulfo-NHS) as a leaving group.[4]
The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group of each polypeptide chain.[1][2][3]
Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine.
Key Reaction Parameters and Quantitative Data
The efficiency of the biotinylation reaction is influenced by several factors, most notably pH, temperature, and the molar ratio of biotin reagent to the target molecule. A critical competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive.
The Critical Role of pH
The pH of the reaction buffer is a crucial parameter as it governs the equilibrium between the protonated, non-nucleophilic amine (-NH₃⁺) and the deprotonated, reactive amine (-NH₂). The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, a pH range of 7-9 is generally recommended for efficient labeling.[1][2][3]
However, the rate of hydrolysis of the NHS ester also increases with pH. This necessitates a careful balance to maximize the yield of the desired biotinylated product while minimizing the loss of the reagent to hydrolysis.
The following table summarizes the effect of pH on the half-life of an NHS ester, illustrating the competition between aminolysis (the desired reaction) and hydrolysis.
| pH | Half-life of Hydrolysis | Half-life of Aminolysis |
| 8.0 | 210 minutes | 80 minutes |
| 8.5 | 180 minutes | 20 minutes |
| 9.0 | 125 minutes | 10 minutes |
| Data adapted from a study on porphyrin-NHS esters, which provides a good model for the general behavior of NHS esters in aqueous solutions.[5] |
As the data indicates, while the rate of aminolysis increases significantly with pH, the rate of hydrolysis also accelerates. For many applications, a pH of 7.2-8.5 provides a good compromise.[6]
Molar Ratio of Reagents
The extent of biotinylation can be controlled by adjusting the molar excess of Sulfo-NHS-LC-Biotin relative to the protein. A higher molar excess will generally result in a higher degree of labeling. However, excessive labeling can potentially compromise the biological activity of the protein. The optimal molar ratio should be determined empirically for each specific application.
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Biotin Incorporation (per Antibody) |
| 1-10 mg/mL | 20-fold | 4-6 molecules |
| 50-200 µg/mL | 50-fold | 1-3 molecules |
| Data is based on experiments with antibodies and serves as a general guideline.[3] |
Experimental Protocols
Protocol for Biotinylating Proteins in Solution
This protocol is a general guideline for the biotinylation of proteins in an aqueous buffer.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Sulfo-NHS-LC-Biotin
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Sample: Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.
-
Prepare the Biotin Reagent: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in the Reaction Buffer to a final concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[1]
-
Biotinylation Reaction: Add the calculated amount of the 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution. The molar ratio should be optimized based on the desired level of biotinylation (see Table in section 3.2).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted Sulfo-NHS-LC-Biotin. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted and hydrolyzed biotin reagent by buffer exchange using a desalting column or dialysis.
Caption: Experimental workflow for protein biotinylation.
Protocol for Determining Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA forms a complex with avidin that absorbs at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[7][8]
Materials:
-
Biotinylated protein sample (in PBS)
-
HABA/Avidin pre-mixed solution or individual components
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate Biotin Incorporation: The moles of biotin per mole of protein can be calculated using the following formula:
(ΔA₅₀₀ × V_reaction) / (ε × V_sample × C_protein)
Where:
-
ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample
-
V_reaction = Total volume in the cuvette (1 mL)
-
ε = Molar extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹)
-
V_sample = Volume of the biotinylated protein sample added (0.1 mL)
-
C_protein = Molar concentration of the protein sample
-
Caption: Workflow for the HABA assay.
Conclusion
The reaction of Sulfo-NHS-LC-Biotin with primary amines is a robust and versatile method for biotinylating a wide range of biomolecules. By understanding the reaction mechanism and the influence of key parameters such as pH and reagent concentration, researchers can effectively optimize their biotinylation protocols to achieve the desired degree of labeling while preserving the biological activity of their molecules of interest. The experimental protocols provided in this guide offer a solid foundation for the successful implementation of this essential bioconjugation technique.
References
- 1. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Sulfo-NHS-LC-Biotin: A Technical Guide to Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-NHS-LC-Biotin, a key reagent for the specific labeling of cell surface proteins. Understanding the principles and protocols outlined here is crucial for its effective application in various research and development settings, including proteomics, antibody development, and drug discovery.
Introduction to Sulfo-NHS-LC-Biotin
Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin) is a water-soluble and membrane-impermeable biotinylation reagent.[1][2][3] These characteristics make it an ideal choice for selectively labeling proteins on the exterior of living cells, as the charged sulfonate group prevents the molecule from crossing the cell membrane.[1][2]
The molecule consists of three key components:
-
A biotin moiety, which has an exceptionally high affinity for avidin and streptavidin proteins, enabling subsequent detection, purification, and analysis of labeled proteins.[1][2]
-
A long-chain (LC) spacer arm (22.4 angstroms) that reduces steric hindrance between the biotin and the labeled protein, facilitating efficient binding to avidin or streptavidin.[3][4]
-
An N-Hydroxysulfosuccinimide (Sulfo-NHS) ester , which is a reactive group that specifically targets primary amines (-NH2) found on protein surfaces, such as the side chains of lysine residues and the N-terminus of polypeptides.[1][2][5]
The reaction between the Sulfo-NHS ester and a primary amine forms a stable amide bond, ensuring the permanent attachment of the biotin label to the target protein.[1][2][5]
Chemical Properties and Reaction Mechanism
The core of Sulfo-NHS-LC-Biotin's utility lies in its amine-reactive chemistry. The Sulfo-NHS ester reacts efficiently with primary amino groups in a pH range of 7-9.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the Sulfo-NHS leaving group to form a stable amide linkage.
Experimental Protocols
Accurate and consistent results in cell surface labeling depend on meticulous adherence to optimized protocols. Below are detailed methodologies for the biotinylation of cell surface proteins on both suspension and adherent cells.
Reagent Preparation and Handling
Proper handling of Sulfo-NHS-LC-Biotin is critical due to its moisture sensitivity.[1][5]
| Parameter | Recommendation | Rationale |
| Storage | -20°C with desiccant.[1][3] | Prevents hydrolysis of the NHS ester. |
| Equilibration | Equilibrate vial to room temperature before opening.[1][2] | Avoids moisture condensation onto the product. |
| Reconstitution | Dissolve immediately before use in an appropriate solvent (e.g., water or DMSO).[1][6] | The NHS-ester moiety readily hydrolyzes and becomes non-reactive. |
| Stock Solutions | Do not prepare stock solutions for storage.[1][6] | To ensure maximum reactivity. |
| Reaction Buffers | Use amine-free buffers (e.g., PBS) at pH 7.2-8.0.[1][6] | Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction.[6] |
Cell Surface Biotinylation of Suspension Cells
This protocol is suitable for cells grown in suspension culture.
| Step | Procedure | Quantitative Parameters |
| 1. Cell Preparation | Wash cells three times with ice-cold PBS (pH 8.0). | --- |
| 2. Cell Resuspension | Resuspend cells in ice-cold PBS (pH 8.0). | Concentration: ~25 x 10⁶ cells/mL.[1][2] |
| 3. Reagent Addition | Add Sulfo-NHS-LC-Biotin to the cell suspension. | Final Concentration: 2-5 mM.[1][2] (e.g., 1.0 mg per mL of cell suspension for ~2 mM)[1][2] |
| 4. Incubation | Incubate the reaction mixture. | Temperature: Room temperature or 4°C.[1][7] Time: 30 minutes.[1][7] |
| 5. Quenching | Wash cells three times with PBS containing a quenching agent. | Quenching Agent: 100 mM glycine.[2][7] |
Note: Performing the incubation at 4°C can help to reduce the active internalization of the biotin reagent.[1][7]
Cell Surface Biotinylation of Adherent Cells
For cells grown in culture plates, the labeling will predominantly occur on the exposed apical surface.[1][2]
| Step | Procedure | Quantitative Parameters |
| 1. Cell Preparation | Gently wash adherent cells three times with ice-cold PBS (pH 8.0). | --- |
| 2. Reagent Addition | Add Sulfo-NHS-LC-Biotin solution to the cells. | Final Concentration: 2-5 mM in PBS (pH 8.0). |
| 3. Incubation | Incubate the plate. A rocking platform is recommended for even distribution.[8] | Temperature: 4°C.[8] Time: 30 minutes.[8] |
| 4. Quenching | Discard the biotin solution and wash the cells. | Wash three times with PBS + 100 mM glycine for 10 minutes at 4°C.[2][8] |
Experimental Workflow and Downstream Applications
Following successful labeling, biotinylated proteins can be subjected to a variety of analytical techniques.
Common downstream applications include:
-
Studying Protein Expression and Regulation: Tracking changes in the cell surface proteome in response to stimuli or during different cellular processes.[2]
-
Receptor and Transporter Analysis: Investigating the localization and trafficking of membrane proteins.[2]
-
Proteomic Profiling: Identifying the complete set of proteins present on the cell surface.
-
Drug Target Identification: Discovering novel cell surface proteins that can be targeted by therapeutics.
Troubleshooting
| Observation | Possible Cause | Recommended Action |
| Low Biotinylation Signal | Inefficient labeling reaction. | Ensure the use of an amine-free buffer at the correct pH. Optimize the molar excess of the biotin reagent.[6] |
| Insufficient accessible primary amines on the target protein. | Consider a biotinylation reagent that targets a different functional group. | |
| Presence of competing primary amines in the media. | Thoroughly wash cells before labeling to remove any residual culture media.[1][2] | |
| High Background/Intracellular Labeling | Loss of cell membrane integrity. | Handle cells gently and use ice-cold buffers to maintain membrane integrity. |
| Internalization of the biotin reagent. | Perform the incubation step at 4°C to reduce active cellular processes.[1][7] | |
| Non-specific Binding to Streptavidin Resin | Inadequate washing after protein capture. | Increase the number and stringency of wash steps. |
This technical guide provides a comprehensive framework for the successful application of Sulfo-NHS-LC-Biotin in cell surface protein labeling. By understanding the underlying chemistry and adhering to optimized protocols, researchers can confidently utilize this powerful tool to advance their scientific investigations.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. apexbt.com [apexbt.com]
- 4. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface protein biotinylation [protocols.io]
The Pivotal Role of the Sulfo-NHS Ester Group: An In-depth Technical Guide
For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the sulfo-NHS ester group stands out as a critical tool for covalently linking molecules. This guide provides a comprehensive overview of the chemistry, applications, and practical considerations surrounding the use of N-hydroxysulfosuccinimide (sulfo-NHS) esters, empowering researchers to harness their full potential in areas ranging from basic research to the development of targeted therapeutics.
Fundamental Chemistry and Reactivity
The defining feature of a sulfo-NHS ester is the presence of a sulfonate group on the N-hydroxysuccinimide ring. This seemingly minor modification dramatically increases the water solubility of the reagent compared to its non-sulfonated counterpart, the NHS ester.[1][2] This enhanced aqueous solubility is a key advantage, as it allows for conjugation reactions to be performed in physiological buffers, minimizing the need for organic co-solvents that can denature or precipitate sensitive biomolecules like proteins and antibodies.[]
The primary role of the sulfo-NHS group is to activate a carboxyl group, converting it into a highly reactive ester. This activated ester readily reacts with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable and irreversible amide bond.[4][] This reaction is highly selective for primary amines under mild pH conditions, typically between 7.2 and 8.5.[4] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, they are significantly slower and the resulting products are less stable.[4]
A competing reaction in aqueous solutions is the hydrolysis of the sulfo-NHS ester, which regenerates the carboxyl group and releases sulfo-N-hydroxysuccinimide. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[6][7] Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.
Quantitative Data for Reaction Optimization
To achieve reproducible and efficient bioconjugation, a thorough understanding of the quantitative parameters governing the reaction is essential. The following tables summarize key data for optimizing reactions involving sulfo-NHS esters.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. Lower pH can be used to target the N-terminus over lysine residues.[4] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis but may require longer incubation times.[1] |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reactant concentrations. Can be extended overnight at 4°C.[8][9] |
| Molar Excess of Sulfo-NHS Ester Reagent | 5- to 50-fold | The optimal ratio depends on the concentration of the protein and the number of accessible amines. Higher excess is often needed for dilute protein solutions.[10] |
| Protein Concentration | > 1-2 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the ester.[1] |
Table 1: General Reaction Conditions for Sulfo-NHS Ester Conjugations
| Crosslinker | Spacer Arm Length (Å) | Key Features |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | Homobifunctional, amine-reactive, water-soluble, non-cleavable. |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Heterobifunctional, amine-reactive and sulfhydryl-reactive, water-soluble, non-cleavable. Commonly used for antibody-drug conjugation.[11] |
| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | 16.1 | Homobifunctional, amine-reactive, water-soluble, cleavable with hydroxylamine. |
| Sulfo-NHS-Biotin | 13.5 | Amine-reactive biotinylation reagent, water-soluble, membrane-impermeable. |
Table 2: Properties of Common Sulfo-NHS Ester Crosslinkers
| pH | Half-life of NHS Ester |
| 7.0 | 4 - 5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Table 3: pH-Dependent Hydrolytic Half-life of the NHS Ester Group [6] (Note: While this data is for NHS esters, it provides a reasonable approximation for the behavior of sulfo-NHS esters).
Key Applications and Experimental Protocols
The versatility of sulfo-NHS esters has led to their widespread adoption in a multitude of applications. Below are detailed protocols for some of the most common uses.
Cell Surface Protein Biotinylation
This technique is used to label proteins on the exterior of living cells, as the charged sulfonate group prevents the reagent from crossing the cell membrane.
Experimental Protocol:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold, amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0 to remove any contaminating proteins from the culture medium.
-
Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin reagent in an appropriate solvent (e.g., water or DMSO) and then dilute to the final working concentration in ice-cold PBS. A typical starting concentration is 0.5 mg/mL.
-
Biotinylation Reaction: Resuspend the cells in the Sulfo-NHS-Biotin solution. Incubate for 30 minutes at 4°C with gentle agitation.
-
Quenching: To stop the reaction, add a quenching buffer containing a primary amine, such as 100 mM glycine or Tris buffer, to a final concentration of 10-20 mM. Incubate for 5-10 minutes at 4°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
Downstream Analysis: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation with streptavidin beads followed by western blotting.
Antibody-Drug Conjugate (ADC) Development using Sulfo-SMCC
Sulfo-SMCC is a heterobifunctional crosslinker commonly used to link cytotoxic drugs to antibodies for targeted cancer therapy.
Experimental Protocol:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.
-
Activation of Antibody with Sulfo-SMCC: Add a 10- to 20-fold molar excess of freshly prepared Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column or dialysis, exchanging the buffer to a conjugation buffer with a pH of 6.5-7.5.
-
Drug-Linker Conjugation: Add the sulfhydryl-containing drug-linker moiety to the maleimide-activated antibody. The molar ratio will depend on the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine or N-ethylmaleimide.
-
Purification and Characterization: Purify the ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody. The final ADC should be characterized for DAR, purity, and biological activity.[12]
Protein-Protein Crosslinking for Interaction Studies
Homobifunctional sulfo-NHS esters like BS3 can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.
Experimental Protocol:
-
Protein Sample Preparation: Prepare the protein mixture (e.g., cell lysate or purified protein complex) in an amine-free buffer such as PBS or HEPES at pH 7.5.
-
Crosslinking Reaction: Add the BS3 crosslinker to the protein sample. A typical starting concentration is 1-2 mM. Incubate for 30-60 minutes at room temperature.
-
Quenching the Reaction: Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis of Crosslinked Products: The crosslinked sample can be analyzed by SDS-PAGE and Western blotting to detect higher molecular weight complexes. For more detailed analysis, the crosslinked proteins can be digested and the resulting peptides analyzed by mass spectrometry to identify the crosslinked sites.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and the underlying chemical reactions.
Caption: Reaction mechanism of sulfo-NHS ester chemistry.
Caption: A generalized experimental workflow for bioconjugation using sulfo-NHS esters.
Caption: Workflow for identifying protein-protein interactions using crosslinking and mass spectrometry.
Troubleshooting and Optimization
Even with well-defined protocols, challenges can arise. Here are some common issues and suggestions for optimization:
-
Low Labeling Efficiency:
-
Verify Buffer pH: Ensure the pH is within the optimal range of 7.2-8.5.[1] Buffers containing primary amines (e.g., Tris, glycine) are incompatible and will compete with the target molecule.[4]
-
Increase Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the sulfo-NHS ester.[1]
-
Check Reagent Quality: Sulfo-NHS esters are moisture-sensitive. Ensure the reagent is stored properly and prepare solutions immediately before use.[10]
-
Optimize Incubation Time and Temperature: For sensitive proteins, perform the reaction at 4°C for a longer duration (e.g., overnight).[1]
-
-
Protein Precipitation:
-
Solubility of the Reagent: Although sulfo-NHS esters are water-soluble, some derivatives with hydrophobic linkers or labels may have limited solubility. Dissolving the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer can help.[4]
-
Protein Stability: The modification itself might alter the protein's properties and lead to aggregation. Consider using a different crosslinker or optimizing the degree of labeling.
-
-
High Background or Non-specific Labeling:
-
Quenching Step: Ensure the quenching step is efficient to stop the reaction and deactivate any remaining reactive esters.
-
Purification: Thorough purification of the conjugate is crucial to remove any unreacted labeling reagent.
-
Conclusion
The sulfo-NHS ester group is an invaluable asset in the toolbox of researchers in the life sciences and drug development. Its water solubility, high reactivity, and selectivity for primary amines under physiological conditions make it a versatile tool for a wide array of bioconjugation applications. By understanding the fundamental chemistry, optimizing reaction parameters, and following robust experimental protocols, scientists can effectively leverage the power of sulfo-NHS esters to advance their research and development goals, from elucidating complex biological pathways to designing novel targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 4. covachem.com [covachem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. proteochem.com [proteochem.com]
- 11. biosyn.com [biosyn.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sulfo-NHS-LC-Biotin: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-NHS-LC-Biotin, a key reagent in bioconjugation and molecular biology. It details the reagent's chemical properties, outlines its primary applications, and provides comprehensive experimental protocols for its use in cell surface protein labeling, antibody biotinylation, and vascular permeability assays.
Core Properties of Sulfo-NHS-LC-Biotin Sodium
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and amine-reactive biotinylation reagent. Its key features include a long spacer arm to reduce steric hindrance and a sulfonate group on the N-hydroxysuccinimide (NHS) ester, which renders the molecule membrane-impermeable.[1][2][3] This property is particularly advantageous for the specific labeling of cell surface proteins on living cells.[1][2]
| Property | Value | References |
| CAS Number | 191671-46-2 | [4][5][6][7][8] |
| Molecular Weight | 556.59 g/mol | [4][7][8] |
| Synonyms | Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate | [5][9][10] |
| Spacer Arm Length | 22.4 Å | [6] |
| Reactivity | Primary amines (-NH2) at pH 7-9 | [1][10] |
| Solubility | Water, DMSO, DMF | [1][10] |
Experimental Protocols
This section provides detailed methodologies for the key applications of Sulfo-NHS-LC-Biotin.
Cell Surface Protein Biotinylation
This protocol describes the labeling of proteins on the surface of intact cells. The membrane impermeability of Sulfo-NHS-LC-Biotin ensures that only extracellularly exposed proteins are biotinylated.[1][2]
Methodology:
-
Cell Preparation: Wash cultured cells (adherent or in suspension) three times with ice-cold phosphate-buffered saline (PBS), pH 8.0, to remove any amine-containing culture media.[8][11][12]
-
Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[8][11][12]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water.
-
Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin stock solution to the cell suspension to a final concentration of 2 mM.[8][11] Incubate for 30 minutes at room temperature or on ice. Incubation at 4°C can help reduce the internalization of the biotin reagent.[11][12]
-
Quenching: To stop the reaction, add a quenching buffer, such as PBS containing 100 mM glycine or 50 mM Tris, and incubate for 10 minutes at 4°C.[4]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.[11]
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins using streptavidin-agarose beads.
Antibody Biotinylation
This protocol outlines the procedure for labeling antibodies with Sulfo-NHS-LC-Biotin for use in various immunoassays and purification techniques.
Methodology:
-
Antibody Preparation: Dissolve the antibody to be labeled in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[13] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[14]
-
Reagent Preparation: Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the reagent in water or the same buffer as the antibody to a concentration of 10 mM.[14]
-
Biotinylation Reaction: Add a calculated amount of the Sulfo-NHS-LC-Biotin solution to the antibody solution. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point.[8] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]
-
Removal of Excess Biotin: Separate the biotinylated antibody from unreacted biotin using a desalting spin column, dialysis, or gel filtration.[6][13]
-
Quantification of Biotinylation (Optional): The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]
-
Storage: Store the biotinylated antibody under conditions appropriate for the unmodified antibody.
In Vivo Vascular Permeability Assay
This protocol describes a method to assess blood-retinal barrier permeability in a mouse model using Sulfo-NHS-LC-Biotin perfusion.[5]
Methodology:
-
Animal Preparation: Anesthetize the mouse according to approved institutional protocols.
-
Surgical Preparation: Make an incision in the right atrium to allow for exsanguination.[5]
-
Perfusion: Insert a 26-gauge needle connected to a syringe into the left ventricle. Perfuse with 10 mL of Sulfo-NHS-LC-Biotin solution (0.75 µg/g body weight) over 10 minutes at a flow rate of 1 mL/min.[5]
-
Fixation: Immediately following biotin perfusion, perfuse with 10 mL of 10% formalin to fix the tissues.[5]
-
Tissue Harvest and Processing: Enucleate the eyes and transfer them to 4% paraformaldehyde (PFA) in PBS on ice. After 15 minutes, dissect the retinas in 2x PBS.[5]
-
Staining:
-
Permeabilize and block the retinas.
-
Incubate with fluorescently-labeled streptavidin (e.g., CF488A-conjugated streptavidin) to detect the biotinylated proteins that have leaked from the vasculature.
-
Co-stain with a vascular marker, such as isolectin B4 (IB4), to visualize the blood vessels.[5]
-
-
Imaging: Mount the retinas and visualize using confocal microscopy to assess the extent of extravasated biotin, indicating vascular leakage.[5]
References
- 1. store.sangon.com [store.sangon.com]
- 2. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 3. cephamls.com [cephamls.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. A Blood-retina Barrier Permeability Assay in Young Mice Using Sulfo-NHS-LC-biotin Perfusion [bio-protocol.org]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. assets.fishersci.com [assets.fishersci.com]
A Technical Guide to the Storage and Stability of Sulfo-NHS-LC-Biotin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the storage, stability, and handling of Sulfo-NHS-LC-Biotin sodium salt, a critical reagent in bioconjugation and diagnostic assay development. Understanding the chemical properties and degradation pathways of this molecule is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics and diagnostics.
Overview of Sulfo-NHS-LC-Biotin
Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin) is a water-soluble, amine-reactive biotinylation reagent. Its key features include a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain (LC) spacer arm to minimize steric hindrance, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for reaction with primary amines. The negatively charged sulfonate group enhances water solubility and renders the molecule membrane-impermeable, making it ideal for labeling cell surface proteins.
Storage and Handling of Solid Powder
The solid, powdered form of this compound salt is susceptible to degradation by moisture. Proper storage and handling are critical to maintain its reactivity.
Key Recommendations:
-
Temperature: Store the vial of Sulfo-NHS-LC-Biotin powder at -20°C.[1][2]
-
Desiccation: Always store the powder with a desiccant to protect it from moisture.[3]
-
Equilibration: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[3] This prevents atmospheric moisture from condensing onto the cold powder, which would lead to hydrolysis of the reactive NHS ester.
-
Shipping: The reagent is stable for short periods at ambient temperature and is often shipped without cold packs.[4][5]
Table 1: Recommended Storage Conditions for Solid Sulfo-NHS-LC-Biotin
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over long-term storage. |
| Atmosphere | Dry, with desiccant | The NHS ester is highly sensitive to moisture. |
| Container | Tightly sealed vial | Prevents exposure to atmospheric moisture. |
The stability of the solid powder under these recommended conditions is reported to be at least two to four years.[1][6]
Stability in Solution
The primary cause of instability for Sulfo-NHS-LC-Biotin in solution is the hydrolysis of the Sulfo-NHS ester. This reaction is highly dependent on the pH of the aqueous solution.
Hydrolysis of the Sulfo-NHS Ester
The Sulfo-NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxylate. This hydrolysis is a competing reaction to the desired biotinylation of primary amines. The rate of hydrolysis increases significantly with an increase in pH.[7]
dot
Caption: Hydrolysis degradation pathway of Sulfo-NHS-LC-Biotin.
Quantitative Stability Data
Studies have quantified the hydrolysis half-life of Sulfo-NHS-LC-Biotin in aqueous solutions at various pH values.
Table 2: Hydrolysis Half-Life of Sulfo-NHS-LC-Biotin in Aqueous Solution
| pH | Half-Life |
| > 8.0 | < 15 minutes |
| < 6.5 | > 2 hours |
Data sourced from a study by Grumbach and Veh (1991).[8]
These data clearly indicate that acidic to neutral pH conditions significantly slow down the hydrolysis of the Sulfo-NHS ester. However, the biotinylation reaction with primary amines is most efficient at a slightly alkaline pH of 7-9.[2][9] This necessitates a balance between reagent stability and reaction efficiency.
Recommendations for Solution Handling
-
No Stock Solutions: It is strongly recommended not to prepare aqueous stock solutions of Sulfo-NHS-LC-Biotin for storage.[3][10] The reagent should be dissolved immediately before use.[3]
-
Discard Unused Reagent: Any unused portion of the reconstituted aqueous solution should be discarded and not stored for later use.[3]
-
Anhydrous Solvents: For applications requiring a stock solution, high-quality anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used. A solution in anhydrous DMSO or DMF may be stored at -20°C for up to 2 months. However, care must be taken to prevent moisture contamination.
-
Reaction Buffer: For the biotinylation reaction, use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[11] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the Sulfo-NHS ester and must be avoided.
Experimental Protocols
Protocol for Assessing the Activity of Sulfo-NHS-LC-Biotin
This protocol allows for a qualitative or semi-quantitative assessment of the reactivity of a Sulfo-NHS-LC-Biotin sample by measuring the release of the Sulfo-NHS leaving group upon hydrolysis.[5]
Materials:
-
Sulfo-NHS-LC-Biotin to be tested
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
Spectrophotometer
Procedure:
-
Prepare a solution of the Sulfo-NHS-LC-Biotin in the amine-free buffer (e.g., 1 mg/mL).
-
Immediately measure the absorbance of the solution at 260 nm. This is the initial absorbance.
-
To induce complete hydrolysis, add a small volume of 0.5 N NaOH to the solution.
-
Immediately remeasure the absorbance at 260 nm. This is the final absorbance.
-
Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the Sulfo-NHS ester was active and has been hydrolyzed, releasing the Sulfo-NHS leaving group, which absorbs at this wavelength. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.
Caption: General workflow for protein biotinylation.
Conclusion
The stability of this compound salt is critically dependent on minimizing its exposure to moisture, both in its solid form and in solution. Proper storage at -20°C with a desiccant ensures the long-term viability of the powder. When in solution, the reagent is prone to rapid, pH-dependent hydrolysis. Therefore, solutions should be prepared immediately before use, and stock solutions should be avoided. By adhering to the guidelines and protocols outlined in this document, researchers can ensure the optimal performance of this versatile biotinylation reagent, leading to reliable and reproducible experimental outcomes.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sartorius.com [sartorius.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface protein biotinylation is a powerful technique for studying the expression, trafficking, and regulation of proteins on the plasma membrane. Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and membrane-impermeable reagent that specifically labels primary amines (lysine residues and N-termini) of proteins exposed on the cell surface.[1][2][3] Its water solubility is due to the charged sulfonate group on the N-hydroxysuccinimide (NHS) ester ring, which prevents it from crossing the intact cell membrane, ensuring the specific labeling of extracellular domains.[2][3][4] This technique is instrumental in differentiating plasma membrane proteins from intracellular proteins and is widely used in various applications, including receptor-ligand interaction studies, drug internalization assays, and the identification of cell surface markers.[2][5]
The NHS ester of Sulfo-NHS-LC-Biotin reacts efficiently with primary amino groups in a pH range of 7-9 to form stable amide bonds.[2][6] The long spacer arm (22.4 angstroms) of the "LC" (long chain) version minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin conjugates for subsequent detection or purification.[7]
Key Experimental Considerations
Several factors are critical for successful cell surface biotinylation:
-
Cell Health: It is imperative to maintain cell membrane integrity to prevent the labeling of intracellular proteins. All steps should be performed at 4°C or on ice to minimize active cellular processes like endocytosis.[5][6]
-
Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the target proteins for reaction with the Sulfo-NHS-LC-Biotin.[4][8] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.[2][6]
-
Reagent Preparation: Sulfo-NHS-LC-Biotin is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[3][9] The reagent should be dissolved immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[4][5]
-
Quenching: After the biotinylation reaction, any unreacted reagent must be quenched with a primary amine-containing buffer, such as glycine or Tris, to prevent non-specific labeling of proteins released during cell lysis.[1][10]
Quantitative Data Summary
The degree of biotinylation can be influenced by the concentration of the protein and the molar excess of the biotin reagent. While specific quantitative data for cell surface proteins can vary greatly depending on the cell type and protein of interest, the following tables provide general guidelines for antibody biotinylation, which can be adapted for cell surface labeling experiments.
Table 1: Recommended Molar Excess of Sulfo-NHS-LC-Biotin for Protein Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin | Reference |
| 10 mg/mL | 10-fold | [11] |
| 2 mg/mL | 20-fold to 25-fold | [6][11] |
| ≤ 2 mg/mL | ≥ 20-fold | [6] |
| 50-200 µg in 200-700 µL | 50-fold | [12] |
Table 2: Example Biotin Incorporation Levels for Antibodies
| Molar Excess of Biotin | Antibody Concentration & Volume | Resulting Biotin Groups per Antibody | Reference |
| 20-fold | 1-10 mg in 0.5-2 mL | 4-6 | [12] |
| 50-fold | 50-200 µg in 200-700 µL | 1-3 | [12] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation of Adherent Cells
This protocol is suitable for cells grown in culture plates.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scrapers
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual culture medium and proteins.[2][13]
-
Immediately before use, prepare the biotinylation solution by dissolving Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.[13]
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered.
-
Incubate the plate at 4°C for 30 minutes with gentle rocking.[1]
-
Aspirate the biotinylation solution and quench the reaction by adding Quenching Buffer.
-
Incubate for 10 minutes at 4°C with gentle rocking.[1]
-
Wash the cells three times with ice-cold PBS.[13]
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at ~14,000 rpm for 10 minutes at 4°C.[14]
-
The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as immunoprecipitation with streptavidin beads or Western blotting.
Protocol 2: Cell Surface Biotinylation of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Harvest the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet three times with ice-cold PBS (pH 8.0).[5][6]
-
Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10^6 cells/mL.[5][6]
-
Immediately before use, prepare the biotinylation solution. A common approach is to add 1.0 mg of Sulfo-NHS-LC-Biotin per mL of the cell suspension, which results in a final concentration of about 2 mM.[5][6]
-
Incubate the cell suspension at 4°C for 30 minutes with gentle rotation.[15]
-
Quench the reaction by adding Quenching Buffer to the cell suspension.
-
Wash the cells three times with Quenching Buffer to remove excess biotin reagent.[10][15]
-
After the final wash, lyse the cell pellet with ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at ~14,000 rpm for 10 minutes at 4°C.[14]
-
The supernatant is ready for subsequent analysis.
Visualizations
Caption: Experimental workflow for cell surface biotinylation.
Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine.
References
- 1. Surface protein biotinylation [protocols.io]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. apexbt.com [apexbt.com]
- 8. store.sangon.com [store.sangon.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. EZ-Link™ Sulfo-NHS-LC-Biotin, No-Weigh™ Format - FAQs [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody Biotinylation using Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and diagnostic assay development. The high-affinity interaction between biotin (Vitamin H) and streptavidin or avidin is one of the strongest known non-covalent biological interactions, making it an invaluable tool for the detection, purification, and immobilization of proteins, including antibodies.[1][2] Sulfo-NHS-LC-Biotin is a water-soluble, amine-reactive biotinylation reagent widely used for labeling antibodies and other proteins.[3][4] Its hydrophilic nature prevents it from crossing cell membranes, making it ideal for cell surface labeling.[3][4] The long spacer arm (22.4 Å) of the "LC" (Long Chain) version reduces steric hindrance, ensuring efficient binding of the biotinylated antibody to streptavidin.[4]
These application notes provide a detailed overview and protocol for the successful biotinylation of antibodies using Sulfo-NHS-LC-Biotin, tailored for researchers in academia and the pharmaceutical industry.
Principle of the Reaction
The biotinylation of antibodies using Sulfo-NHS-LC-Biotin relies on the reaction between the N-hydroxysulfosuccinimide (Sulfo-NHS) ester group of the reagent and primary amines (-NH₂) present on the antibody.[5][6] These primary amines are predominantly found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains. The reaction forms a stable amide bond, covalently linking the biotin to the antibody.[5][6] This process is typically carried out in a slightly alkaline buffer (pH 7.2-8.0) to ensure the primary amines are deprotonated and thus more reactive.[7][8]
Applications of Biotinylated Antibodies
Biotinylated antibodies are versatile tools with a wide range of applications in biological research and diagnostics.[7][9] The ability to amplify signals through the biotin-streptavidin system enhances the sensitivity of various assays.[7][9]
Common Applications:
-
Immunoassays: Including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and immunohistochemistry (IHC), where the biotinylated antibody is detected with a streptavidin-enzyme conjugate.[7][10]
-
Flow Cytometry: For the detection and sorting of cells based on the expression of specific surface antigens.[10]
-
Affinity Purification: Biotinylated antibodies can be used to capture their target antigen from a complex mixture, which is then isolated using streptavidin-coated beads or resins.[7][11]
-
Pull-Down Assays: To study protein-protein interactions by immobilizing a biotinylated "bait" protein to identify its binding partners.[2]
-
Cell Surface Labeling: Due to its water-solubility and inability to permeate the cell membrane, Sulfo-NHS-LC-Biotin is ideal for labeling proteins on the surface of living cells.[3][4]
Quantitative Data Summary
The degree of biotinylation, or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the labeled antibody in downstream applications. This ratio can be controlled by adjusting the molar ratio of Sulfo-NHS-LC-Biotin to the antibody during the labeling reaction.
| Molar Excess of Sulfo-NHS-LC-Biotin to Antibody | Antibody Concentration | Incubation Time | Resulting Biotin Molecules per Antibody | Reference(s) |
| 20-fold | 1-10 mg/mL in 0.5-2 mL | 30-60 minutes at RT or 2 hours on ice | 4-6 | [12][13] |
| 50-fold | 50-200 µg in 200-700 µL | 30 minutes at RT | 1-4 | [5][13] |
Note: These values are approximate and can vary depending on the specific antibody, buffer conditions, and reaction parameters. It is recommended to optimize the biotin-to-antibody ratio for each specific application.
Experimental Protocols
Materials Required
-
Antibody to be biotinylated (in an amine-free buffer like PBS)
-
Sulfo-NHS-LC-Biotin
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO) or water for reconstituting Sulfo-NHS-LC-Biotin
-
Desalting columns or dialysis cassettes for purification
-
Spectrophotometer for protein concentration measurement
Protocol for Antibody Biotinylation
This protocol is a general guideline and may require optimization for specific antibodies and applications.
-
Antibody Preparation:
-
Preparation of Sulfo-NHS-LC-Biotin Stock Solution:
-
Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[8][15]
-
Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in anhydrous DMSO or water to a final concentration of 10 mM.[7] For example, dissolve 2.8 mg of Sulfo-NHS-LC-Biotin in 500 µL of water to make a 10 mM solution.[16]
-
Note: Do not prepare stock solutions for long-term storage as the NHS-ester is prone to hydrolysis.[8][15]
-
-
Calculation of Reagent Volume:
-
Determine the desired molar excess of Sulfo-NHS-LC-Biotin to the antibody. A 20-fold molar excess is a common starting point.[12][16]
-
Example Calculation for a 20-fold Molar Excess:
-
Assume you have 1 mL of a 2 mg/mL IgG solution (Molecular Weight of IgG ≈ 150,000 g/mol ).
-
Moles of IgG = (2 mg) / (150,000,000 mg/mol) = 1.33 x 10⁻⁸ moles
-
Moles of Biotin needed = 1.33 x 10⁻⁸ moles * 20 = 2.66 x 10⁻⁷ moles
-
Volume of 10 mM Biotin solution = (2.66 x 10⁻⁷ moles) / (0.010 moles/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
-
Biotinylation Reaction:
-
Quenching the Reaction:
-
Purification of the Biotinylated Antibody:
-
Determination of Biotin Incorporation (Optional but Recommended):
-
Storage:
Visualizations
Experimental Workflow
Caption: Workflow for antibody biotinylation using Sulfo-NHS-LC-Biotin.
Application Example: Indirect ELISA
Caption: Signal amplification in an indirect ELISA using a biotinylated antibody.
References
- 1. akadeum.com [akadeum.com]
- 2. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 3. apexbt.com [apexbt.com]
- 4. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. sinobiological.com [sinobiological.com]
- 8. apexbt.com [apexbt.com]
- 9. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 10. Biotin Labeled Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Biotin Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. broadpharm.com [broadpharm.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. abcam.com [abcam.com]
- 19. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Sulfo-NHS-LC-Biotin Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of Sulfo-NHS-LC-Biotin in labeling primary amine-containing molecules such as proteins and antibodies. Adherence to these guidelines will ensure efficient and reproducible biotinylation for a variety of applications, including immunoassays, protein purification, and cell surface labeling.
Introduction to Sulfo-NHS-LC-Biotin
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent. The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts efficiently with primary amines (-NH₂) at a pH range of 7-9 to form stable amide bonds.[1][2][3][4] Its water solubility, conferred by the sulfonate group on the NHS ring, allows for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[1][2][3][4] This property also makes it membrane-impermeable, restricting its labeling activity to cell surface proteins when working with intact cells.[1][4][5]
Recommended Buffer Conditions
The efficiency of the biotinylation reaction is highly dependent on the buffer composition and pH. The following table summarizes the key buffer conditions for successful labeling with Sulfo-NHS-LC-Biotin.
| Parameter | Recommendation | Rationale |
| pH Range | 7.0 - 9.0 (Optimal: 7.2 - 8.0) | The reaction between the Sulfo-NHS ester and primary amines is most efficient in this pH range.[1][2][3][4] At higher pH, the rate of reaction increases, but the hydrolysis of the Sulfo-NHS ester also accelerates.[6][7] |
| Recommended Buffers | Phosphate-buffered saline (PBS), Borate, Carbonate | These buffers are amine-free and maintain a stable pH within the optimal range.[1][2][8] |
| Buffers to Avoid | Tris, Glycine, or other primary amine-containing buffers | Primary amines in the buffer will compete with the target molecule for reaction with the Sulfo-NHS-LC-Biotin, significantly reducing labeling efficiency.[1][3][9] |
| Quenching Buffer | Tris-HCl, Glycine, or other amine-containing buffers (e.g., 100mM glycine) | Addition of a primary amine-containing buffer effectively stops the reaction by consuming the excess Sulfo-NHS-LC-Biotin.[1][10] |
Quantitative Data Summary
The following table provides a summary of quantitative data related to Sulfo-NHS-LC-Biotin reactions, compiled from various sources.
| Parameter | Condition | Result | Reference |
| Hydrolysis Half-life | pH > 8.0 | < 15 minutes | [6] |
| pH < 6.5 | > 2 hours | [6] | |
| Biotin Incorporation (Antibody Labeling) | 20-fold molar excess of biotin reagent (1-10 mg/mL antibody) | 4-6 biotin groups per antibody | [1][2][3] |
| 50-fold molar excess of biotin reagent (50-200 µg/mL antibody) | 1-3 biotin groups per antibody | [1][2] | |
| Cell Surface Labeling Concentration | General recommendation | 2-5 mM Sulfo-NHS-LC-Biotin | [1][2][4][11] |
| Biotin Half-life on Cell Surface | Sulfo-NHS-LC-Biotin | 10.8 hours | [5] |
Experimental Protocols
Biotinylation of Proteins in Solution
This protocol is a general guideline for the biotinylation of proteins in an aqueous buffer.
Materials:
-
Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin
-
Ultrapure water
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis unit for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water. For example, dissolve 2.2 mg of Sulfo-NHS-LC-Biotin in 400 µL of water.[3] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1][3][9]
-
Reaction Setup: Add the calculated amount of the 10 mM Sulfo-NHS-LC-Biotin solution to your protein solution. The molar ratio of biotin to protein will determine the degree of labeling and should be optimized for your specific application. A common starting point is a 20-fold molar excess.[1][2][3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][3][9]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. For example, add Tris-HCl to a final concentration of 100mM.
-
Purification: Remove excess, non-reacted biotin and reaction byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1][9]
Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of intact, live cells.
Materials:
-
Cell suspension or adherent cells
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Sulfo-NHS-LC-Biotin
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][2][4] Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[1][2][4]
-
Biotinylation Reaction: Add Sulfo-NHS-LC-Biotin to the cell suspension to a final concentration of 2-5 mM.[1][2][4]
-
Incubation: Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments or to reduce internalization of the biotin reagent, the incubation can be performed at 4°C.[1]
-
Quenching: Wash the cells three times with an ice-cold quenching buffer (e.g., PBS + 100 mM glycine) to remove any excess biotin reagent.[1][2][10] The cells are now ready for subsequent applications.
Visualizations
Caption: Reaction mechanism of Sulfo-NHS-LC-Biotin with a primary amine.
Caption: General workflow for protein biotinylation.
Caption: Key factors influencing labeling efficiency.
Storage and Stability
Sulfo-NHS-LC-Biotin is moisture-sensitive.[1][3] Upon receipt, it should be stored at -20°C with a desiccant.[1][3][4] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][3] Reconstituted Sulfo-NHS-LC-Biotin solution is not stable due to the hydrolysis of the NHS ester and should be used immediately.[1][3][9] Any unused reconstituted reagent should be discarded.[1][3][9]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 6. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. selectscience.net [selectscience.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apexbt.com [apexbt.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Protein Labeling with Sulfo-NHS-LC-Biotin
Calculating Molar Excess for Optimal Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research. It enables the detection, purification, and immobilization of proteins and other macromolecules. Sulfo-NHS-LC-Biotin is a popular reagent for this purpose due to its water-solubility and its ability to efficiently label primary amines (-NH2) on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[1][2][3] The N-hydroxysuccinimide (NHS) ester group of the reagent reacts with these amines in a pH range of 7-9 to form stable amide bonds.[4][5][6]
The degree of biotinylation is a critical parameter that can influence the biological activity and subsequent application of the labeled protein. Insufficient labeling may lead to weak signals in detection assays, while excessive labeling can lead to protein denaturation, aggregation, or loss of function. Therefore, precise control over the molar excess of the biotinylating reagent is paramount. This document provides a detailed guide to calculating the optimal molar excess of Sulfo-NHS-LC-Biotin for protein labeling and protocols for the labeling procedure.
Factors Influencing Biotinylation Efficiency
Several factors can affect the extent of protein biotinylation:
-
Molar Excess of Biotin Reagent: The ratio of biotin reagent to protein is the primary determinant of the labeling efficiency. Higher molar excesses generally result in a higher degree of biotinylation.[4][7]
-
Protein Concentration: Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same level of incorporation as concentrated protein solutions.[3][4][8]
-
Reaction Buffer pH: The reaction between NHS esters and primary amines is most efficient at a pH of 7-9.[4][6][9]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the Sulfo-NHS-LC-Biotin and should be avoided.[1][6] Phosphate-buffered saline (PBS) is a commonly recommended buffer.[1]
-
Reaction Time and Temperature: Typical incubation times range from 30 minutes to 2 hours, at either room temperature or on ice.[2][10] Longer incubation times or higher temperatures can increase labeling but also risk protein degradation.[2]
-
Protein Structure and Lysine Accessibility: The number and solvent accessibility of primary amines on the protein surface will dictate the maximum number of biotin molecules that can be incorporated.[7][11]
Calculating the Molar Excess of Sulfo-NHS-LC-Biotin
The following steps outline the calculation of the required amount of Sulfo-NHS-LC-Biotin for a desired molar excess.
Step 1: Calculate the moles of protein.
-
Formula: Moles of Protein = (Protein mass (g)) / (Protein molecular weight ( g/mol ))
-
Example: For 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ):
-
Protein mass = 2 mg = 0.002 g
-
Moles of IgG = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol
-
Step 2: Determine the desired molar excess of biotin.
-
The optimal molar excess depends on the protein and the intended application. Refer to the table below for general recommendations.
Step 3: Calculate the moles of Sulfo-NHS-LC-Biotin required.
-
Formula: Moles of Biotin = Moles of Protein x Desired Molar Excess
-
Example (using a 20-fold molar excess):
-
Moles of Biotin = 1.33 x 10⁻⁸ mol x 20 = 2.66 x 10⁻⁷ mol
-
Step 4: Calculate the mass of Sulfo-NHS-LC-Biotin required.
-
Formula: Mass of Biotin (g) = Moles of Biotin x Molecular Weight of Sulfo-NHS-LC-Biotin (556.59 g/mol )
-
Example:
-
Mass of Biotin = 2.66 x 10⁻⁷ mol x 556.59 g/mol = 1.48 x 10⁻⁴ g = 0.148 mg
-
Step 5: Calculate the volume of Sulfo-NHS-LC-Biotin stock solution to add.
-
It is often more practical to prepare a stock solution of the biotin reagent.
-
Formula: Volume to add (µL) = (Moles of Biotin (mol) / Stock solution concentration (mol/L)) x 1,000,000 µL/L
-
Example (using a 10 mM stock solution):
-
10 mM = 0.010 mol/L
-
Volume to add = (2.66 x 10⁻⁷ mol / 0.010 mol/L) x 1,000,000 µL/L = 26.6 µL
-
Recommended Molar Excess Ratios
The following table provides general guidelines for the molar excess of Sulfo-NHS-LC-Biotin based on protein concentration and desired labeling outcome. It is important to note that these are starting points, and the optimal ratio may need to be determined empirically for each specific protein and application.
| Protein Concentration | Molar Excess of Biotin | Expected Degree of Labeling (Biotins/Protein) | Reference(s) |
| 1-10 mg/mL | 20-fold | 4-6 (for IgG) | [3][8] |
| 0.25-2 mg/mL | 50-fold | 1-4 (for IgG) | [1][3][8] |
| ≤ 2 mg/mL | ≥ 20-fold | Variable | [4] |
| High degree of labeling | 100-fold | Can result in ~24 biotins on BSA | [7] |
Experimental Protocols
Materials
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin (MW: 556.59 g/mol )
-
Anhydrous Dimethylsulfoxide (DMSO) or water for reconstitution
-
Reaction tubes
-
Desalting columns or dialysis cassettes for removal of excess biotin[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)[2]
Protocol: Protein Biotinylation
-
Prepare the Protein Sample:
-
Prepare the Sulfo-NHS-LC-Biotin Stock Solution:
-
Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[6][10]
-
Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in water or DMSO to a final concentration of 10 mM. For example, dissolve 2.2 mg in 400 µL of water.[10]
-
Note: The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions should be prepared fresh and any unused portion discarded.[6][7]
-
-
Biotinylation Reaction:
-
Add the calculated volume of the 10 mM Sulfo-NHS-LC-Biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10] The choice of temperature and time can be optimized to balance labeling efficiency with protein stability.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a quenching buffer containing primary amines. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[2]
-
-
Remove Excess Biotin:
-
Determine the Degree of Biotinylation (Optional):
Visualizations
Chemical Reaction of Sulfo-NHS-LC-Biotin
Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine on a protein.
Experimental Workflow for Protein Biotinylation
Caption: Workflow for the biotinylation of proteins using Sulfo-NHS-LC-Biotin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. store.sangon.com [store.sangon.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes & Protocols for Quenching Unreacted Sulfo-NHS-LC-Biotin
These application notes provide detailed protocols and technical guidance for effectively quenching unreacted Sulfo-NHS-LC-Biotin in protein and cell surface labeling reactions. The following sections detail the principles of biotinylation, quenching strategies, experimental procedures, and data interpretation for researchers, scientists, and drug development professionals.
Introduction to Sulfo-NHS-LC-Biotin Labeling
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a widely used reagent for covalently attaching biotin to proteins, antibodies, and other molecules containing primary amines (-NH₂).[1][2] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[1][3][4] This water-soluble reagent is particularly useful for labeling cell surface proteins as its charged nature prevents it from permeating the cell membrane.[1][5]
After the labeling reaction, it is crucial to stop the process by quenching any unreacted Sulfo-NHS-LC-Biotin. This step is critical to prevent the non-specific labeling of other molecules in subsequent downstream applications. Quenching is typically achieved by adding a small molecule containing a primary amine that rapidly reacts with the excess NHS-ester.[6][7]
Mechanism of Labeling and Quenching
The biotinylation reaction involves the nucleophilic attack of a primary amine on the NHS ester of the Sulfo-NHS-LC-Biotin molecule. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][8]
To halt the reaction, a quenching reagent, typically a buffer containing a high concentration of primary amines like Tris or glycine, is introduced.[6][7] The primary amines in the quenching buffer compete for the remaining unreacted Sulfo-NHS-LC-Biotin, effectively terminating the labeling of the target protein.[6][8]
Application Notes: Selecting a Quenching Reagent
The choice of quenching reagent is critical for effectively stopping the biotinylation reaction without interfering with downstream applications. The most common quenching reagents are primary amine-containing buffers.
Table 1: Comparison of Common Quenching Reagents
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Key Considerations |
| Tris | 20-500 mM[6][9] | 15-30 minutes | Room Temperature or 4°C | Commonly used and effective. Ensure the final pH is suitable for protein stability. |
| Glycine | 25-100 mM[1][6][10] | 15-30 minutes | Room Temperature or 4°C | A simple and effective quenching agent. |
| Lysine | 20-100 mM | 15-30 minutes | Room Temperature or 4°C | Provides a primary amine for quenching and is a natural amino acid. |
| Hydroxylamine | 10-50 mM[11] | 15-60 minutes | Room Temperature | Also effective at cleaving O-acyl esters, which can be a side reaction of NHS esters.[12][13] |
| Ethanolamine | 20-100 mM | 15-30 minutes | Room Temperature | Another effective primary amine for quenching. |
Factors Influencing Quenching Efficiency:
-
Concentration: The concentration of the quenching reagent should be in sufficient excess to rapidly react with all remaining Sulfo-NHS-LC-Biotin.
-
pH: The quenching reaction is most efficient at a pH between 7 and 9.[6][7]
-
Temperature and Time: The reaction is typically fast and can be performed at room temperature or on ice.[8] Incubation for 15-30 minutes is generally sufficient.
Alternative to Quenching: Reagent Removal
For applications where the quenching reagent itself might interfere, unreacted Sulfo-NHS-LC-Biotin can be removed by methods that separate molecules based on size, such as:
-
Dialysis: Effective for larger protein samples.[1]
-
Size Exclusion Chromatography (Desalting Columns): A rapid method for removing small molecules from protein solutions.[1][3]
Experimental Protocols
The following are detailed protocols for the biotinylation and quenching of proteins in solution and on the cell surface.
Protocol 1: Biotinylation of Proteins in Solution
This protocol is suitable for labeling purified proteins, such as antibodies.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin
-
Ultrapure water or anhydrous DMSO/DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer like PBS. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[8][10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water.[1][3] The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[3][10][14]
-
Biotinylation Reaction: Add a calculated molar excess of the Sulfo-NHS-LC-Biotin solution to the protein solution. A 20-fold molar excess is a common starting point for proteins at concentrations ≤ 2mg/mL.[5]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][8]
-
Quenching: Add the quenching buffer to a final concentration of 20-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction). Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess biotin reagent and quenching buffer using a desalting column or by dialysis.[1][3]
Table 2: Example Biotinylation Reaction Setup
| Component | Volume/Amount | Final Concentration |
| Protein (2 mg/mL IgG) | 1 mL | 2 mg/mL |
| 10 mM Sulfo-NHS-LC-Biotin | 26.9 µL | 20-fold molar excess |
| Incubation | 30 min at RT | |
| 1 M Tris-HCl, pH 8.0 | 50 µL | ~50 mM |
| Incubation | 15 min at RT |
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of live cells.
Materials:
-
Cells in suspension or adherent cells
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
Sulfo-NHS-LC-Biotin
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][5] Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS.[1][5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water.
-
Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 2-5 mM.[1][2]
-
Incubation: Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive applications or to reduce internalization of the biotin reagent, incubation can be performed at 4°C.[1][10]
-
Quenching: Wash the cells three times with the quenching buffer (e.g., PBS + 100 mM glycine) to quench unreacted biotin and remove excess reagent.[1][5][10]
-
Downstream Processing: The biotin-labeled cells are now ready for lysis and subsequent analysis.
Validation and Quantification
After quenching and purification, it is often necessary to determine the extent of biotin incorporation.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying biotin.[15] HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.[15]
-
Fluorescence-Based Assays: These assays use fluorescently labeled biotin or avidin to quantify biotinylation.[15][16] For example, the fluorescence of an avidin-dye complex can increase when HABA is displaced by biotin.[15]
-
ELISA-Based Methods: An enzyme-linked immunosorbent assay (ELISA) can also be used to quantify biotinylation by immobilizing the biotinylated protein and detecting it with a streptavidin-enzyme conjugate.[14][17]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotinylation Efficiency | Buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS for the labeling reaction.[8][10] |
| Hydrolyzed biotin reagent. | Prepare the Sulfo-NHS-LC-Biotin solution immediately before use.[10][14] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin reagent to protein, especially for dilute protein solutions.[8] | |
| Non-specific Labeling in Downstream Steps | Incomplete quenching of the reaction. | Ensure the quenching reagent is at a sufficient concentration and incubate for the recommended time. |
| Inadequate removal of excess biotin. | Ensure thorough purification by dialysis or using a desalting column after quenching. | |
| Low Protein Recovery After Purification | Protein precipitation. | Optimize buffer conditions (pH, ionic strength) for your specific protein. |
| Non-specific binding to desalting column. | Consult the manufacturer's instructions for the desalting column. |
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 14. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotin Quantitation Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Sulfo-NHS-LC-Biotin in ELISA and Western Blot Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent widely used for covalently labeling proteins, antibodies, and other biomolecules containing primary amines.[1][2][3] Its key features include a long-chain spacer arm to reduce steric hindrance, water solubility for easy preparation, and membrane impermeability, making it ideal for selectively labeling cell surface proteins.[4][5][6] This document provides detailed application notes and protocols for the effective use of Sulfo-NHS-LC-Biotin in Enzyme-Linked Immunosorbent Assay (ELISA) and Western blot applications.
The N-hydroxysulfosuccinimide (NHS) ester of Sulfo-NHS-LC-Biotin reacts efficiently with primary amino groups (-NH2), such as the side chains of lysine residues or the N-termini of polypeptides, to form stable amide bonds.[1][6] The hydrophilic sulfonyl group renders the molecule water-soluble and prevents it from crossing the plasma membrane, ensuring that in live cell experiments, only extracellular domains of membrane proteins are labeled.[2][6] The long spacer arm (22.4 angstroms) minimizes steric hindrance, allowing for efficient binding of biotin to avidin or streptavidin conjugates in subsequent detection steps.[2]
Data Presentation: Quantitative Parameters for Biotinylation
Successful biotinylation depends on several factors, including the concentration of the protein and the biotinylation reagent, the reaction buffer, and the incubation time. The following tables summarize key quantitative data for optimizing the biotinylation of proteins and cell surfaces.
Table 1: Recommended Molar Excess of Sulfo-NHS-LC-Biotin for Protein Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent | Expected Degree of Labeling |
| 1-10 mg/mL | 20-fold | 4-6 biotin groups per antibody[7] |
| 50-200 µg/mL | 50-fold | 1-3 biotin groups per antibody[7] |
| ≤ 2 mg/mL | ≥ 20-fold | Varies, optimization recommended[8] |
| 2-10 mg/mL | ≥ 12-fold | Varies, optimization recommended[8] |
Table 2: Reaction Conditions for Protein and Cell Surface Biotinylation
| Parameter | Protein Biotinylation in Solution | Cell Surface Protein Biotinylation |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0[7] | Ice-cold PBS, pH 8.0[6][7] |
| Reagent Concentration | Calculated based on molar excess (see Table 1) | 2-5 mM (e.g., 1.0 mg/mL)[6][7] |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice[7] | 30 minutes at room temperature or on ice to reduce internalization[6][7] |
| Quenching Buffer | Not always necessary for immediate use, but can be quenched with Tris or glycine[6] | PBS with 100 mM glycine[6][9] |
Experimental Protocols
Protocol 1: Biotinylation of Antibodies for Use in ELISA and Western Blot
This protocol describes the biotinylation of an antibody in solution. The resulting biotinylated antibody can be used as a primary or secondary detection reagent.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer like PBS)
-
Sulfo-NHS-LC-Biotin
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Desalting spin column or dialysis cassette
-
Ultrapure water
Procedure:
-
Preparation of Protein: Dissolve the antibody or protein in the reaction buffer at a concentration of 1-10 mg/mL.[10] If the protein solution contains primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer.[6]
-
Preparation of Sulfo-NHS-LC-Biotin: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin by dissolving it in ultrapure water.[7] For example, dissolve 2.2 mg in 400 µL of water.[10][11] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[6][7]
-
Biotinylation Reaction: Add the calculated volume of 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution. Refer to Table 1 for the recommended molar excess.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[7]
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting spin column or dialysis to ensure that it does not interfere with subsequent assays.[6]
Protocol 2: Biotinylation of Cell Surface Proteins for Western Blot Analysis
This protocol is designed for labeling proteins on the surface of living cells, which can then be analyzed by Western blotting.
Materials:
-
Cells in suspension or adherent cells
-
Sulfo-NHS-LC-Biotin
-
Ice-cold PBS, pH 8.0
-
Quenching Buffer: PBS with 100 mM glycine
-
Cell lysis buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[6][7]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[6][7]
-
Biotinylation Reaction: Add Sulfo-NHS-LC-Biotin to the cell suspension to a final concentration of 2-5 mM (approximately 1.0 mg/mL).[6][7]
-
Incubation: Incubate the reaction for 30 minutes at room temperature. For sensitive cell lines or to minimize internalization, the incubation can be performed at 4°C.[7][9]
-
Quenching: Quench the reaction by washing the cells three times with the quenching buffer (PBS + 100 mM glycine).[6][9]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for subsequent Western blot analysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine.
Caption: ELISA workflow using a biotinylated primary antibody.
References
- 1. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 2. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. cephamls.com [cephamls.com]
- 6. store.sangon.com [store.sangon.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. labmartgh.com [labmartgh.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Biotinylating Peptides with Sulfo-NHS-LC-Biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the biotinylation of peptides using Sulfo-NHS-LC-Biotin, a water-soluble and amine-reactive biotinylation reagent. This process is crucial for various applications, including immunoassays, affinity purification, and protein interaction studies.
Introduction
Biotinylation is the process of covalently attaching biotin to a molecule, such as a peptide or protein.[1] The high-affinity interaction between biotin and avidin or streptavidin (Kd ≈ 10⁻¹⁵ M) makes this a powerful tool in biotechnology and drug development.[1][2] Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is an ideal reagent for this purpose as its N-hydroxysuccinimide (NHS) ester reacts efficiently with primary amines (-NH₂) on the peptide's N-terminus and lysine side chains to form stable amide bonds.[3][4] The inclusion of a hydrophilic sulfonyl group makes the reagent water-soluble, allowing for reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[3][4]
Chemical Reaction
The biotinylation reaction with Sulfo-NHS-LC-Biotin involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[5]
References
Application Notes and Protocols for Sulfo-NHS-LC-Biotin in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Sulfo-NHS-LC-Biotin in various flow cytometry applications. Sulfo-NHS-LC-Biotin is a water-soluble, membrane-impermeable reagent that efficiently labels primary amines (such as lysine residues) on cell surface proteins.[1][2] This characteristic makes it an invaluable tool for selectively tagging live cells for analysis by flow cytometry.
Core Applications
This document outlines protocols for three key applications of Sulfo-NHS-LC-Biotin in flow cytometry:
-
Quantification of Cell Surface Biotinylation Efficiency: A fundamental quality control step to ensure optimal labeling with minimal impact on cell viability.
-
Tracking Cell Proliferation: A dye dilution-based method to monitor cell division over time.
-
Analysis of Cell Surface Protein Turnover: A pulse-chase labeling technique to measure the rate of protein internalization and degradation.
Quantification of Cell Surface Biotinylation Efficiency
This protocol details the procedure for labeling cell surface proteins with Sulfo-NHS-LC-Biotin and subsequently quantifying the labeling efficiency using a fluorescently-labeled streptavidin conjugate by flow cytometry.
Experimental Protocol
1.1. Materials
-
Cells of interest in suspension
-
Sulfo-NHS-LC-Biotin (e.g., Thermo Fisher Scientific, Cat. No. 21335)
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-8.0
-
Bovine Serum Albumin (BSA)
-
Quenching Buffer (e.g., PBS with 100 mM glycine)
-
Streptavidin-Phycoerythrin (PE) conjugate (or other fluorescent conjugate)
-
Flow cytometry tubes
-
Flow cytometer
1.2. Cell Preparation
-
Harvest cells and wash twice with ice-cold PBS to remove any amine-containing culture media.[3]
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).
1.3. Biotinylation of Cell Surface Proteins
-
Prepare a fresh 10 mM stock solution of Sulfo-NHS-LC-Biotin in ultrapure water immediately before use.[4]
-
Add the Sulfo-NHS-LC-Biotin stock solution to the cell suspension to achieve a final concentration of 0.1-1.0 mg/mL. The optimal concentration may need to be determined empirically for each cell type.[4]
-
Incubate for 30 minutes at 4°C with gentle agitation to prevent cell settling.[5]
-
Quench the reaction by adding Quenching Buffer to a final glycine concentration of 100 mM.
-
Incubate for 10 minutes at 4°C.
-
Wash the cells three times with ice-cold PBS containing 1% BSA.
1.4. Staining with Streptavidin-PE
-
Resuspend the biotinylated cells in 100 µL of PBS with 1% BSA.
-
Add the Streptavidin-PE conjugate at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with PBS with 1% BSA.
-
Resuspend the cells in 300-500 µL of PBS with 1% BSA for flow cytometry analysis.
1.5. Flow Cytometry Analysis
-
Acquire data on a flow cytometer, collecting PE fluorescence data.
-
Include an unlabeled (no Sulfo-NHS-LC-Biotin) but Streptavidin-PE stained control to set the negative gate.
-
The percentage of PE-positive cells represents the labeling efficiency.
Data Presentation
Table 1: Example of Biotinylation Efficiency and Cell Viability
| Sulfo-NHS-LC-Biotin (mg/mL) | Labeling Efficiency (%) | Cell Viability (%) |
| 0 (Control) | < 1 | > 98 |
| 0.1 | 85.2 | > 98 |
| 0.5 | 99.5 | > 95 |
| 1.0 | 99.8 | > 95 |
Experimental Workflow
Caption: Workflow for quantifying cell surface biotinylation efficiency.
Tracking Cell Proliferation
This protocol describes a dye dilution method using Sulfo-NHS-LC-Biotin to track cell proliferation. As cells divide, the biotin label is distributed equally between daughter cells, leading to a sequential halving of fluorescence intensity with each cell division.
Experimental Protocol
2.1. Initial Cell Labeling
-
Follow the "Biotinylation of Cell Surface Proteins" protocol (sections 1.2 and 1.3) to label cells with an optimal concentration of Sulfo-NHS-LC-Biotin that ensures high labeling efficiency and maintains cell viability.
2.2. Cell Culture
-
After labeling and washing, resuspend the cells in complete culture medium at the desired density.
-
Culture the cells under appropriate conditions for the desired period to allow for cell division.
-
Harvest cells at different time points (e.g., 0, 24, 48, 72 hours) for analysis.
2.3. Staining and Flow Cytometry
-
At each time point, harvest a sample of the cells.
-
Follow the "Staining with Streptavidin-PE" protocol (section 1.4).
-
Analyze the samples by flow cytometry, collecting PE fluorescence data.
2.4. Data Analysis
-
On a histogram of PE fluorescence, the initial population (Time 0) will show a single bright peak.
-
At subsequent time points, distinct peaks of decreasing fluorescence intensity will appear, representing successive generations of divided cells.
-
The number of divisions can be calculated based on the number of peaks.
Data Presentation
Table 2: Example of Cell Proliferation Analysis
| Time (hours) | Mean Fluorescence Intensity (MFI) of Parent Generation | Number of Generations Detected |
| 0 | 1.5 x 10^5 | 1 |
| 24 | 1.4 x 10^5 | 1-2 |
| 48 | 0.8 x 10^5 | 2-3 |
| 72 | 0.4 x 10^5 | 3-4 |
Signaling Pathway/Logical Relationship
Caption: Principle of fluorescence dilution in cell proliferation tracking.
Analysis of Cell Surface Protein Turnover
This protocol uses a pulse-chase approach with Sulfo-NHS-LC-Biotin to measure the rate of cell surface protein internalization and degradation.
Experimental Protocol
3.1. Pulse: Biotinylation of Cell Surface Proteins
-
Follow the "Biotinylation of Cell Surface Proteins" protocol (sections 1.2 and 1.3) to label the initial population of cell surface proteins. This is the "pulse."
3.2. Chase: Incubation and Protein Turnover
-
After labeling, resuspend the cells in complete culture medium.
-
Incubate the cells at 37°C to allow for normal cellular processes, including protein internalization and degradation. This is the "chase."
-
Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours).
3.3. Staining and Flow Cytometry
-
At each time point, harvest a sample of the cells and place them on ice to stop protein trafficking.
-
Follow the "Staining with Streptavidin-PE" protocol (section 1.4).
-
Analyze the samples by flow cytometry, collecting PE fluorescence data.
3.4. Data Analysis
-
The Mean Fluorescence Intensity (MFI) of the cell population will decrease over time as biotinylated proteins are internalized and degraded.
-
The rate of decrease in MFI is indicative of the overall rate of cell surface protein turnover.
Data Presentation
Table 3: Example of Protein Turnover Analysis
| Chase Time (hours) | Mean Fluorescence Intensity (MFI) | % Remaining Surface Biotin |
| 0 | 2.0 x 10^5 | 100 |
| 1 | 1.5 x 10^5 | 75 |
| 2 | 1.1 x 10^5 | 55 |
| 4 | 0.6 x 10^5 | 30 |
| 8 | 0.2 x 10^5 | 10 |
Experimental Workflow
References
Application Note and Protocols: Effective Removal of Excess Sulfo-NHS-LC-Biotin Following Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-NHS-LC-Biotin is a widely used reagent for labeling proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester reacts with amine groups to form stable amide bonds, attaching the biotin molecule. While this process is highly efficient, the reaction mixture will inevitably contain excess, unreacted biotin. The presence of this free biotin can lead to high background signals, reduced sensitivity in avidin or streptavidin-based detection systems, and inaccurate quantification in downstream applications. Therefore, the effective removal of excess Sulfo-NHS-LC-Biotin is a critical step to ensure the reliability and accuracy of experimental results.[1][2][3] This document provides a detailed overview and protocols for the most common methods used to remove unreacted biotin: quenching, size exclusion chromatography (desalting), and dialysis.
Methods for Removal of Excess Biotin
There are three primary strategies for removing excess Sulfo-NHS-LC-Biotin after a labeling reaction: quenching the reaction and then purifying the labeled protein, size exclusion chromatography, and dialysis. Often, a quenching step is used in conjunction with either size exclusion chromatography or dialysis.
Quenching
Quenching is the process of adding a small molecule containing a primary amine to the reaction mixture to consume any unreacted Sulfo-NHS-LC-Biotin. This effectively stops the labeling reaction.[4][5] Common quenching reagents include Tris, glycine, and hydroxylamine.[6][7][8] While quenching inactivates the excess biotin, it does not remove it from the sample. Therefore, quenching is typically followed by a purification step like size exclusion chromatography or dialysis to remove the quenched biotin and other reaction byproducts.[1][3][5]
Size Exclusion Chromatography (Desalting)
Size exclusion chromatography (SEC), also known as gel filtration or desalting, separates molecules based on their size.[9] The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the biotinylated protein, are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules, like the unreacted Sulfo-NHS-LC-Biotin, enter the pores of the resin, extending their path through the column and eluting later.[9] This method is rapid and effective, with many commercially available spin columns and pre-packed columns simplifying the process.[2][10]
Dialysis
Dialysis is a separation technique that removes small, unwanted molecules from a sample of macromolecules through a semi-permeable membrane.[11] The biotinylated protein solution is placed within a dialysis cassette or tubing, which is then submerged in a large volume of buffer (the dialysate). The membrane contains pores of a specific size that allow small molecules like free biotin to pass through into the dialysate, while retaining the larger, biotinylated protein.[11] By performing several changes of the dialysate, the concentration of free biotin in the sample is significantly reduced.[11][12] Dialysis is a gentle method but is more time-consuming than size exclusion chromatography.[13]
Data Presentation: Comparison of Removal Methods
The following table summarizes the key characteristics and performance of the different methods for removing excess Sulfo-NHS-LC-Biotin.
| Feature | Size Exclusion Chromatography (Spin Desalting Columns) | Dialysis | Quenching (followed by purification) |
| Principle | Separation based on molecular size.[9] | Diffusion across a semi-permeable membrane based on a concentration gradient.[11] | Inactivation of reactive NHS ester with a primary amine-containing compound.[4][5] |
| Processing Time | Fast (typically 5-15 minutes per sample).[14] | Slow (several hours to overnight, with multiple buffer changes).[12][13] | Reaction is fast (typically 15-30 minutes), but requires a subsequent purification step.[7] |
| Protein Recovery | High (often >90-95%).[5][10] | Generally high, but some sample loss can occur due to handling and non-specific binding to the membrane.[15] | Dependent on the subsequent purification method. |
| Removal Efficiency | High, can remove >80% of free biotin in a single run.[15] Multiple runs can increase efficiency. | Very high, can achieve near-complete removal of free biotin.[13] | Inactivates but does not physically remove the biotin. |
| Sample Dilution | Can result in some sample dilution, depending on the column format. | Sample volume may increase slightly. | Dependent on the subsequent purification method. |
| Scalability | Excellent for small to medium sample volumes (µL to mL range).[16] | Easily scalable for a wide range of sample volumes.[11] | Scalable, but the amount of quenching reagent needs to be adjusted. |
| Ease of Use | Simple and straightforward, especially with pre-packed columns.[2][10] | Requires more hands-on time for setup and buffer changes. | Simple to perform the quenching step. |
| Cost | Generally higher cost per sample due to disposable columns. | Lower cost for consumables (membranes, tubing). | Low cost for quenching reagents. |
Experimental Protocols
Protocol 1: Removal of Excess Sulfo-NHS-LC-Biotin using Size Exclusion Chromatography (Spin Desalting Column)
This protocol is a general guideline for using commercially available spin desalting columns. Always refer to the manufacturer's specific instructions.
Materials:
-
Biotinylated protein sample
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns)[2][10]
-
Equilibration buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microcentrifuge and collection tubes
Procedure:
-
Column Preparation:
-
Remove the column's bottom closure and place it in a collection tube.
-
Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,000 x g) to remove the storage buffer.[2] Discard the flow-through.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 2-3 column volumes of equilibration buffer to the top of the resin bed.
-
Centrifuge for 1-2 minutes at the recommended speed. Discard the flow-through.
-
Repeat the equilibration step 2-3 times.[2]
-
-
Sample Application and Purification:
-
Place the equilibrated column into a new, clean collection tube for sample collection.
-
Slowly apply the biotinylated protein sample to the center of the resin bed.
-
Centrifuge the column for 2 minutes at the recommended speed to collect the purified, biotinylated protein.[2] The flow-through contains your purified protein.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[2]
-
Protocol 2: Removal of Excess Sulfo-NHS-LC-Biotin using Dialysis
This protocol provides a general procedure for dialysis. The choice of dialysis membrane molecular weight cutoff (MWCO) is critical and should be significantly smaller than the molecular weight of the protein of interest.
Materials:
-
Biotinylated protein sample
-
Dialysis cassette or tubing with an appropriate MWCO
-
Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume[11]
-
A large beaker or container for the dialysis buffer
-
Stir plate and stir bar
Procedure:
-
Hydrate the Dialysis Membrane:
-
If using dialysis tubing, cut the desired length and hydrate it in dialysis buffer for at least 30 minutes. If using a cassette, hydrate according to the manufacturer's instructions.[12]
-
-
Load the Sample:
-
Load the biotinylated protein sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.[12]
-
Securely close the tubing or cassette.
-
-
Perform Dialysis:
-
Buffer Exchange:
-
Change the dialysis buffer at least 2-3 times to ensure complete removal of the free biotin. A typical schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then dialyze overnight.[11]
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Recover the purified protein sample from the tubing or cassette.
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 3: Quenching the Biotinylation Reaction
This protocol describes how to stop the biotinylation reaction before purification.
Materials:
-
Biotinylation reaction mixture
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine, pH 8.0)
Procedure:
-
Add Quenching Reagent:
-
Incubate:
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Proceed to Purification:
-
The quenched reaction mixture is now ready for the removal of excess quenched biotin and other byproducts using either size exclusion chromatography (Protocol 1) or dialysis (Protocol 2).
-
Visualizations
Caption: Workflow for biotinylation and purification.
Caption: Size exclusion chromatography workflow.
Caption: Dialysis workflow for biotin removal.
References
- 1. store.sangon.com [store.sangon.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. itwreagents.com [itwreagents.com]
- 10. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 14. biotinylated proteins purification from free biotin - Protein and Proteomics [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Sulfo-NHS-LC-Biotin Labeling
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with Sulfo-NHS-LC-Biotin labeling inefficiency.
Frequently Asked Questions (FAQs)
Q1: My Sulfo-NHS-LC-Biotin labeling efficiency is low. What are the common causes?
Low biotinylation efficiency is a frequent issue that can arise from several factors. The most common culprits include:
-
Hydrolysis of the Sulfo-NHS-LC-Biotin Reagent: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, rendering it inactive.[1][2][3][4][5][6] This is one of the most common reasons for failed or inefficient labeling.
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your target molecule for reaction with the biotin reagent, significantly reducing labeling efficiency.[1][2][3][6][7][8][9][10]
-
Suboptimal pH of the Reaction Buffer: The reaction of Sulfo-NHS-LC-Biotin with primary amines is highly pH-dependent. The optimal pH range for the reaction is typically 7-9.[1][3][4][7][8][11] At lower pH values, primary amines are protonated and less reactive.[10] At higher pH values, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the labeling reaction.[3][4][12][13]
-
Improper Storage and Handling of the Reagent: Sulfo-NHS-LC-Biotin is moisture-sensitive.[1][3][6][9] Storing the reagent improperly or failing to equilibrate it to room temperature before opening can introduce moisture, leading to hydrolysis and inactivation.[1][3][5][6][9]
-
Insufficient Molar Excess of Biotin Reagent: A sufficient molar excess of the biotin reagent over the target molecule is required to drive the reaction. Dilute protein solutions may require a greater molar excess to achieve the desired level of labeling.[2][11][14]
-
Lack of Available Primary Amines on the Target Molecule: The target molecule may not have a sufficient number of accessible primary amines (N-terminus and lysine side chains) for labeling.[2]
Q2: How can I prevent the hydrolysis of my Sulfo-NHS-LC-Biotin reagent?
To minimize hydrolysis and maintain the reactivity of your Sulfo-NHS-LC-Biotin:
-
Store Properly: Store the reagent at -20°C with a desiccant.[1][3][6][9]
-
Equilibrate Before Use: Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][3][5][6][9]
-
Prepare Fresh Solutions: Dissolve the Sulfo-NHS-LC-Biotin reagent immediately before use. Do not prepare stock solutions in aqueous buffers for storage.[1][2][3][4][6] Any unused reconstituted reagent should be discarded.[1][2][6][7] If a stock solution is necessary, consider using anhydrous DMSO or DMF.[2]
Q3: What are the optimal reaction conditions for Sulfo-NHS-LC-Biotin labeling?
Optimizing your reaction conditions is crucial for successful biotinylation. Refer to the tables below for recommended starting points.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The reaction is faster at higher pH, but hydrolysis of the reagent is also more rapid. A pH of 7.2-8.5 is a good starting point.[10][12] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30-60 minutes).[2][6][14] Reactions at 4°C can proceed for 2 hours to overnight to minimize hydrolysis.[10][14][15] |
| Incubation Time | 30 minutes to 2 hours | The optimal time depends on the temperature and the specific molecules being labeled. |
| Molar Excess of Biotin | 10- to 50-fold | This should be optimized for your specific application. Dilute protein solutions may require a higher molar excess.[2][11][14][16] |
Table 2: Compatible and Incompatible Buffers
| Buffer Type | Examples | Compatibility |
| Amine-Free Buffers | Phosphate-Buffered Saline (PBS), Bicarbonate Buffer | Compatible |
| Amine-Containing Buffers | Tris, Glycine, Ammonium Buffers | Incompatible [1][2][3][6][7][8][9][10] |
Q4: How can I assess the efficiency of my biotinylation reaction?
Several methods can be used to determine if your protein has been successfully biotinylated:
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the degree of biotinylation.[1][4] It relies on the displacement of HABA from avidin by biotin, which causes a decrease in absorbance at 500 nm.[1]
-
Dot Blot/Western Blot: A simple and quick qualitative method. Spot your biotinylated protein onto a nitrocellulose or PVDF membrane, and then detect it using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
-
Mass Spectrometry: For a precise determination of the number of biotin molecules incorporated per protein molecule.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inefficient Sulfo-NHS-LC-Biotin labeling.
Caption: A flowchart for troubleshooting inefficient Sulfo-NHS-LC-Biotin labeling.
Experimental Protocols
Protocol: Dot Blot Assay for Qualitative Assessment of Biotinylation
This protocol provides a rapid method to confirm the presence of biotin on your labeled protein.
Materials:
-
Biotinylated protein sample
-
Unlabeled protein sample (negative control)
-
Nitrocellulose or PVDF membrane
-
Phosphate-Buffered Saline with Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., film or digital imager)
Procedure:
-
Spotting: Carefully spot 1-2 µL of your biotinylated protein and the negative control onto a piece of nitrocellulose or PVDF membrane. Let the spots air dry completely.
-
Blocking: Place the membrane in a small container and add enough blocking buffer to fully submerge it. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Discard the blocking buffer and wash the membrane three times with PBST for 5 minutes each.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions. Incubate the membrane in the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Washing: Discard the Streptavidin-HRP solution and wash the membrane three times with PBST for 5 minutes each.
-
Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's protocol. Incubate the membrane in the substrate solution for the recommended time.
-
Imaging: Remove the membrane from the substrate solution and capture the signal using an appropriate imaging system. A signal should be observed for the biotinylated protein spot, but not for the negative control.
Chemical Reaction Diagram
The diagram below illustrates the reaction between Sulfo-NHS-LC-Biotin and a primary amine on a protein.
Caption: The reaction of Sulfo-NHS-LC-Biotin with a primary amine on a protein.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. proteochem.com [proteochem.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. researchgate.net [researchgate.net]
How to avoid hydrolysis of Sulfo-NHS-LC-Biotin stock solutions
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers avoid the hydrolysis of Sulfo-NHS-LC-Biotin stock solutions and ensure successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: Can I prepare a stock solution of Sulfo-NHS-LC-Biotin and store it for later use?
No, it is strongly advised not to prepare stock solutions of Sulfo-NHS-LC-Biotin for storage.[1][2] The N-hydroxysuccinimide (NHS) ester moiety of the molecule is highly susceptible to hydrolysis in aqueous solutions, which renders it inactive and unable to react with primary amines.[1][2][3][4] For optimal results, dissolve the reagent immediately before use and discard any unused portion.[1][2][5][6]
Q2: What is the primary cause of Sulfo-NHS-LC-Biotin instability in solution?
The primary cause of instability is the hydrolysis of the NHS ester. This reaction is particularly sensitive to moisture and pH.[1][3][7] The presence of water molecules leads to the cleavage of the NHS ester, releasing the NHS group and leaving an unreactive carboxylate group on the biotin molecule.
Q3: How should I store the solid Sulfo-NHS-LC-Biotin reagent?
The solid reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air condensing onto the cold powder.[1][8][3]
Q4: What is the optimal pH for dissolving and using Sulfo-NHS-LC-Biotin?
The rate of hydrolysis is highly dependent on the pH of the solution. While the biotinylation reaction with primary amines is more efficient at a slightly alkaline pH (7-9), the hydrolysis of the NHS ester also accelerates at higher pH.[2][6][7][9] A compromise is often made by performing the reaction at a pH between 7.2 and 8.0.[7][10] For short-term holding of a dissolved reagent before adding it to your sample, a slightly acidic pH (3.0-5.8) can significantly prolong its stability.[9]
Q5: Which buffers should I avoid when working with Sulfo-NHS-LC-Biotin?
Avoid buffers that contain primary amines, such as Tris or glycine.[1][5] These buffers will compete with the primary amines on your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your biotinylation reaction. Phosphate-buffered saline (PBS) is a commonly recommended amine-free buffer.[1][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Hydrolysis of Sulfo-NHS-LC-Biotin. | Prepare the Sulfo-NHS-LC-Biotin solution immediately before use and do not store it. Ensure the solid reagent was stored correctly and brought to room temperature before opening. |
| Use of amine-containing buffers (e.g., Tris, glycine). | Exchange your sample into an amine-free buffer like PBS before starting the biotinylation reaction.[1][7] | |
| Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the recommended pH range of 7.2-8.0 for efficient labeling.[2][7] | |
| Inconsistent results between experiments | Variable hydrolysis of the reagent. | Standardize the time between dissolving the Sulfo-NHS-LC-Biotin and its addition to the reaction mixture to minimize variability in hydrolysis. |
| Moisture contamination of the solid reagent. | Always allow the vial to reach room temperature before opening to prevent condensation. Store with a desiccant.[1][8][3] |
Hydrolysis of Sulfo-NHS-LC-Biotin
The NHS ester of Sulfo-NHS-LC-Biotin is the reactive group that forms a stable amide bond with primary amines on the target molecule. However, in the presence of water, this ester is hydrolyzed, yielding an inactive biotin derivative and the Sulfo-NHS leaving group.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. store.sangon.com [store.sangon.com]
- 7. store.sangon.com [store.sangon.com]
- 8. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 9. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting Biotinylation Experiments
This guide provides solutions to common problems encountered during biotinylation experiments, helping researchers, scientists, and drug development professionals minimize background signals and achieve reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High background signal across the entire blot, plate, or beads.
Q: I am observing a high background signal across my entire Western blot/ELISA plate. What are the common causes and how can I fix this?
A: High background is a frequent issue in biotinylation assays and can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the membrane, plate, or beads is a primary cause of high background.[1] The blocking agent may be inappropriate for the specific system or used at a suboptimal concentration or for too short a time.
-
Solution: Optimize your blocking step. Increase the concentration of the blocking agent or the incubation time.[2] Consider switching to a different blocking agent. For example, while non-fat dry milk is cost-effective, it contains endogenous biotin and phosphoproteins, which can interfere with certain assays.[3] Bovine Serum Albumin (BSA) or casein-based blockers are often preferred for biotin-based detection systems.[4]
-
-
Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody, or the streptavidin-enzyme conjugate, may be too high.[5]
-
Insufficient Washing: Inadequate washing between incubation steps can leave residual unbound antibodies or streptavidin conjugate, leading to a high background.
-
Over-Biotinylation of the Detection Antibody: Excessive biotinylation of a detection antibody can lead to increased non-specific binding.
-
Solution: Reduce the amount of biotin conjugated to the secondary antibody if you are preparing it in-house.[2]
-
Issue 2: Appearance of non-specific bands or spots.
Q: I am seeing unexpected bands on my Western blot that are not my protein of interest. What could be causing this?
A: Non-specific bands in biotin-based detection systems are often due to the presence of endogenously biotinylated proteins in the sample or cross-reactivity of the detection reagents.
-
Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins, such as carboxylases, which will be detected by streptavidin conjugates, leading to false positive signals.[8][9][10] This is a particular concern in tissues like the liver, spleen, and kidney.[11]
-
Solution 1: Endogenous Biotin Blocking. Before incubating with your biotinylated probe, treat your sample with an avidin/biotin blocking solution.[11][12] This involves a two-step process: first, incubating with an avidin solution to bind to all endogenous biotin, followed by an incubation with a biotin solution to saturate the biotin-binding sites on the avidin.[11]
-
Solution 2: Control Experiment. To confirm if the non-specific bands are due to endogenous biotin, run a control lane on your Western blot where the sample is incubated with only the streptavidin conjugate (no primary or biotinylated secondary antibody).[9][10] Any bands that appear in this lane are likely endogenously biotinylated proteins.
-
Solution 3: Alternative Detection Method. If endogenous biotin is a persistent issue, consider switching to a non-biotin-based detection system, such as one using digoxigenin (DIG) labeling.[9][10]
-
-
Non-Specific Binding of Streptavidin: Streptavidin itself can sometimes bind non-specifically to proteins or other molecules in your sample.
-
Solution: Adding free biotin to the final wash solution before substrate addition can help to displace non-specifically bound streptavidin-enzyme conjugate, thereby reducing background.[6]
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| High Overall Background | Inadequate blocking | Increase blocking time/concentration; switch blocking agent (e.g., to BSA or casein for biotin assays).[1][4] | Non-fat dry milk contains endogenous biotin and phosphoproteins.[3] |
| Antibody/conjugate concentration too high | Titrate primary antibody, secondary antibody, and streptavidin conjugate to find optimal dilutions.[5] | High concentrations can increase non-specific binding.[5] | |
| Insufficient washing | Increase the number and duration of washes; use a detergent (e.g., Tween-20) in the wash buffer.[5] | Thorough washing is critical to remove unbound reagents. | |
| Non-Specific Bands | Endogenous biotinylated proteins | Perform an avidin/biotin blocking step before primary antibody incubation.[11][12] Run a control with only streptavidin conjugate.[9][10] | Tissues like liver, kidney, and spleen have high levels of endogenous biotin.[11] |
| Non-specific streptavidin binding | Add free biotin to the final wash buffer before detection.[6] | This can help displace weakly bound streptavidin conjugate. | |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. Run a control without the primary antibody. | This ensures the secondary antibody is not binding to other proteins in the sample. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is performed after blocking with a standard blocking buffer (e.g., 5% BSA in TBST) and before incubation with the primary antibody.
-
Avidin Incubation: Incubate the membrane/cells/tissue with an avidin solution (e.g., 0.05% avidin in PBS) for 15 minutes at room temperature.[11] This step blocks the endogenous biotin in the sample.
-
Washing: Briefly rinse with PBS.[11]
-
Biotin Incubation: Incubate with a biotin solution (e.g., 0.005% biotin in PBS) for 15 minutes at room temperature.[11] This step saturates the biotin-binding sites on the avidin from the previous step.
-
Washing: Briefly rinse with PBS and then proceed with the primary antibody incubation step of your standard protocol.[11]
Protocol 2: Optimizing Washing Steps
To minimize non-specific binding, a stringent washing protocol is essential.
-
After each antibody or streptavidin conjugate incubation, wash the membrane/plate 3-5 times for 5-10 minutes each with a wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).
-
Ensure vigorous agitation during washes to maximize the removal of unbound reagents.
-
For particularly high background issues, consider increasing the salt concentration (e.g., up to 250 mM NaCl) in your wash buffer to increase stringency.[7]
Visual Guides
Caption: Workflow for a typical biotin-streptavidin based Western blot with an optional endogenous biotin blocking step.
Caption: A decision tree for troubleshooting high background signals in biotinylation experiments.
References
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 5. researchgate.net [researchgate.net]
- 6. US6096508A - Method of reducing background in biotin-based assays - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 12. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Optimizing incubation time and temperature for Sulfo-NHS-LC-Biotin reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of incubation time and temperature for Sulfo-NHS-LC-Biotin reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for biotinylating proteins in solution?
A1: The optimal conditions for biotinylating proteins in solution with Sulfo-NHS-LC-Biotin can vary depending on the desired level of biotin incorporation and the stability of the protein. Generally, two common protocols are recommended: incubation for 2 hours on ice or 30-60 minutes at room temperature.[1][2][3][4][5] Longer incubation times are generally not harmful to the reaction itself but may affect protein stability.[2][3][4][5]
Q2: What are the recommended incubation conditions for labeling cell surface proteins?
A2: For cell surface labeling, a typical incubation time is 30 minutes at room temperature.[1][3][6] It is also possible to perform the incubation at 4°C, which may help to reduce the internalization of the biotin reagent by the cells.[1][3][6]
Q3: What factors can influence the efficiency of the Sulfo-NHS-LC-Biotin reaction?
A3: Several factors can impact the success of your biotinylation reaction:
-
pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9.[1][2][3]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the biotin reagent and should be avoided.[2][3][7] Phosphate-buffered saline (PBS) is a commonly recommended reaction buffer.[1]
-
Protein Concentration: The concentration of the protein solution can affect the required molar excess of the biotin reagent. More dilute protein solutions may require a greater molar excess to achieve the desired level of biotinylation.[2]
-
Reagent Stability: Sulfo-NHS-LC-Biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[3][7] The reagent should be equilibrated to room temperature before opening to prevent condensation.[3][7] Reconstituted reagent should be used immediately as the NHS ester moiety readily hydrolyzes in aqueous solutions.[2][3][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the sample into an amine-free buffer like PBS before the reaction.[2][8] |
| Inactive reagent due to hydrolysis. | Use freshly prepared Sulfo-NHS-LC-Biotin solution for each reaction. Ensure proper storage of the reagent.[2][3][7] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of Sulfo-NHS-LC-Biotin to the protein. Optimization may be required for different proteins and concentrations.[2] | |
| The target molecule has no available primary amines. | Consider using a different biotinylation reagent that targets a different functional group.[2] | |
| Low Protein Recovery After Desalting | Unstable protein. | Optimize buffer conditions or consider using a stabilizer if compatible with the reaction. |
| Improper use of desalting column. | Ensure the desalting column is properly prepared and used according to the manufacturer's instructions. |
Experimental Protocols
Biotinylation of Proteins in Solution
This protocol is a general guideline for biotinylating proteins that have available primary amine groups.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Ultrapure water
-
Desalting columns or dialysis equipment
Procedure:
-
Equilibrate the vial of Sulfo-NHS-LC-Biotin to room temperature before opening.[1][3]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water.[1][3]
-
Add the desired molar excess of the 10 mM biotin reagent solution to your protein solution.
-
Incubate the reaction under one of the following conditions:
-
Remove excess non-reacted biotin using a desalting column or dialysis.
Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Cell suspension
-
Ice-cold PBS, pH 8.0
-
Quenching buffer (e.g., PBS with 100 mM glycine)
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][3]
-
Resuspend the cells to a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1][3]
-
Immediately before use, prepare a solution of Sulfo-NHS-LC-Biotin.
-
Add the biotin reagent to the cell suspension. A final concentration of 2-5 mM is generally effective.[1][3]
-
Incubate the reaction for 30 minutes at room temperature.[1][3] Alternatively, incubate at 4°C to minimize internalization.[1][3]
-
Wash the cells three times with a quenching buffer to stop the reaction and remove excess biotin reagent.[1]
Data Summary
Table 1: Recommended Incubation Conditions for Sulfo-NHS-LC-Biotin Reactions
| Application | Temperature | Incubation Time | Notes |
| Protein Biotinylation in Solution | Room Temperature | 30-60 minutes | A common and efficient method.[2][7] |
| On Ice (4°C) | 2 hours | An alternative for proteins that may be unstable at room temperature.[1][2][3] | |
| Cell Surface Biotinylation | Room Temperature | 30 minutes | Standard procedure for efficient labeling.[1][3][6] |
| 4°C | 30 minutes | May reduce the active internalization of the biotin reagent by cells.[1][3][6] |
Visual Guides
Caption: General workflow for a Sulfo-NHS-LC-Biotin labeling experiment.
Caption: A logical flow for troubleshooting low biotinylation efficiency.
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Sulfo-NHS-LC-Biotin and Amine-Containing Buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo-NHS-LC-Biotin in the presence of amine-containing buffers like Tris.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-NHS-LC-Biotin and how does it work?
A1: Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemical reagent used to attach a biotin label to proteins and other molecules that have primary amines (-NH₂). The "Sulfo-NHS" part of the name refers to N-hydroxysulfosuccinimide, which is an ester that readily reacts with primary amines, such as those found on the side chains of lysine residues or the N-terminus of a protein, to form a stable amide bond. The "LC" stands for "long chain," indicating a spacer arm that helps to reduce steric hindrance when the biotin binds to avidin or streptavidin.[1][2][3][4][5]
Q2: Why is Tris buffer problematic for biotinylation with Sulfo-NHS-LC-Biotin?
A2: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine in its structure. This primary amine competes with the primary amines on your target protein for reaction with the Sulfo-NHS-LC-Biotin.[6][7][8][9] This "quenching" reaction reduces the efficiency of your protein biotinylation, leading to fewer biotin molecules being attached to your protein of interest.[7][8]
Q3: Can I use Tris to stop the biotinylation reaction?
A3: Yes, Tris is commonly used to quench the biotinylation reaction after it has been completed.[2][10] By adding a sufficient concentration of Tris (e.g., 50 mM), any unreacted Sulfo-NHS-LC-Biotin will be consumed, preventing further labeling of your target molecule or other components in your sample.[2]
Q4: What are suitable alternative buffers for biotinylation?
A4: Amine-free buffers are recommended for biotinylation reactions.[2][9] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is the most commonly used buffer.[3][11] Other suitable buffers include borate buffer and carbonate/bicarbonate buffer.[10]
Q5: My protein is in a Tris-containing buffer. What should I do before biotinylation?
A5: If your protein is in a Tris-containing buffer, you must perform a buffer exchange to an amine-free buffer like PBS before starting the biotinylation reaction.[3][8][9][11][12] This can be achieved through methods such as dialysis or using desalting spin columns.[9][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation detected | Presence of primary amines (e.g., Tris, glycine) in the reaction buffer. | Perform buffer exchange of your protein into an amine-free buffer like PBS before biotinylation.[3][8][11][12] |
| Hydrolysis of Sulfo-NHS-LC-Biotin. | Prepare the Sulfo-NHS-LC-Biotin solution immediately before use. Do not store it in an aqueous solution.[2][9] | |
| Incorrect pH of the reaction buffer. | The optimal pH for the reaction is between 7 and 9.[10] Ensure your buffer is within this range. | |
| Insufficient molar excess of biotin reagent. | For dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess of biotin (e.g., ≥ 20-fold) may be required.[13][14] | |
| High background in downstream applications (e.g., Western blot) | Excess, unreacted biotin is present in the sample. | After the biotinylation reaction, remove excess biotin using a desalting column or dialysis.[3][9] Quenching the reaction with Tris or glycine can also help.[2][3] |
| Non-specific binding. | Ensure adequate blocking steps in your downstream application. For biotin-streptavidin detection, avoid using milk as a blocking agent as it contains endogenous biotin.[11] | |
| Unexpectedly high molecular weight of biotinylated protein | The protein is forming aggregates after biotinylation. | Optimize the degree of biotinylation by adjusting the molar ratio of biotin to protein. Excessive labeling can sometimes lead to aggregation. |
| The reducing agent is not fully cleaving the linker (if using a cleavable biotin). | Increase the concentration of the reducing agent or use a fresh solution. |
A recent study has suggested that Tris buffer may not interfere with NHS ester chemistry as significantly as traditionally thought.[15][16] However, the vast majority of established protocols and manufacturer recommendations strongly advise against the use of Tris buffer during the biotinylation reaction itself.[6][7][8][9] For consistent and reliable results, it is best to adhere to the recommendation of using amine-free buffers for the labeling step.
Experimental Protocols
Protocol: Buffer Exchange and Protein Biotinylation
This protocol describes the biotinylation of a protein in a Tris-containing buffer, including the necessary buffer exchange step.
Materials:
-
Protein solution in Tris buffer
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Desalting spin column or dialysis cassette
-
Sulfo-NHS-LC-Biotin
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Reaction tubes
Methodology:
-
Buffer Exchange:
-
Equilibrate the desalting spin column or dialysis cassette with amine-free PBS according to the manufacturer's instructions.
-
Apply the protein sample to the column or place it in the dialysis cassette.
-
Perform the buffer exchange as per the manufacturer's protocol to replace the Tris-containing buffer with PBS.
-
Determine the protein concentration of the buffer-exchanged sample.
-
-
Biotinylation Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in PBS.
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in ultrapure water.
-
Calculate the required volume of the 10 mM Sulfo-NHS-LC-Biotin stock solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of Sulfo-NHS-LC-Biotin to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris-HCl, pH 7.5 to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to ensure all unreacted Sulfo-NHS-LC-Biotin is neutralized.
-
-
Removal of Excess Biotin:
-
Remove the excess, non-reacted biotin and quenching reagent by using a desalting spin column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizations
References
- 1. Surface protein biotinylation [protocols.io]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. stallardediting.com [stallardediting.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Biotinylation of protein in tris buffer - Protein and Proteomics [protocol-online.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. store.sangon.com [store.sangon.com]
- 12. sartorius.com [sartorius.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Degree of Biotinylation with Sulfo-NHS-LC-Biotin
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for accurately assessing the degree of protein biotinylation achieved using Sulfo-NHS-LC-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is the "degree of biotinylation"?
The degree of biotinylation, also known as the molar substitution ratio (MSR), refers to the average number of biotin molecules that have been covalently attached to a single protein or other macromolecule.[1] This is a critical parameter for ensuring the success and reproducibility of downstream applications.
Q2: Why is it important to measure the degree of biotinylation?
Measuring the degree of biotinylation is crucial for several reasons:
-
Assay Optimization: It allows you to control the amount of biotin on your protein to optimize your specific application.[1]
-
Functionality: Over-biotinylation can interfere with the protein's biological function or cause it to precipitate.[1][2] Under-biotinylation can lead to inefficient detection or purification.
-
Reproducibility: Quantifying the biotin incorporated ensures consistency between different batches of labeled protein, leading to more reliable experimental results.[1][3]
Q3: What are the common methods to assess the degree of biotinylation?
The most common methods include:
-
HABA Assay: A colorimetric method based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[4][5][6]
-
Fluorescent-Based Assays: These assays utilize fluorescently-labeled avidin or streptavidin, where the fluorescence signal changes upon biotin binding.[7][8][9] They are generally more sensitive than the HABA assay.[10]
-
Mass Spectrometry (MS): A highly accurate method that measures the mass shift of the protein after biotinylation to determine the number of attached biotin molecules.[11][12][13]
-
Gel-Shift Assay: An indirect method where the biotinylated protein is incubated with streptavidin, and the resulting complex is analyzed by SDS-PAGE. The shift in molecular weight indicates successful biotinylation.[6][13]
Q4: How does the Sulfo-NHS-LC-Biotin reaction work?
Sulfo-NHS-LC-Biotin contains an N-hydroxysuccinimide (NHS) ester which reacts with primary amines (–NH2), primarily found on the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[2][14][15] The "Sulfo" group makes the reagent water-soluble, allowing the reaction to be performed in aqueous buffers without organic solvents and preventing it from crossing cell membranes.[14][15]
Q5: What must be done before performing any biotin quantitation assay?
It is essential to remove all non-reacted or hydrolyzed biotinylation reagent from the labeled protein sample.[4][5][16][17] This is typically achieved through dialysis or the use of desalting columns.[4][16] Failure to remove free biotin will lead to an overestimation of the degree of biotinylation.[5]
Experimental Workflows and Principles
A general workflow for biotinylation and its subsequent assessment is crucial for successful conjugation and analysis.
The HABA assay is based on a displacement mechanism. The HABA-avidin complex has a distinct color, which diminishes as the higher-affinity biotin from the sample displaces the HABA dye.
Quantitative Assessment Methods: A Comparison
| Feature | HABA Assay | Fluorescent Assay | Mass Spectrometry (MS) |
| Principle | Colorimetric; displacement of HABA dye from avidin.[4][5] | Fluorometric; displacement of a quencher (like HABA) from a fluorescent avidin conjugate.[7][8] | Measures the mass increase of the protein due to biotin conjugation.[11][12] |
| Sensitivity | Lower (µM range).[6][16] | Higher (pM range).[7] | Very high; can detect single biotin additions.[12] |
| Sample Volume | ~100 µL (cuvette) or ~20 µL (plate).[4][18] | ~10 µL.[7] | Variable, depends on instrument. |
| Equipment | Spectrophotometer (plate reader or cuvette-based).[4] | Fluorescence plate reader.[7] | Mass Spectrometer.[19] |
| Speed | Rapid (~15 minutes).[8] | Rapid (~5-15 minutes).[7][8] | Slower; requires sample prep and data analysis.[20] |
| Limitations | Can underestimate biotin levels due to steric hindrance.[11] May not be suitable for colored proteins. | Sample molecules may have interfering native fluorescence.[7] | Not suitable for heavily glycosylated or very large proteins where mass shifts are hard to resolve.[13] Expensive equipment required. |
Experimental Protocols
Protocol 1: HABA Assay for Biotin Quantification
This protocol is adapted for both cuvette and microplate formats. Ensure all free biotin has been removed from the sample prior to starting.[4]
A. Reagent Preparation:
-
HABA/Avidin Solution: Prepare according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed powder in a specified volume of buffer (e.g., PBS).[17][18] Avoid buffers containing potassium, as this can cause precipitation.[16][18]
B. Cuvette Method (1 mL final volume):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm. This is the A500 (HABA/Avidin) reading. It should typically be between 0.9 and 1.3.[5]
-
Add 100 µL of your biotinylated protein sample to the cuvette and mix well.
-
Incubate for a few seconds until the reading stabilizes (constant for ~15 seconds).[5] Measure the absorbance at 500 nm. This is the A500 (Sample) reading.
-
Proceed to calculations. If the final absorbance is too low (e.g., ≤ 0.3), the sample may need to be diluted and the assay repeated.[5]
C. Microplate Method (200 µL final volume):
-
Pipette 180 µL of the HABA/Avidin solution into a 96-well microplate well.[18]
-
Add 20 µL of your biotinylated protein sample to the well.[18] Include a negative control well with 20 µL of buffer instead of the sample.[16]
-
Measure the absorbance at 500 nm for both the sample and the negative control wells. The reading from the negative control is your A500 (HABA/Avidin) , and the other is the A500 (Sample) .
-
Proceed to calculations.
D. Calculations (Example for Cuvette Method): The degree of biotinylation is calculated using the Beer-Lambert law.
| Parameter | Symbol | Example Value | Description |
| Protein Concentration | [P] | 2 mg/mL | Concentration of your biotinylated protein. |
| Protein Molecular Weight | MW | 150,000 g/mol | e.g., for IgG. |
| A500 (HABA/Avidin) | A_initial | 1.2 | Initial absorbance reading. |
| A500 (Sample) | A_final | 0.8 | Absorbance after adding biotinylated protein. |
| Extinction Coefficient | ε | 34,000 M⁻¹cm⁻¹ | For the HABA/Avidin complex at 500 nm.[4][17] |
| Path Length | b | 1 cm | For a standard cuvette. |
| Correction Factor | cf | 0.9 | Accounts for the 1:10 dilution of the HABA/Avidin solution by the sample.[21] |
| Sample Dilution Factor | DF | 10 | The dilution of the protein sample in the final assay volume. |
-
Calculate Molarity of Protein ([P] in mol/L):
-
(2 g/L) / (150,000 g/mol ) = 1.33 x 10⁻⁵ M
-
-
Calculate Change in Absorbance (ΔA500):
-
ΔA500 = (A_initial * cf) - A_final = (1.2 * 0.9) - 0.8 = 0.28
-
-
Calculate Concentration of Biotin in Cuvette ([B] in M):
-
[B] = ΔA500 / (ε * b) = 0.28 / (34,000 * 1) = 8.24 x 10⁻⁶ M
-
-
Calculate Concentration of Biotin in Original Sample:
-
[B]_original = [B] * DF = 8.24 x 10⁻⁶ M * 10 = 8.24 x 10⁻⁵ M
-
-
Calculate Moles of Biotin per Mole of Protein (MSR):
-
MSR = [B]_original / [P] = (8.24 x 10⁻⁵ M) / (1.33 x 10⁻⁵ M) ≈ 6.2
-
Protocol 2: Fluorescence-Based Biotin Quantification
This microplate-based assay is more sensitive and requires less sample.[7][10]
-
Prepare Standards: Create a standard curve using the provided biocytin or biotin standards, typically ranging from 0 to 100 pmol.[7]
-
Sample Preparation: Dilute your biotinylated protein sample in PBS to ensure it falls within the linear range of the standard curve (e.g., 10-60 pmol of biotin per 10 µL).[7]
-
Assay:
-
Incubation & Reading:
-
Calculation:
-
Plot the fluorescence intensity of the standards versus their concentration (pmol/10 µL) to generate a standard curve.
-
Use the linear regression equation from the curve to determine the picomoles of biotin in your unknown samples.[7]
-
Calculate the moles of biotin per mole of protein by dividing the calculated picomoles of biotin by the picomoles of protein added to the well.[7]
-
Troubleshooting Guide
Problem: The HABA assay shows little to no change in absorbance (ΔA500 is ≤ 0).
-
Possible Cause: The reaction buffer contained primary amines (like Tris or glycine), which compete with the protein for reaction with the Sulfo-NHS-LC-Biotin.[22][23]
-
Possible Cause: The Sulfo-NHS-LC-Biotin reagent was hydrolyzed and inactive. This reagent is moisture-sensitive.[22][23]
-
Possible Cause: The molar ratio of biotin to protein was too low, especially for dilute protein solutions.[2][24]
-
Possible Cause: The protein has very few accessible primary amines on its surface.
Problem: Results are inconsistent between different batches.
-
Possible Cause: Incomplete removal of excess biotin after labeling.
-
Solution: Standardize the purification step. Increase dialysis time or use a desalting column for more consistent removal of free biotin.[3]
-
-
Possible Cause: Incomplete reaction.
-
Solution: Ensure reaction times and temperatures are consistent. You can try increasing the reaction time to ensure completion.[3]
-
Problem: Protein precipitates during the HABA assay.
-
Possible Cause: Some proteins are prone to precipitation in the HABA/Avidin solution.[11] This can cause light scattering and interfere with the absorbance reading.
-
Solution: If precipitation occurs, the HABA assay may not be suitable. Consider using a fluorescence-based assay or mass spectrometry instead.
-
Problem: High background in a downstream application (e.g., ELISA or Western blot).
-
Possible Cause: Excessive biotinylation may cause non-specific binding.
-
Solution: Reduce the molar excess of the biotinylation reagent or decrease the reaction time or temperature.[2]
-
-
Possible Cause: Inadequate washing or blocking steps in your downstream assay.
-
Solution: Increase the number of washes and ensure your blocking buffer is effective.[3]
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Biotin Quantitation Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Pierce™ Fluorescence Biotin Quantitation Kit - FAQs [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Characterization of low affinity Fcγ receptor biotinylation under controlled reaction conditions by mass spectrometry and ligand binding analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 14. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]
- 15. store.sangon.com [store.sangon.com]
- 16. anaspec.com [anaspec.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. EZ-Link™ Sulfo-NHS-LC-Biotin, No-Weigh™ Format - FAQs [thermofisher.com]
- 24. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Non-specific Binding of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding of biotinylated proteins in various applications such as ELISA, Immunohistochemistry (IHC), and Western Blotting.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of biotin-streptavidin systems?
Non-specific binding refers to the attachment of biotinylated proteins or detection reagents (like streptavidin-HRP) to surfaces or molecules other than their intended target.[1][2][3] This phenomenon is a primary cause of high background noise, which can obscure results, reduce assay sensitivity, and lead to inaccurate data interpretation.[4] Common causes include hydrophobic or electrostatic interactions between the reagents and the solid phase (e.g., microplate wells, membranes) or other proteins in the sample.[5][6]
Q2: What are the main sources of high background when using biotinylated proteins?
High background can originate from several sources:
-
Insufficient Blocking: Unoccupied sites on the solid phase can bind detection reagents.[4][7]
-
Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain naturally occurring biotinylated proteins that can be detected by streptavidin, leading to false positives.[8][9][10][11]
-
Cross-Reactivity: The primary or secondary antibodies may cross-react with other molecules in the sample.[12]
-
Suboptimal Reagent Concentrations: Excessively high concentrations of biotinylated probes or streptavidin conjugates can increase non-specific attachment.[7]
-
Inadequate Washing: Failure to remove unbound reagents leads to residual signal across the assay surface.[4][13][14]
-
Hydrophobic Interactions: Proteins, including antibodies and streptavidin, can non-specifically adhere to plastic surfaces or membranes through hydrophobic interactions.[6][15]
Q3: When should I be concerned about endogenous biotin?
You should be concerned about endogenous biotin when working with samples known to have high levels of it, such as lysates from kidney, liver, and spleen.[9] It is also a significant consideration in immunohistochemistry (IHC) with frozen or paraffin-embedded tissues, as fixation and antigen retrieval methods can expose endogenous biotin.[9][16][17] A simple control experiment, where the sample is incubated directly with the streptavidin conjugate (without the biotinylated primary antibody), can help determine if endogenous biotin is causing background staining.[9]
Q4: Can my blocking buffer be the source of the problem?
Yes, the choice of blocking buffer is critical. For instance, using skim milk or casein is not recommended for biotin-streptavidin systems because they contain endogenous biotin, which can interfere with the assay and increase background.[18][19][20] Similarly, using Bovine Serum Albumin (BSA) can be problematic if your secondary antibody has the potential to cross-react with it (e.g., an anti-bovine secondary antibody).[21] It is often best to use a highly purified protein blocker like ELISA-grade BSA or specialized commercial blocking buffers designed for biotin-based assays.[22][23]
Troubleshooting Guides
Problem 1: High Background Signal Across the Entire Plate/Blot/Slide
Q: I'm observing a high background signal in all my wells/lanes, including my negative controls. What are the likely causes and how can I fix it?
A: This is a common issue that typically points to problems with blocking, washing, or reagent concentrations. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high background.
Problem 2: Non-specific Bands in a Western Blot or Staining in an Unexpected Location in IHC
Q: My Western blot shows multiple non-specific bands, or my IHC slide has staining in areas where the target antigen should not be present. What's wrong?
A: This indicates that your biotinylated antibody or the detection system is binding to unintended targets.
-
Check for Endogenous Biotin: As mentioned, some proteins are naturally biotinylated. This is a common issue in Western blotting of cell or tissue lysates.[22] Perform an avidin/biotin block on the membrane after transfer and before the primary antibody incubation step.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing non-specific binding.[12]
-
Increase Wash Stringency: Add a detergent like Tween-20 (up to 0.1%) to your wash buffer and increase the number and duration of washes.[3][24] You can also increase the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer to disrupt ionic interactions.[7][25]
-
Change Blocking Agent: If you are using a protein-based blocker like BSA or milk, your antibody might be cross-reacting with components in the blocker. Try a different blocking agent or a protein-free commercial blocker.[21]
-
Run Proper Controls: Always include a negative control where the primary antibody is omitted. This will help you determine if the secondary antibody or streptavidin conjugate is binding non-specifically.[11]
Data Presentation: Blocking Agents and Washing Parameters
Proper blocking and washing are crucial for minimizing background. The tables below summarize common agents and recommended parameters.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Contraindications |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Highly purified options available; good for general use.[3][15] | Can cause background with anti-bovine antibodies; potential for biotin contamination in lower-grade preparations.[23] |
| Non-fat Dry Milk / Casein | 3-5% (w/v) | Inexpensive and effective for many applications. | Contains endogenous biotin ; not recommended for biotin-streptavidin systems.[18][19][20] May contain phosphoproteins that interfere with phospho-specific antibody detection.[18] |
| Normal Serum | 5-10% (v/v) | Effective at blocking non-specific sites, especially in IHC. Use serum from the same species as the secondary antibody.[19] | Can be expensive; may contain immunoglobulins that cross-react with other antibodies.[18] |
| Fish Gelatin | 0.1-1% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May not be as effective a blocker as BSA or serum for some applications. |
| Commercial/Synthetic Blockers | Varies by Manufacturer | Often protein-free and optimized for low background and high signal-to-noise ratio.[18] | More expensive than traditional blocking agents. |
Table 2: Optimization of Washing Steps
| Parameter | Standard Protocol | Optimization Strategy to Reduce Background | Rationale |
| Wash Cycles | 3 cycles | Increase to 4-6 cycles.[13][14] | More cycles provide more thorough removal of unbound reagents.[4] |
| Wash Volume | 200-300 µL/well | Ensure volume is at least equal to or greater than the coating volume and covers the entire surface.[13][14] | Inadequate volume can leave unwashed areas, leading to high background.[14] |
| Detergent | 0.05% Tween-20 | Increase Tween-20 concentration to 0.1% or add to all buffers.[4][18] | Detergents disrupt weak, non-specific hydrophobic interactions.[7] |
| Soaking Time | None | Add a 1-2 minute soaking period for each wash step.[7][26] | Allows more time for bound, low-affinity molecules to dissociate. |
| Salt Concentration | Standard PBS/TBS (150 mM NaCl) | Increase NaCl concentration to 250-500 mM.[24][25] | Higher ionic strength helps to disrupt non-specific electrostatic interactions. |
Experimental Protocols
Protocol: Blocking Endogenous Biotin
This protocol is essential for applications like IHC or Western blotting where the sample may contain significant levels of endogenous biotin.[8] The principle involves a two-step process: first, saturate all endogenous biotin with an excess of unlabeled avidin or streptavidin, and second, block any remaining open biotin-binding sites on the added avidin/streptavidin with free biotin.[8][9]
Caption: Workflow for endogenous biotin blocking.
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Unlabeled Avidin or Streptavidin solution (e.g., 0.1 mg/mL in Wash Buffer)
-
Free D-Biotin solution (e.g., 0.5 mg/mL in Wash Buffer)
Procedure:
-
Perform initial assay steps (e.g., fixation, permeabilization, antigen retrieval) as required.
-
Complete your standard protein-based blocking step (e.g., with normal serum or BSA).[8]
-
Avidin Incubation: Cover the sample/membrane with the unlabeled avidin solution and incubate for 15-20 minutes at room temperature.[8][9]
-
Wash: Thoroughly wash the sample three times with Wash Buffer for 5-10 minutes each.[8]
-
Biotin Incubation: Cover the sample/membrane with the free biotin solution and incubate for 15-30 minutes at room temperature.[8][9] This step saturates any remaining biotin-binding sites on the avidin molecules added in step 3.
-
Wash: Wash the sample three times with Wash Buffer for 5-10 minutes each.[8]
-
The sample is now ready to proceed with the addition of your biotinylated primary antibody or other biotinylated probes.
References
- 1. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 2. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. biocompare.com [biocompare.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. bma.ch [bma.ch]
- 13. bosterbio.com [bosterbio.com]
- 14. biocompare.com [biocompare.com]
- 15. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 16. 3.12 Endogenous biotin blocking [bio-protocol.org]
- 17. Methods to Block Endogenous Detection | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 26. arp1.com [arp1.com]
Technical Support Center: Sulfo-NHS-LC-Biotin Labeling of Proteins in Dilute Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Sulfo-NHS-LC-Biotin for labeling proteins, with a special focus on dilute solutions.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-NHS-LC-Biotin and how does it work?
A1: Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemical reagent used to attach a biotin label to proteins and other molecules containing primary amines (-NH2).[1][2] The N-Hydroxysulfosuccinimide (NHS) ester end of the molecule reacts with primary amines, such as those found on the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[2][3] The "Sulfo" group makes the reagent water-soluble, preventing it from crossing cell membranes, which is ideal for specifically labeling cell surface proteins.[1][4]
Q2: Why is labeling proteins in dilute solutions more challenging?
A2: Labeling proteins in dilute solutions is more challenging due to the lower concentration of protein molecules, which reduces the probability of a successful reaction with the biotinylation reagent.[1][5] In aqueous solutions, the NHS-ester group of Sulfo-NHS-LC-Biotin is susceptible to hydrolysis, where it reacts with water and becomes non-reactive.[6][7][8][9] In dilute protein solutions, this competing hydrolysis reaction is more pronounced, leading to lower labeling efficiency.[6][7][8][9] To overcome this, a greater molar excess of the biotin reagent is required compared to reactions with concentrated protein solutions.[1][5][7][10]
Q3: What buffer should I use for the biotinylation reaction?
A3: It is crucial to use a buffer that is free of primary amines.[1][11][12][13][14] Buffers such as Tris or glycine contain primary amines that will compete with the protein for reaction with the Sulfo-NHS-LC-Biotin, thereby quenching the labeling reaction.[1][4] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly recommended buffer.[1][15]
Q4: How should I prepare and store the Sulfo-NHS-LC-Biotin reagent?
A4: Sulfo-NHS-LC-Biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[1][11][16] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1][11][16] The reagent should be dissolved immediately before use, as the NHS-ester readily hydrolyzes in aqueous solutions.[4][5][11][14] Stock solutions should not be prepared for storage.[4][5][14] For very dilute protein solutions, dissolving the reagent in an anhydrous solvent like DMSO or DMF can help minimize hydrolysis.[5]
Q5: How do I stop the labeling reaction?
A5: The reaction can be stopped by adding a quenching buffer that contains primary amines. A common quenching reagent is Tris or glycine at a final concentration of 25-100 mM.[6][15] This will react with any excess Sulfo-NHS-LC-Biotin and prevent further labeling of the protein.
Q6: How can I remove excess, unreacted biotin after the labeling reaction?
A6: Excess non-reacted biotin and reaction byproducts can be removed using size-exclusion chromatography methods such as desalting columns or dialysis.[1][12] For small reaction volumes, spin desalting columns or dialysis cassettes are effective.[1][5] This purification step is essential before performing assays to quantify biotin incorporation, such as the HABA assay, to avoid inaccurate results.[1][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | Buffer contains primary amines (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS before labeling.[5][13] |
| Hydrolyzed/inactive biotin reagent. | Always use freshly prepared Sulfo-NHS-LC-Biotin solution.[4][5] Ensure the reagent is stored properly and brought to room temperature before opening.[1][11] | |
| Insufficient molar excess of biotin reagent. | For dilute protein solutions, a greater molar excess of the biotin reagent is necessary.[1][5][7][10] Increase the molar ratio of biotin to protein. | |
| Protein has few accessible primary amines. | Consider using a different biotinylation reagent that targets a different functional group.[5] | |
| Low Protein Recovery After Labeling | Protein precipitation. | Some proteins may precipitate upon modification. Optimize reaction conditions (e.g., lower temperature, shorter incubation time). |
| Issues with desalting/dialysis. | Ensure the correct size exclusion limit for your protein of interest. For very small samples, consider using specialized microdialysis or spin desalting columns.[5] | |
| High Background in Downstream Applications (e.g., ELISA, Western Blot) | Inefficient removal of excess biotin. | Increase the number of dialysis changes or use a fresh desalting column.[17] Ensure the quenching step is performed effectively. |
| Excessive biotinylation leading to non-specific binding. | Reduce the molar excess of the biotin reagent or decrease the reaction time or temperature.[5][18] | |
| Inconsistent Results Between Batches | Variability in the labeling reaction. | Ensure precise and consistent preparation of the biotin reagent and protein solutions. Control incubation time and temperature meticulously.[17] |
| Incomplete removal of excess biotin. | Standardize the purification protocol to ensure consistent removal of unreacted biotin.[17] |
Quantitative Data Summary
Table 1: Recommended Molar Excess of Sulfo-NHS-LC-Biotin for Antibody Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin | Expected Biotin Molecules per Antibody | Reference(s) |
| 10 mg/mL IgG | ≥ 12-fold | 4-6 | [6][7] |
| 2 mg/mL IgG | ≥ 20-fold | Not specified | [6][7] |
| 1-10 mg/mL Antibody | 20-fold | 4-6 | [2][16] |
| 50-200 µg Antibody in 200-700 µL | 50-fold | 1-3 | [1][15] |
| 50-200 µg Human IgG | 50-fold | 1-4 | [5] |
Experimental Protocols
Protocol 1: Biotinylation of a Dilute Protein Solution
This protocol is optimized for labeling a protein in a dilute solution (e.g., < 2 mg/mL).
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin
-
Anhydrous DMSO or DMF (optional, for very dilute solutions)[5]
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis unit appropriate for the sample volume and protein size
Procedure:
-
Prepare the Protein Sample: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.
-
Calculate Reagent Amounts: Determine the amount of Sulfo-NHS-LC-Biotin needed based on the desired molar excess (refer to Table 1). For dilute solutions, a higher molar excess (e.g., 50-fold or more) is recommended.[5]
-
Prepare Biotin Reagent: Immediately before use, dissolve the calculated amount of Sulfo-NHS-LC-Biotin in water or, for very dilute protein solutions, in anhydrous DMSO or DMF to minimize hydrolysis.[5]
-
Labeling Reaction: Add the freshly prepared biotin reagent solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][11][15]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 25-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and quenching buffer by passing the sample through a desalting column or by dialysis against PBS.[1]
-
Quantify Biotin Incorporation (Optional): Use a method like the HABA assay to determine the number of biotin molecules incorporated per protein molecule.[6]
-
Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.
Protocol 2: Cell Surface Biotinylation
This protocol is for labeling proteins on the surface of intact cells.
Materials:
-
Cells in suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching buffer (e.g., 100 mM glycine in PBS)[15]
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media and contaminating proteins.[6][15][19]
-
Cell Suspension: Resuspend cells at a concentration of approximately 1-25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[6][15]
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in water.[1][6]
-
Labeling Reaction: Add the biotin reagent to the cell suspension to a final concentration of approximately 2 mM.[1][15]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on a rocking platform at 4°C to minimize internalization of the label.[15][19]
-
Quench Reaction: Wash the cells three times with quenching buffer (e.g., PBS + 100 mM glycine) to quench and remove excess biotin reagent.[15]
-
Cell Lysis and Downstream Analysis: The cells are now ready for lysis and subsequent analysis of biotinylated surface proteins.
Visualizations
Caption: Experimental workflow for Sulfo-NHS-LC-Biotin labeling of a dilute protein solution.
Caption: Troubleshooting logic for low biotinylation efficiency.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. store.sangon.com [store.sangon.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. store.sangon.com [store.sangon.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. apexbt.com [apexbt.com]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. store.sangon.com [store.sangon.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Surface protein biotinylation [protocols.io]
Technical Support Center: Sulfo-NHS-LC-Biotin Reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-NHS-LC-Biotin.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-NHS-LC-Biotin and what is it used for?
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent.[1] It is commonly used to attach a biotin label to proteins, antibodies, and other molecules containing primary amines (e.g., the side chain of lysine residues or the N-terminus of polypeptides).[1][2][3] Its water-solubility and membrane impermeability make it particularly well-suited for labeling cell surface proteins.[1][4][5]
Q2: What are the key advantages of using Sulfo-NHS-LC-Biotin over the non-sulfonated NHS-LC-Biotin?
The primary advantage is its water solubility, conferred by the sulfonate group (-SO3).[3][6] This allows for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF, which can be harsh on some proteins.[1][7] Additionally, its charged nature prevents it from crossing the cell membrane, making it ideal for specifically labeling proteins on the exterior of a cell.[1][5]
Q3: In what type of buffers should I dissolve and use Sulfo-NHS-LC-Biotin?
It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target molecule for reaction with the NHS ester, thereby quenching the biotinylation reaction.[2][5][8] Recommended buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0.[1][9]
Q4: How should I store Sulfo-NHS-LC-Biotin?
Sulfo-NHS-LC-Biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[1][5][10] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation, which can lead to hydrolysis of the reagent.[5][8][10]
Q5: Can I prepare a stock solution of Sulfo-NHS-LC-Biotin for later use?
No, it is not recommended to prepare stock solutions for storage.[5][8][10] The NHS ester moiety is highly susceptible to hydrolysis in aqueous solutions. Therefore, the reagent should be dissolved immediately before use, and any unused solution should be discarded.[2][5][8][10]
Troubleshooting Guide
Problem 1: Low or no biotinylation of my target protein.
| Possible Cause | Recommended Solution |
| Inactive Reagent | The Sulfo-NHS-LC-Biotin reagent may have hydrolyzed due to improper storage or handling. Ensure the reagent is stored at -20°C with a desiccant and warmed to room temperature before opening.[1][5][10] Always prepare the biotin solution fresh for each experiment.[5][8][10] |
| Presence of Primary Amines in Buffer | Buffers like Tris or glycine contain primary amines that will compete with your protein for biotinylation.[2][5][8] Use an amine-free buffer such as PBS at pH 7.2-8.0.[1][9] If your protein is in an amine-containing buffer, perform a buffer exchange before the labeling reaction. |
| Insufficient Molar Excess of Biotin Reagent | The efficiency of biotinylation depends on the concentration of the protein and the molar ratio of the biotin reagent. For dilute protein solutions, a higher molar excess of the biotin reagent is required.[10] As a starting point, consider a 10-fold molar excess for a 10 mg/mL protein solution and a 25-fold molar excess for a 2 mg/mL protein solution.[5] You may need to optimize this ratio for your specific protein. |
| Suboptimal Reaction pH | The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[1][7] If the pH of your reaction buffer is too low, the reaction rate will be significantly reduced. |
Problem 2: Poor recovery of my protein after the biotinylation reaction.
| Possible Cause | Recommended Solution |
| Protein Precipitation | Some proteins may be unstable and precipitate during the labeling or subsequent purification steps. Ensure that the buffer conditions are optimal for your specific protein's stability. |
| Issues with Desalting/Purification | Improper use of desalting columns can lead to low protein recovery. Ensure the column is properly equilibrated and follow the manufacturer's instructions. For very small sample volumes, consider using specialized devices like dialysis cassettes. |
Problem 3: My biotinylated protein has lost its biological activity.
| Possible Cause | Recommended Solution |
| Excessive Biotinylation | Over-labeling of the protein, especially at or near active sites or binding interfaces, can lead to a loss of function. Reduce the molar excess of the Sulfo-NHS-LC-Biotin reagent, shorten the reaction time, or perform the incubation at a lower temperature (e.g., on ice).[2] |
| Harsh Reaction Conditions | Although Sulfo-NHS-LC-Biotin allows for reactions in aqueous buffers, other factors in your experimental setup could be affecting your protein's integrity. Ensure all reagents and buffers are of high quality and appropriate for your protein. |
Quantitative Data
Table 1: Solubility of Sulfo-NHS-LC-Biotin
| Solvent | Solubility | Reference |
| Water | ~10 mM | [6][11] |
| DMF (Dimethylformamide) | Soluble | [12] |
| DMSO (Dimethyl sulfoxide) | Soluble | [2][12] |
Table 2: Stability of Sulfo-NHS-LC-Biotin in Aqueous Solution (Hydrolysis Half-life)
| pH | Half-life | Reference |
| < 6.5 | > 2 hours | [13] |
| 7.0 | 2 - 4 hours | [6][11] |
| > 8.0 | < 15 minutes | [13] |
| 8.6 | ~10 minutes | [14] |
| 9.0 | A few minutes | [6][11] |
Experimental Protocols
Protocol 1: General Protein Biotinylation in Solution
This protocol describes a general procedure for biotinylating a purified protein in solution.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
The concentration of the protein should ideally be between 1-10 mg/mL.
-
-
Prepare the Sulfo-NHS-LC-Biotin Solution:
-
Warm the vial of Sulfo-NHS-LC-Biotin to room temperature before opening.
-
Immediately before use, dissolve the required amount of Sulfo-NHS-LC-Biotin in the reaction buffer to a final concentration of 10 mM. For example, dissolve 5.57 mg in 1 mL of PBS.
-
-
Biotinylation Reaction:
-
Add the freshly prepared Sulfo-NHS-LC-Biotin solution to the protein sample. The molar ratio of biotin to protein will need to be optimized, but a starting point of a 20-fold molar excess is common.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted Sulfo-NHS-LC-Biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Remove non-reacted biotin and byproducts by buffer exchange using a desalting column or dialysis.
-
Protocol 2: Cell Surface Protein Biotinylation
This protocol is for labeling proteins on the surface of mammalian cells.
Materials:
-
Sulfo-NHS-LC-Biotin
-
Cultured mammalian cells (adherent or in suspension)
-
Ice-cold PBS (pH 8.0)
-
Quenching solution (ice-cold PBS containing 100 mM glycine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
For cells in suspension, wash the cells by centrifugation and resuspension in ice-cold PBS (pH 8.0) three times.
-
-
Prepare the Sulfo-NHS-LC-Biotin Solution:
-
Biotinylation Reaction:
-
Add the freshly prepared biotin solution to the cells. For adherent cells, ensure the entire surface of the monolayer is covered. For suspension cells, add the solution to the cell pellet and gently resuspend.
-
Incubate for 30 minutes at 4°C with gentle agitation to label the cell surface proteins.[4] Performing the reaction at 4°C minimizes the internalization of the biotin label.[9]
-
-
Quench the Reaction:
-
Remove the biotin solution and wash the cells three times with the ice-cold quenching solution to stop the reaction and remove any excess biotin reagent.[4]
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 10-15 minutes at 4°C.
-
-
Downstream Processing:
-
The resulting supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as immunoprecipitation with streptavidin beads.
-
Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a cell surface receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[17] Biotinylation with Sulfo-NHS-LC-Biotin can be used to label EGFR on the cell surface to study its trafficking and expression levels.
Caption: Simplified EGFR signaling pathway initiated by ligand binding.
Experimental Workflow for Cell Surface Biotinylation and Analysis
This workflow outlines the key steps involved in labeling cell surface proteins with Sulfo-NHS-LC-Biotin followed by their isolation and analysis.
References
- 1. store.sangon.com [store.sangon.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]
- 4. Surface protein biotinylation [protocols.io]
- 5. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. apexbt.com [apexbt.com]
- 13. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 17. EGFR; ERBB; ERBB1; HER1; mENA; PIG61; SA7 protein, his-tag, biotinylated, recombinant, human [gnpbio.com]
Validation & Comparative
Sulfo-NHS-LC-Biotin vs. NHS-LC-Biotin: A Comparative Guide for Cell Labeling
A detailed comparison of two widely used biotinylation reagents for labeling cell surface and intracellular proteins, supported by experimental data and protocols.
In the realm of cellular and molecular biology, the specific labeling of proteins is a cornerstone technique for elucidating their function, localization, and interactions. Biotinylation, the process of covalently attaching biotin to a protein or other molecule, followed by detection with avidin or streptavidin conjugates, is a powerful and versatile tool. Among the various biotinylation reagents available, those containing N-hydroxysuccinimide (NHS) esters are popular for their ability to efficiently react with primary amines on proteins. This guide provides a comprehensive comparison of two such reagents: Sulfo-NHS-LC-Biotin and NHS-LC-Biotin, to assist researchers in selecting the optimal reagent for their cell labeling experiments.
The primary distinction between Sulfo-NHS-LC-Biotin and NHS-LC-Biotin lies in the presence of a sulfonate group (-SO3-) on the N-hydroxysuccinimide ring of the former. This single chemical modification has profound implications for the reagent's solubility and cell membrane permeability, thereby dictating its suitability for different labeling applications.
Key Differences at a Glance
| Feature | Sulfo-NHS-LC-Biotin | NHS-LC-Biotin |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent like DMSO or DMF) |
| Cell Membrane Permeability | Impermeable | Permeable |
| Primary Application | Cell surface protein labeling | Intracellular protein labeling |
| Reaction Environment | Aqueous buffers (e.g., PBS) | Requires initial dissolution in an organic solvent |
Chemical Structures and Reaction Mechanism
Both Sulfo-NHS-LC-Biotin and NHS-LC-Biotin react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) to form a stable amide bond. The NHS or Sulfo-NHS group is an excellent leaving group, facilitating this reaction.
The reaction mechanism for both reagents is identical, involving the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide linkage and the release of NHS or Sulfo-NHS.
Performance Comparison: Experimental Data
A key consideration when choosing a biotinylation reagent is its efficiency and potential cytotoxicity. The following data summarizes a comparative study on bovine aortic endothelial cells (BAECs).
Biotinylation Efficiency:
The amount of biotin incorporated into cellular proteins was found to be dose-dependent for both reagents. However, at the same concentration, NHS-LC-Biotin resulted in slightly higher levels of biotinylation compared to Sulfo-NHS-LC-Biotin.[1]
| Reagent Concentration (mM) | Biotin in Cell Lysate (ng/µg protein) with NHS-LC-Biotin | Biotin in Cell Lysate (ng/µg protein) with Sulfo-NHS-LC-Biotin |
| 1.8 | 0.390 | 0.304 |
Table 1: Comparison of biotinylation efficiency in BAECs.[1]
Stability of Biotin Labeling:
The stability of the biotin label over time also differed significantly between the two reagents. A larger proportion of the biotin label from NHS-LC-Biotin remained associated with the cells after 24 and 48 hours compared to Sulfo-NHS-LC-Biotin.[1] The calculated half-life of the biotin label was 38.0 hours for NHS-LC-Biotin and 10.8 hours for Sulfo-NHS-LC-Biotin.[1]
Cytotoxicity:
A lactate dehydrogenase (LDH) release assay indicated that Sulfo-NHS-LC-Biotin exhibited only slight cytotoxicity towards BAECs.[1]
Experimental Protocols
1. Cell Surface Protein Biotinylation with Sulfo-NHS-LC-Biotin
This protocol is designed for labeling proteins on the surface of intact cells.
-
Materials:
-
Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
-
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in water.
-
Add the Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of 2 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature or on ice to minimize internalization.
-
Quench the reaction by adding quenching solution and incubate for 10-15 minutes.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.
-
Proceed with cell lysis and subsequent pull-down of biotinylated proteins using streptavidin-agarose beads.
-
2. Intracellular Protein Biotinylation with NHS-LC-Biotin
This protocol is for labeling both cell surface and intracellular proteins.
-
Materials:
-
NHS-LC-Biotin
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
-
Streptavidin-agarose beads
-
-
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0).
-
Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare a 20 mM stock solution of NHS-LC-Biotin in DMSO or DMF.
-
Add the NHS-LC-Biotin stock solution to the cell suspension to a final concentration of 2 mM.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature to allow for membrane permeation.
-
Quench the reaction by adding quenching solution and incubate for 10-15 minutes.
-
Wash the cells three times with ice-cold PBS.
-
Proceed with cell lysis and affinity purification of biotinylated proteins.
-
Downstream Applications and Workflows
Following biotinylation, the labeled proteins can be isolated and analyzed using a variety of techniques. A common workflow involves the enrichment of biotinylated proteins using streptavidin-coated beads followed by analysis by Western blotting or mass spectrometry.
Choosing the Right Reagent: A Decision Guide
The choice between Sulfo-NHS-LC-Biotin and NHS-LC-Biotin is primarily determined by the experimental objective.
References
The Crucial Role of Spacer Arms in Biotinylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the highly specific and robust interaction between biotin and streptavidin is a cornerstone of many assays. However, the efficiency of this interaction can be significantly impacted by the length of the spacer arm in the biotinylation reagent. This guide provides an objective comparison of biotinylation reagents with different spacer arm lengths, supported by experimental data, to aid in the selection of the most appropriate reagent for your research needs.
The principle behind the use of a spacer arm is to overcome steric hindrance. The biotin-binding pocket of streptavidin is located deep within the protein structure. A spacer arm extends the biotin moiety away from the surface of the labeled molecule, allowing for more efficient binding by the bulky streptavidin protein. The length and chemical composition of this spacer arm can therefore be critical for the success of applications such as ELISA, Western blotting, immunoprecipitation, and cell surface labeling.
Performance Comparison of Biotinylation Reagents
The effectiveness of different spacer arm lengths can be quantitatively assessed by comparing the signal generated in a streptavidin-binding assay. In a key experiment, amino-functionalized microplates were labeled with various NHS-ester biotinylation reagents, each possessing a different spacer arm length. The subsequent binding of streptavidin-horseradish peroxidase (HRP) conjugate was then measured colorimetrically. The results clearly demonstrate that increasing the spacer arm length leads to a significant increase in signal, indicating more efficient streptavidin binding.
| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Streptavidin Binding (Absorbance) |
| PFP-biotin | 9.6 | ~0.25 |
| NHS-biotin | 13.5[1] | ~0.45 |
| Sulfo-NHS-LC-biotin | 22.4[1][2][3] | ~0.80 |
| NHS-LC-LC-biotin | 30.5[1][4] | 1.00 (Standard) |
| NHS-PEG4-Biotin | 29.0[5][6][7][8] | Data not available in direct comparison |
| NHS-PEG12-Biotin | 56.0[9][10][11][12][13] | Data not available in direct comparison |
Data for the first four reagents is adapted from Muratsugu & Nishida, 2019.[14] The relative absorbance is normalized to the signal obtained with NHS-LC-LC-biotin.
As the data indicates, a longer spacer arm, such as that in NHS-LC-LC-biotin, provides the greatest accessibility for streptavidin-HRP, resulting in the highest signal output.[14] Reagents with shorter spacer arms, like PFP-biotin and NHS-biotin, show markedly reduced signal due to increased steric hindrance. This underscores the importance of selecting a biotinylation reagent with an adequate spacer arm length for assays where maximal signal detection is critical.
Experimental Protocols
Protocol for Comparing Streptavidin Binding to Biotinylated Surfaces
This protocol is based on the methodology described by Muratsugu & Nishida (2019)[14] and is designed to compare the efficiency of different biotinylation reagents.
Materials:
-
Amine-functionalized 96-well microplates
-
Biotinylation reagents with different spacer arm lengths (e.g., PFP-biotin, NHS-biotin, Sulfo-NHS-LC-biotin, NHS-LC-LC-biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Streptavidin-HRP conjugate
-
Bovine Serum Albumin (BSA) for blocking
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Biotinylation Reagent Solutions: Dissolve each biotinylation reagent in DMSO to a stock concentration of 10 mg/mL. Immediately before use, dilute the stock solutions in PBS (pH 7.4) to the desired final concentration (e.g., 1.5 x 10⁻⁵ mol/L).
-
Biotinylation of Microplate: Add 100 µL of each diluted biotinylation reagent solution to the wells of the amine-functionalized microplate. Incubate for 1 hour at room temperature.
-
Washing: Discard the biotinylation solution and wash the wells three times with 200 µL of PBS.
-
Blocking: Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the blocking solution and wash the wells three times with 200 µL of PBS.
-
Streptavidin-HRP Binding: Dilute the streptavidin-HRP conjugate in 1% BSA in PBS to a final concentration of 0.1 µg/mL. Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the streptavidin-HRP solution and wash the wells five times with 200 µL of PBS.
-
Color Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Visualizing the Impact of Spacer Arms and Biological Context
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow, the effect of spacer arm length, and a relevant signaling pathway where biotinylation is a key technique.
In the context of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, biotinylation with a long spacer arm can be used to label the receptor and subsequently pull down its interacting partners for identification by mass spectrometry.[15][16][17][18][19][20][21][22] This allows for the elucidation of the complex protein networks that are activated upon ligand binding and receptor dimerization. The choice of a long spacer arm is crucial in this application to ensure that the biotinylated EGFR is efficiently captured by streptavidin beads, without the receptor's large extracellular domain sterically hindering the interaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EZ-Link NHS-PEG4-Biotin | LabX.com [labx.com]
- 7. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 8. - ez-link nhs-peg4-biotin and biotinylation kits---ÊÀÁª²©ÑУ¨±±¾©£©¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bio-goods.com]
- 9. Buy Biotin-PEG12-NHS ester | 365441-71-0 [smolecule.com]
- 10. EZ-Link NHS-PEG12-Biotin, No-Weigh Format | LabX.com [labx.com]
- 11. Thermo Scientific™ EZ-Link™ NHS-PEG12-Biotin, No-Weigh™ Format | Fisher Scientific [fishersci.ca]
- 12. Thermo Scientific EZ-Link NHS-PEG12-Biotin, No-Weigh Format 10 x 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 15. Proximity extracellular protein-protein interaction analysis of EGFR using AirID-conjugated fragment of antigen binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. EGFR; ERBB; ERBB1; HER1; mENA; PIG61; SA7 protein, his-tag, biotinylated, recombinant, human [gnpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
A Comparative Guide to Cell Surface Protein Labeling: Validating Sulfo-NHS-LC-Biotin
For researchers, scientists, and drug development professionals, the accurate identification and quantification of cell surface proteins are critical for understanding cellular processes and developing targeted therapies. Sulfo-NHS-LC-Biotin has emerged as a widely used reagent for this purpose. This guide provides an objective comparison of Sulfo-NHS-LC-Biotin with alternative labeling methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Principles of Cell Surface Biotinylation
Cell surface protein labeling with biotinylation reagents is a powerful technique to investigate the plasma membrane proteome. The fundamental principle involves the covalent attachment of biotin to primary amines (e.g., the side chain of lysine residues) on extracellular domains of membrane proteins. Due to its high affinity for streptavidin, biotin serves as a robust tag for the subsequent detection, purification, and analysis of these labeled proteins.
The ideal reagent for this application should be membrane-impermeable to ensure the specific labeling of cell surface proteins, highly reactive under physiological conditions, and possess a spacer arm that minimizes steric hindrance for subsequent detection.
Sulfo-NHS-LC-Biotin: A Detailed Look
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is an amine-reactive biotinylation reagent characterized by a sulfonate group on the N-hydroxysuccinimide (NHS) ester. This modification renders the molecule water-soluble and prevents it from passively crossing the cell membrane, thus ensuring that only proteins on the outer surface of the cell are labeled.[1][2] The "LC" (long chain) designation refers to its 22.4 Å spacer arm, which helps to reduce steric hindrance and improve the accessibility of the biotin moiety to streptavidin for detection.
Comparative Analysis of Biotinylation Reagents
The selection of a biotinylation reagent is a critical step that can significantly impact the outcome of an experiment. Below is a comparison of Sulfo-NHS-LC-Biotin with other commonly used alternatives.
| Reagent | Key Features | Advantages | Disadvantages | Primary Applications |
| Sulfo-NHS-LC-Biotin | Water-soluble, membrane-impermeable, long spacer arm (22.4 Å), non-cleavable. | High specificity for cell surface proteins, good water solubility avoids organic solvents, long spacer arm reduces steric hindrance. | Non-cleavable nature can make elution from streptavidin beads harsh, potentially denaturing proteins. | Specific labeling of cell surface proteins for Western blotting, flow cytometry, and proteomics. |
| Sulfo-NHS-SS-Biotin | Water-soluble, membrane-impermeable, long spacer arm (24.3 Å), cleavable disulfide bond. | Specific for cell surface proteins, cleavable linker allows for mild elution of proteins from streptavidin beads, preserving protein integrity and function.[3] | The disulfide bond can be sensitive to reducing agents present in some experimental conditions. | Ideal for pull-down assays, immunoprecipitation, and mass spectrometry where recovery of intact proteins is crucial. |
| NHS-Biotin | Membrane-permeable, requires dissolution in organic solvents (e.g., DMSO). | Can label both cell surface and intracellular proteins. | Lacks specificity for cell surface proteins, organic solvents can affect cell viability. | Labeling of intracellular proteins, comparative studies of total vs. cell surface protein expression. |
| Tethered Peroxidases (e.g., WGA-HRP) | Enzymatic biotinylation of proximal proteins. | Rapid labeling kinetics (minutes vs. 30+ minutes for NHS esters), can result in a 5- to 10-fold increase in biotin labeling compared to non-tethered controls.[4] | May have biases towards glycosylated proteins (in the case of WGA-HRP), requires additional reagents (peroxidase and biotin-phenol). | Small-scale cell surface proteomics, analysis of material-limited samples. |
Quantitative Performance Data
The efficiency and specificity of different biotinylation reagents can be quantitatively assessed using various techniques. Below is a summary of comparative data from published studies.
Labeling Efficiency Comparison
A study comparing different biotinylation methods on Expi293 cells demonstrated a significant increase in labeling efficiency with tethered enzyme systems.
| Labeling Method | Relative Biotin Labeling (Fold Increase vs. Non-tethered Control) |
| DNA-APEX2 (tethered) | 5-10 |
| WGA-HRP (tethered) | 5-10 |
Data adapted from a study assessing biotinylation by flow cytometry.[4]
Proteomic Identification of Cell Surface Proteins
Mass spectrometry-based proteomics allows for the global identification of biotinylated cell surface proteins. The choice of biotinylation reagent can influence the number and types of proteins identified.
| Reagent | Number of Identified Cell Surface-Associated Proteins | Cell Line | Reference |
| Sulfo-NHS-SS-Biotin | 1029 | Nasopharyngeal Carcinoma Cells | [5] |
| Sulfo-NHS-SS-Biotin | ~2055 (optimized protocol) | HeLa | [6] |
| Sulfo-NHS-LC-LC-Biotin | Lower percentage of cell surface enrichment compared to WGA-HRP and biocytin hydrazide. | RWPE-1 | [4] |
Note: The number of identified proteins can vary significantly based on the cell type, experimental protocol, and mass spectrometry instrumentation.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable cell surface protein labeling.
General Workflow for Cell Surface Biotinylation
The following diagram illustrates a typical workflow for cell surface protein labeling and subsequent analysis.
Caption: General workflow for cell surface protein labeling.
Protocol 1: Cell Surface Biotinylation with Sulfo-NHS-LC-Biotin for Western Blot Analysis
-
Cell Preparation:
-
Biotinylation Reaction:
-
Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
Add the biotinylation solution to the cells and incubate on ice for 30 minutes with gentle agitation.[2]
-
-
Quenching:
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
For analysis of total biotinylated proteins, proceed directly to SDS-PAGE and Western blotting.
-
For enrichment of cell surface proteins, perform a streptavidin-agarose pull-down prior to Western blotting.
-
Detect biotinylated proteins on the Western blot using streptavidin-HRP followed by a chemiluminescent substrate.
-
Protocol 2: Validation of Cell Surface Labeling by Flow Cytometry
-
Cell Preparation and Biotinylation:
-
Follow steps 1 and 2 from the Western Blot protocol, performing the biotinylation on cells in suspension.
-
-
Quenching:
-
Follow step 3 from the Western Blot protocol.
-
-
Staining:
-
Wash the cells twice with ice-cold flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the staining buffer.
-
Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-APC) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing and Analysis:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.
-
Analyze the cells on a flow cytometer, detecting the fluorescence signal from the labeled streptavidin. A non-biotinylated cell sample should be used as a negative control.
-
Signaling Pathways and Logical Relationships
The choice of biotinylation reagent and validation method is guided by the specific research question. The following diagram illustrates the decision-making process.
Caption: Decision-making for biotinylation strategy.
Conclusion
The validation of cell surface protein labeling is paramount for the integrity of downstream applications. Sulfo-NHS-LC-Biotin remains a robust and reliable choice for specifically labeling cell surface proteins due to its water-solubility and membrane-impermeability. However, for applications requiring the gentle elution of captured proteins, the cleavable Sulfo-NHS-SS-Biotin offers a distinct advantage. For studies with limited sample material or requiring rapid labeling, novel techniques such as tethered enzymatic biotinylation present a powerful alternative with enhanced efficiency.
By carefully considering the experimental goals and the comparative data presented in this guide, researchers can select the most suitable biotinylation strategy and validation method to achieve accurate and reproducible results in their exploration of the cell surface proteome.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Surface protein biotinylation [protocols.io]
- 3. covachem.com [covachem.com]
- 4. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells | eLife [elifesciences.org]
- 5. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]
- 6. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Labeled with Sulfo-NHS-LC-Biotin
For researchers, scientists, and drug development professionals leveraging mass spectrometry for proteomic analysis, the choice of biotinylation reagent is a critical determinant of experimental success. Sulfo-NHS-LC-Biotin is a widely used amine-reactive reagent for labeling proteins, but a thorough understanding of its performance in comparison to available alternatives is essential for optimal experimental design. This guide provides an objective comparison of Sulfo-NHS-LC-Biotin with other labeling strategies, supported by experimental data and detailed protocols.
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent for mass spectrometry is often a trade-off between labeling efficiency, the ability to identify the biotinylation site, and the ease of downstream sample processing. Here, we compare Sulfo-NHS-LC-Biotin with its most common alternative, the cleavable Sulfo-NHS-SS-Biotin, and discuss other strategies.
Key Performance Metrics:
| Feature | Sulfo-NHS-LC-Biotin | Sulfo-NHS-SS-Biotin | Enzymatic (e.g., TurboID) | Maleimide-Biotin |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Proximal primary amines | Free thiols (Cysteine) |
| Cleavability | Non-cleavable | Cleavable (disulfide bond) | N/A | Non-cleavable |
| Biotinylated Peptide Identification | Fewer identified peptides compared to unlabeled samples.[1][2] | Generally more biotinylated peptides identified than with non-cleavable reagents.[1] | High number of biotinylated proteins identified. | Dependent on cysteine abundance. |
| Effect on Peptide Properties | Increases hydrophobicity and can cause charge state reduction.[2][3] | Similar effects on hydrophobicity and charge state.[2][3] | Labeling occurs in a cellular context. | Increases hydrophobicity. |
| Enrichment Strategy | Streptavidin or anti-biotin antibody. | Streptavidin or anti-biotin antibody. | Streptavidin. | Streptavidin. |
| Pros | Stable linkage, well-characterized. | Facilitates elution from streptavidin, improving recovery of biotinylated peptides.[4] | High labeling efficiency in living cells, captures transient interactions.[5][6][7] | Site-specific labeling of cysteines. |
| Cons | Strong biotin-streptavidin interaction can hinder elution of biotinylated peptides.[1] | Potential for incomplete cleavage. | Can lead to non-specific labeling and requires genetic modification of cells.[5][6] | Limited to proteins with accessible cysteines. |
Quantitative Comparison of Biotinylation Efficiency and Peptide Identification:
A study comparing Sulfo-NHS-Biotin (a non-sulfonated, cell-permeable version of Sulfo-NHS-LC-Biotin) and the cleavable Sulfo-NHS-SS-Biotin on HeLa cell lysates revealed the following:
| Biotin Label | Total Peptide Identifications | Percentage of Biotinylated Peptides |
| Sulfo-NHS-Biotin | Similar to Sulfo-NHS-SS-Biotin | 76% |
| Sulfo-NHS-SS-Biotin | Similar to Sulfo-NHS-Biotin | 88% |
Data adapted from a study on the detectability of biotin tags by LC-MS/MS.[1]
This data suggests that while the total number of identified peptides is comparable, the cleavable reagent yields a higher percentage of biotinylated peptides, likely due to more efficient release from streptavidin beads.
Experimental Workflows and Protocols
The overall workflow for mass spectrometry analysis of biotinylated proteins involves several key steps. Below are diagrams illustrating common workflows and detailed experimental protocols.
Experimental Workflow: Chemical Biotinylation and Protein-Level Enrichment
Experimental Workflow: Chemical Biotinylation and Peptide-Level Enrichment
Detailed Experimental Protocols
Protocol 1: Biotinylation of Proteins in Solution with Sulfo-NHS-LC-Biotin
Materials:
-
Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin
-
Ultrapure water or DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water or DMSO.
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin stock solution to achieve a desired molar excess (e.g., 20-fold molar excess).
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted biotin reagent. Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove non-reacted biotin using a desalting column.
Protocol 2: Enrichment of Biotinylated Proteins/Peptides
A. Protein-Level Enrichment with Streptavidin Beads:
-
Add streptavidin-conjugated magnetic beads to the biotinylated protein sample.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads several times with a stringent wash buffer (e.g., containing high salt and/or detergents) to remove non-specifically bound proteins.
-
Perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
B. Peptide-Level Enrichment with Anti-Biotin Antibodies:
-
Digest the biotinylated protein sample with trypsin overnight at 37°C.
-
Add anti-biotin antibody-conjugated beads to the peptide mixture.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the beads to remove non-biotinylated peptides.
-
Elute the biotinylated peptides using a low pH elution buffer (e.g., 0.1% TFA).
-
Desalt the eluted peptides using a C18 spin column before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Biotinylated Peptides
Instrumentation:
-
High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B over a suitable time (e.g., 60-120 minutes) to separate the peptides. Due to the increased hydrophobicity of biotinylated peptides, a modified gradient may be required.[3]
MS Parameters:
-
Mode: Data-Dependent Acquisition (DDA).
-
Full Scan (MS1): Mass range 350-1500 m/z, resolution 60,000-120,000.
-
MS/MS Scan (MS2): Higher-energy collisional dissociation (HCD), resolution 15,000-30,000.
-
Charge State Inclusion: Include singly charged precursors to account for charge reduction by biotinylation.[3]
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database.
-
Specify the mass modification corresponding to the biotinylation reagent used (e.g., +339.16 Da for Sulfo-NHS-LC-Biotin on lysine).
Conclusion
The choice between Sulfo-NHS-LC-Biotin and its alternatives depends on the specific experimental goals. Sulfo-NHS-LC-Biotin provides a stable label suitable for many applications. However, for experiments where the identification of the biotinylation site is paramount, a cleavable reagent like Sulfo-NHS-SS-Biotin may offer advantages in peptide recovery. For studying protein-protein interactions in a native cellular environment, enzymatic methods like TurboID are powerful, albeit more complex to implement. By carefully considering the comparative data and protocols presented in this guide, researchers can select the most appropriate biotinylation strategy to achieve high-quality and reliable mass spectrometry results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 6. creative-proteomics.com [creative-proteomics.com]
- 7. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Biotin Incorporation: The HABA Assay vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the precise labeling of proteins and antibodies with biotin is a cornerstone of numerous applications, from immunoassays to purification. The Sulfo-NHS-LC-Biotin reagent is a popular choice for this task, efficiently attaching biotin to primary amines on the protein surface. However, successful labeling is only half the battle; accurate quantification of the incorporated biotin is critical for ensuring experimental reproducibility and optimizing downstream applications.
This guide provides a detailed comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives for quantifying biotin incorporation after using Sulfo-NHS-LC-Biotin.
The Biotinylation Reaction: Using Sulfo-NHS-LC-Biotin
Sulfo-NHS-LC-Biotin is a water-soluble reagent that facilitates the simple and efficient labeling of molecules containing primary amines (-NH2), such as proteins and antibodies.[1][2] The N-Hydroxysuccinimide (NHS) ester end of the molecule reacts with primary amines, typically found on the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3] This reaction is most efficient in buffers with a pH of 7-9.[1][2] The "LC" in its name refers to a "long chain" spacer arm, which helps to reduce steric hindrance when the biotin binds to avidin or streptavidin.[4]
Caption: Workflow for protein biotinylation using Sulfo-NHS-LC-Biotin.
The HABA Assay: A Classic Method for Biotin Quantification
The HABA assay is a widely used spectrophotometric method for estimating the amount of biotin incorporated onto a protein.[5][6]
Principle of the HABA Assay
The assay's principle is based on the interaction between HABA dye and avidin (or streptavidin).
-
HABA-Avidin Complex: HABA dye binds to avidin, forming a yellow-orange complex that produces a strong absorbance at 500 nm.[7][8]
-
Displacement by Biotin: Biotin has a much higher affinity for avidin than HABA does.[8][9] When a biotinylated sample is added, the biotin displaces the HABA from the avidin binding sites.
-
Absorbance Decrease: This displacement causes a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[7][9] By measuring the change in absorbance, one can calculate the concentration of biotin.[7][9]
Caption: Principle of the HABA assay for biotin quantification.
Comparison of Biotin Quantification Methods
While the HABA assay is simple and rapid, it has limitations, particularly regarding sensitivity and accuracy, which has led to the development of alternative methods.[6][10]
| Feature | HABA Assay | Fluorescence-Based Assays | Chromophoric / UV-Traceable Biotin |
| Principle | Colorimetric; displacement of HABA dye from avidin by biotin, causing a decrease in absorbance at 500 nm.[5][9] | Fluorometric; displacement of a fluorescence quencher (like HABA) from a fluorescently tagged avidin, causing an increase in fluorescence.[6] | Spectrophotometric; the biotinylation reagent contains a built-in chromophore, allowing direct measurement of biotin incorporation via UV-Vis absorbance (e.g., at 354 nm).[10][11] |
| Sensitivity | Lower.[6] Can be inaccurate for protein concentrations below 0.4 mg/mL.[10] | Higher than HABA.[6] | High; allows for accurate quantification at protein concentrations below 0.05 mg/mL.[10] |
| Accuracy | Prone to underestimation due to steric hindrance, where closely spaced biotins may not be accessible to the large avidin molecule.[11][12] | Also relies on avidin binding, so may be subject to similar steric hindrance issues as the HABA assay. | More accurate as it measures the absolute number of biotin molecules attached, not just those available for avidin binding.[11] |
| Sample Consumption | Destructive; consumes the sample used in the assay.[13] | Destructive; consumes the sample. | Non-destructive; the sample can be recovered and used after measurement.[10][11] |
| Equipment | Standard spectrophotometer or plate reader. | Spectrofluorimeter or fluorescent plate reader.[13] | Standard spectrophotometer (including NanoDrop).[11] |
| Pros | Simple, rapid, inexpensive, and requires common laboratory equipment.[14] | Higher sensitivity than the HABA assay. | High accuracy and sensitivity, non-destructive, simple calculation.[10][11] |
| Cons | Lower sensitivity, often underestimates biotin levels, destructive to the sample.[6][12][13] | Requires more specialized equipment, can be more expensive.[13] | The specialized biotinylation reagent is more expensive than standard Sulfo-NHS-LC-Biotin. |
Experimental Protocols
Biotin Labeling with Sulfo-NHS-LC-Biotin (Example Protocol)
This protocol is a general guideline and should be optimized for the specific protein.
-
Protein Preparation: Dissolve 1-10 mg of the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[15] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into an appropriate buffer via dialysis or a desalting column.[15]
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ultrapure water to a concentration of 10 mM (e.g., 2.2 mg in 400 µL of water).[3][15]
-
Reaction: Add a calculated molar excess of the biotin reagent to the protein solution. A 20- to 50-fold molar excess is a common starting point.[16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3][16]
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis.[5][9] This step is crucial for accurate quantification with the HABA assay.[9][15]
HABA Assay Protocol (Cuvette Format)
-
Reagent Preparation: Prepare an HABA/Avidin solution. For example, add 10 mg of avidin and 600 µL of 10 mM HABA to 19.4 mL of PBS.[15]
-
Initial Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin). This value should be between 0.9 and 1.3.[9][17]
-
Sample Addition: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.[5][9]
-
Final Reading: Measure the absorbance at 500 nm again. Once the reading is stable for at least 15 seconds, record the value (A₅₀₀ HABA/Avidin/Biotin Sample).[5][9]
-
Calculation: Use the change in absorbance (ΔA₅₀₀) and the Beer-Lambert law to calculate the concentration of biotin. The molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is typically 34,000 M⁻¹cm⁻¹.[5][7] From this, the mole-to-mole ratio of biotin to protein can be determined.[7]
Conclusion
The HABA assay remains a viable, straightforward method for estimating biotin incorporation, especially when high precision is not paramount. Its simplicity and reliance on standard equipment make it accessible for many labs.
However, for applications demanding high accuracy, reproducibility, and sensitivity, researchers should consider modern alternatives. Chromophoric biotinylation reagents offer a significant advantage by allowing for a direct, non-destructive, and more accurate measurement of total biotin incorporation, overcoming the inherent underestimation issues of avidin-based methods like the HABA assay.[10][11] While fluorescence-based assays offer improved sensitivity over HABA, they still rely on the same avidin-binding principle and require more specialized instrumentation.[6][13]
The choice of quantification method will ultimately depend on the specific requirements of the downstream application, the available equipment, and the desired level of accuracy.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. apexbt.com [apexbt.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. mesoscale.com [mesoscale.com]
- 7. fishersci.ie [fishersci.ie]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. seracare.com [seracare.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. tandfonline.com [tandfonline.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Sulfo-NHS-LC-Biotin vs. Sulfo-NHS-SS-Biotin for Optimal Protein Recovery
For researchers, scientists, and drug development professionals, the efficient recovery of target proteins is paramount. Biotinylation, the process of attaching biotin to a protein for subsequent affinity purification, is a cornerstone technique. The choice of biotinylation reagent can significantly impact the success of these experiments, particularly concerning the yield and integrity of the recovered protein. This guide provides an in-depth comparison of two widely used amine-reactive biotinylation reagents: Sulfo-NHS-LC-Biotin and Sulfo-NHS-SS-Biotin, supported by experimental methodologies.
At the heart of the matter lies a critical structural difference that dictates the entire protein recovery strategy. While both reagents efficiently label primary amines on proteins, Sulfo-NHS-SS-Biotin contains a cleavable disulfide bond within its spacer arm, a feature absent in Sulfo-NHS-LC-Biotin. This distinction is the deciding factor for researchers prioritizing the recovery of proteins in their native, functional state.
Chemical Structure and Reaction Mechanism
Both Sulfo-NHS-LC-Biotin and Sulfo-NHS-SS-Biotin are water-soluble due to the presence of a sulfonate group, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][2] Their N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][3] This reaction proceeds efficiently at a neutral to basic pH (typically 7-9).[1][3]
The key divergence is in the spacer arm that links the biotin molecule to the NHS ester. Sulfo-NHS-LC-Biotin has a long-chain (LC) spacer arm that forms a permanent, non-cleavable linkage.[4] In contrast, Sulfo-NHS-SS-Biotin incorporates a disulfide bond (-S-S-) in its spacer arm.[1][5] This disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol, or TCEP.[1][6]
Figure 1. Reaction schemes for protein biotinylation.
Performance in Protein Recovery: A Tale of Two Elution Strategies
The decision between these two reagents hinges on the desired state of the recovered protein. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making it incredibly stable.[7] This stability is advantageous for capturing biotinylated proteins but presents a significant challenge for their subsequent elution.
With Sulfo-NHS-LC-Biotin , the irreversible linkage means that elution from a streptavidin affinity column requires harsh, denaturing conditions.[7][8] These conditions, such as boiling in SDS-PAGE sample buffer or using low pH or high concentrations of chaotropic agents, effectively disrupt the biotin-streptavidin interaction but also denature the protein of interest, rendering it unsuitable for functional assays.[7][8]
Conversely, Sulfo-NHS-SS-Biotin offers an elegant solution to this problem. The cleavable disulfide bond allows for the gentle elution of the biotinylated protein under mild reducing conditions.[1][5] By incubating the streptavidin beads with a buffer containing a reducing agent like DTT, the disulfide bond is broken, releasing the protein from the biotin tag, which remains bound to the streptavidin. This preserves the native conformation and biological activity of the recovered protein.
Quantitative Data Summary
While direct side-by-side percentage recovery data is sparse in the literature, the qualitative differences in elution conditions and their impact on protein integrity are well-documented and critical for experimental design. The choice of reagent dictates the potential for recovering functional protein.
| Feature | Sulfo-NHS-LC-Biotin | Sulfo-NHS-SS-Biotin |
| Linkage Type | Stable Amide Bond | Cleavable Disulfide Bond |
| Elution Conditions | Harsh, Denaturing (e.g., boiling in SDS, low pH) | Mild, Non-denaturing (e.g., 50 mM DTT) |
| Protein Integrity | Denatured | Native, Functional |
| Suitability for Functional Assays | No | Yes |
| Typical Applications | Western blotting, Mass spectrometry (on-bead digest) | Pull-downs, IP, Enzyme assays, Structural studies |
Experimental Workflow and Protocols
The following provides a general workflow for protein biotinylation and affinity purification, highlighting the key differences in the elution step for each reagent.
Figure 2. Experimental workflow for protein biotinylation and recovery.
Detailed Experimental Protocol
This protocol provides a general guideline for biotinylating a protein in solution. Optimization may be required based on the specific protein and downstream application.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Streptavidin agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer:
-
For Sulfo-NHS-LC-Biotin: SDS-PAGE sample buffer
-
For Sulfo-NHS-SS-Biotin: 50 mM DTT in PBS
-
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the biotinylation reaction.[9]
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the Sulfo-NHS-Biotin reagent in ultrapure water. These reagents are moisture-sensitive and hydrolyze in aqueous solutions, so stock solutions should not be stored.[9]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a common starting point.
-
Add the calculated volume of the biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
-
Quenching the Reaction:
-
Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted biotinylation reagent.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotin and reaction byproducts using a desalting column or dialysis, exchanging the buffer back to a suitable buffer like PBS.
-
-
Affinity Purification:
-
Add the biotinylated protein sample to a slurry of streptavidin agarose beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing to allow the biotinylated protein to bind to the beads.
-
Pellet the beads by centrifugation and remove the supernatant.
-
Wash the beads 3-4 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
For proteins labeled with Sulfo-NHS-LC-Biotin:
-
Add 1-2 bead volumes of SDS-PAGE sample buffer to the beads.
-
Boil the sample for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the denatured, eluted protein.
-
-
For proteins labeled with Sulfo-NHS-SS-Biotin:
-
Add 1-2 bead volumes of elution buffer containing 50 mM DTT to the beads.[4]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Centrifuge to pellet the beads and collect the supernatant containing the native, eluted protein.
-
-
Conclusion
The choice between Sulfo-NHS-LC-Biotin and Sulfo-NHS-SS-Biotin is fundamentally a choice between endpoint analysis and the preservation of biological function. For applications where the final analysis involves denaturing techniques like Western blotting, Sulfo-NHS-LC-Biotin is a viable option. However, for the vast number of applications in drug development and basic research that require the recovery of intact, functional proteins for subsequent assays, Sulfo-NHS-SS-Biotin is the superior choice. Its cleavable disulfide linker provides a gentle and efficient means of protein recovery, maximizing the potential for meaningful downstream analysis.
References
- 1. goldbio.com [goldbio.com]
- 2. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]
- 3. fishersci.ie [fishersci.ie]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rheniumbio.co.il [rheniumbio.co.il]
- 10. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
Control Experiments for Sulfo-NHS-LC-Biotin Cell Surface Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Sulfo-NHS-LC-Biotin for cell surface labeling, robust control experiments are paramount for validating results and ensuring the specificity of the biotinylation reaction. This guide provides a comprehensive overview of essential control experiments, detailed protocols, and comparative data to aid in the design and interpretation of your cell surface labeling studies.
Sulfo-NHS-LC-Biotin is a water-soluble, membrane-impermeable reagent that reacts with primary amines (e.g., lysine residues) on extracellular domains of proteins.[1][2][3] This specificity makes it a powerful tool for identifying and isolating cell surface proteins. However, proper controls are necessary to rule out non-specific binding, intracellular labeling of dead or damaged cells, and other potential artifacts.
Key Control Experiments: A Comparative Overview
To ensure the reliability of cell surface biotinylation experiments, a panel of negative and positive controls should be included. These controls help to validate the specificity of the labeling and the integrity of the experimental system.
| Control Experiment | Purpose | Expected Outcome | Typical Signal Intensity (Relative to Positive Control) |
| Negative Control: Unlabeled Cells | To determine the background signal from endogenous biotin or non-specific binding of detection reagents. | No or very low signal detected by streptavidin probes. | 0-5% |
| Negative Control: Quenched Biotin Reagent | To confirm that the biotinylation reaction is effectively stopped and to control for any non-specific interactions of the quenched reagent with the cells. | No or very low signal, similar to unlabeled cells. | 0-5% |
| Negative Control: Cells Labeled at 4°C | To minimize the internalization of the biotin reagent, ensuring that labeling is restricted to the cell surface.[2][4] | Strong signal on the cell surface with minimal intracellular signal. | 80-100% (surface), <10% (intracellular) |
| Positive Control: Biotinylated Lysate | To confirm that the detection reagents (e.g., streptavidin-HRP) are working correctly and to provide a reference for maximal signal. | Strong, broad signal across a range of molecular weights. | 100% |
| Positive Control: Labeled Cells (Experimental Condition) | To demonstrate successful biotinylation of cell surface proteins under the chosen experimental conditions. | A specific pattern of biotinylated protein bands. | Varies depending on protein expression |
| Alternative Reagent: Sulfo-NHS-SS-Biotin | To provide a cleavable option for biotinylation, allowing for the release of captured proteins from streptavidin beads without harsh elution conditions.[5][6] | Similar labeling pattern to Sulfo-NHS-LC-Biotin, but the biotin tag can be removed with a reducing agent. | 90-100% (before cleavage) |
Experimental Protocols
Below are detailed protocols for the key control experiments. These should be optimized for your specific cell type and experimental conditions.
Protocol 1: Standard Cell Surface Biotinylation (Positive Control)
-
Cell Preparation: Culture cells to the desired confluency. Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[5][7]
-
Biotinylation Reaction: Immediately before use, prepare a 1 mg/mL solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0). Incubate the cells with the biotin solution for 30 minutes at 4°C with gentle agitation.[2]
-
Quenching: To stop the reaction, add a quenching solution (e.g., PBS containing 100 mM glycine or 50 mM Tris) and incubate for 15 minutes at 4°C.[6]
-
Lysis: Wash the cells three times with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analysis: The biotinylated proteins in the cell lysate can now be analyzed by Western blot using streptavidin-HRP or captured using streptavidin-agarose beads for subsequent analysis.
Protocol 2: Negative Control - Unlabeled Cells
-
Follow the exact procedure as the standard biotinylation protocol but replace the Sulfo-NHS-LC-Biotin solution with an equal volume of ice-cold PBS (pH 8.0).
Protocol 3: Negative Control - Quenched Biotin Reagent
-
Prepare the Sulfo-NHS-LC-Biotin solution as described in the standard protocol.
-
Immediately before adding to the cells, add the quenching solution (e.g., 100 mM glycine) to the biotin solution and incubate for 15 minutes at 4°C.
-
Proceed with the incubation and subsequent steps as outlined in the standard protocol.
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the workflow and the reaction of Sulfo-NHS-LC-Biotin with a primary amine.
Caption: Experimental workflow for cell surface biotinylation with key controls.
Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine on a cell surface protein.
Alternative Biotinylation Reagents
While Sulfo-NHS-LC-Biotin is a robust choice for many applications, alternative reagents may be more suitable for specific experimental goals.
| Reagent | Key Feature | Advantages | Considerations |
| Sulfo-NHS-Biotin | Shorter spacer arm (13.5 Å) | May reduce steric hindrance in some applications. | Shorter reach may limit labeling of some proteins. |
| Sulfo-NHS-LC-LC-Biotin | Longer spacer arm (30.5 Å) | Provides greater reach for labeling proteins within complex structures. | Increased length may lead to more non-specific interactions. |
| Sulfo-NHS-SS-Biotin | Cleavable disulfide bond in the spacer arm | Allows for the elution of biotinylated proteins from streptavidin beads under mild reducing conditions, preserving protein complexes.[5][6] | The disulfide bond can be sensitive to reducing agents present in some cell culture media or lysis buffers. |
References
- 1. Current good manufacturing practices–compliant manufacture and measurement of biotin-labeled red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A Defined Methodology for Reliable Quantification of Western Blot Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
A Researcher's Guide to Sulfo-NHS-LC-Biotin: Efficiency and Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins and other biomolecules is a critical step in a vast array of applications, from immunoassays to targeted drug delivery. Biotinylation, the process of covalently attaching biotin to a molecule, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. Among the various biotinylation reagents available, Sulfo-NHS-LC-Biotin has gained widespread use. This guide provides an objective comparison of Sulfo-NHS-LC-Biotin with other common biotinylation reagents, supported by experimental data, and offers detailed protocols for its use and the determination of its conjugation efficiency.
Understanding Sulfo-NHS-LC-Biotin
Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is an amine-reactive biotinylation reagent. Its key features include a water-soluble Sulfo-NHS ester group that targets primary amines (the N-terminus of a polypeptide chain and the side chain of lysine residues) and a long-chain (LC) spacer arm (22.4 angstroms). The sulfonate group renders the molecule water-soluble, allowing for biotinylation reactions to be performed in aqueous solutions without the need for organic solvents, which can be detrimental to protein structure and function. The long spacer arm helps to minimize steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin or streptavidin.
The reaction of Sulfo-NHS-LC-Biotin with a primary amine results in the formation of a stable amide bond. This reaction is most efficient at a pH range of 7-9.
Comparing Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Factors to consider include the solubility of the reagent, the length of the spacer arm, whether the linkage is cleavable, and the specific functional group targeted on the biomolecule. Below is a comparison of Sulfo-NHS-LC-Biotin with other commonly used biotinylation reagents.
| Reagent | Reactive Group | Spacer Arm Length (Å) | Cleavable | Key Characteristics & Comparative Efficiency |
| Sulfo-NHS-LC-Biotin | Sulfo-NHS Ester | 22.4 | No | Water-soluble; targets primary amines. The long spacer arm is designed to reduce steric hindrance. |
| NHS-LC-Biotin | NHS Ester | 22.4 | No | Membrane-permeable due to its lack of a sulfo group, making it suitable for intracellular labeling. In a study comparing the two for labeling cell surface proteins, NHS-LC-Biotin resulted in slightly more biotinylation of cellular proteins at the same concentration[1]. |
| Sulfo-NHS-Biotin | Sulfo-NHS Ester | 13.5 | No | Water-soluble with a shorter spacer arm than the "LC" version. This may be suitable when a shorter reach is desired. |
| Sulfo-NHS-SS-Biotin | Sulfo-NHS Ester | 24.3 | Yes (Disulfide Bond) | Water-soluble and amine-reactive, but with a cleavable disulfide bond in the spacer arm. This allows for the release of the biotinylated molecule from an avidin/streptavidin support under mild reducing conditions. A study comparing peptides labeled with Sulfo-NHS-Biotin and Sulfo-NHS-SS-Biotin found that a higher percentage of peptides were biotinylated with the Sulfo-NHS-SS-Biotin reagent (88% vs. 76%)[2]. |
| ChromaLINK Biotin | NHS Ester | 21.9 | No | Contains a UV-traceable bis-aryl hydrazone chromophore, allowing for direct spectrophotometric quantification of biotin incorporation without the need for a HABA assay. This method can provide a more accurate measure of the absolute number of biotin molecules attached to a protein[3]. |
Determining Conjugation Efficiency: The HABA Assay
A critical step in any biotinylation experiment is to determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used, simple, and rapid colorimetric method for this purpose.
The principle of the HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex. HABA binds to avidin, forming a complex that absorbs light at 500 nm. When a biotinylated sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
It is important to note that the HABA assay measures the number of biotin molecules available to bind to avidin and may underestimate the true degree of biotinylation if some biotin molecules are sterically hindered.
Experimental Protocols
General Protocol for Protein Biotinylation with Sulfo-NHS-LC-Biotin
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Protein to be biotinylated in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0.
-
Sulfo-NHS-LC-Biotin
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Desalting column or dialysis cassette for removal of excess biotin.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a known concentration (typically 1-10 mg/mL).
-
Prepare the Biotin Reagent: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in the reaction buffer to a concentration of 10 mM.
-
Biotinylation Reaction: Add a calculated molar excess of the Sulfo-NHS-LC-Biotin solution to the protein solution. A 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS.
Protocol for Determining Biotinylation Efficiency using the HABA Assay
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: After the reading stabilizes, record the final absorbance at 500 nm.
-
Calculate the Degree of Biotinylation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.
Visualizing the Process
To better understand the chemical and procedural aspects of Sulfo-NHS-LC-Biotin conjugation and its efficiency determination, the following diagrams illustrate the key processes.
References
A Researcher's Guide to Water-Soluble Biotinylation: Advantages of Sulfo-NHS-LC-Biotin
In the landscape of molecular biology and drug development, the precise and efficient labeling of proteins is paramount for a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. Among the diverse array of biotinylation reagents available, water-soluble reagents like Sulfo-NHS-LC-Biotin have emerged as a superior choice for many applications, particularly those involving sensitive biological samples. This guide provides an objective comparison of Sulfo-NHS-LC-Biotin with its alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.
The Sulfo-NHS-LC-Biotin Advantage: Water Solubility and Membrane Impermeability
The key to Sulfo-NHS-LC-Biotin's utility lies in the addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide (NHS) ester ring. This seemingly minor modification has profound implications for its experimental applications.
Enhanced Water Solubility: Unlike its non-sulfonated counterpart, NHS-LC-Biotin, which requires dissolution in organic solvents like DMSO or DMF, Sulfo-NHS-LC-Biotin is readily soluble in aqueous buffers.[1][2] This is a significant advantage as it eliminates the need to introduce organic solvents into sensitive biological systems, which can potentially denature proteins or disrupt cellular membranes.
Membrane Impermeability: The negatively charged sulfonate group renders Sulfo-NHS-LC-Biotin incapable of passively crossing the hydrophobic lipid bilayer of the cell membrane.[3][4] This property is the cornerstone of its widespread use in specifically labeling cell surface proteins.[5] By exclusively tagging proteins exposed to the extracellular environment, researchers can effectively isolate and study the "surfaceome," providing critical insights into cell signaling, receptor function, and drug targeting.
Performance Comparison: Sulfo-NHS-LC-Biotin vs. Alternatives
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Below is a comparison of Sulfo-NHS-LC-Biotin with other commonly used amine-reactive biotinylation reagents.
| Feature | Sulfo-NHS-LC-Biotin | NHS-LC-Biotin | Sulfo-NHS-SS-Biotin |
| Solubility | High water solubility | Requires organic solvents (DMSO, DMF) | High water solubility |
| Cell Membrane Permeability | Impermeable | Permeable | Impermeable |
| Primary Application | Cell surface protein labeling | Intracellular and extracellular protein labeling | Cell surface protein labeling with cleavable option |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (disulfide bond) |
| Spacer Arm Length | 22.4 Å | 22.4 Å | 24.3 Å |
| Reactive Group | N-Hydroxysuccinimide ester | N-Hydroxysuccinimide ester | N-Hydroxysuccinimide ester |
| Target | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
Experimental Data Insights:
A study comparing the biotinylation of living endothelial cells with NHS-LC-Biotin and Sulfo-NHS-LC-Biotin revealed important differences in labeling efficiency and stability. While NHS-LC-Biotin resulted in slightly more biotinylated cellular proteins at the same concentration, the biotinylation from Sulfo-NHS-LC-Biotin was less stable over time, with a calculated half-life of 10.8 hours compared to 38.0 hours for NHS-LC-Biotin. This suggests that for applications requiring longer-term tracking of labeled proteins, the stability of the biotin tag should be a consideration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments utilizing Sulfo-NHS-LC-Biotin.
Protocol 1: Cell Surface Protein Biotinylation
This protocol describes the labeling of cell surface proteins on adherent cells.
Materials:
-
Cells cultured in appropriate plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[3]
-
Immediately before use, prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
Add the Sulfo-NHS-LC-Biotin solution to the cells, ensuring the entire surface is covered.
-
Incubate the plate on a rocking platform for 30 minutes at 4°C to label the surface proteins.[3]
-
Aspirate the biotinylation solution and wash the cells once with the quenching solution.
-
Incubate the cells with the quenching solution for 10 minutes at 4°C to stop the reaction.[6]
-
Aspirate the quenching solution and wash the cells three times with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer for downstream applications.
Protocol 2: Immunoprecipitation of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with unconjugated agarose or magnetic beads for 1 hour at 4°C.
-
Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.
-
Add streptavidin-conjugated beads to the pre-cleared lysate.
-
Incubate the mixture for 2-4 hours or overnight at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate all residual wash buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
Protocol 3: Western Blotting of Biotinylated Proteins
This protocol describes the detection of biotinylated proteins by Western blotting.
Materials:
-
SDS-PAGE gel and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Separate the biotinylated protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Detect the signal using an appropriate imaging system.
Visualizing Experimental Workflows
Clear visualization of experimental processes is essential for understanding and execution. Below are Graphviz diagrams illustrating key workflows.
Caption: Chemical reaction of Sulfo-NHS-LC-Biotin with a primary amine on a protein.
Caption: Workflow for labeling cell surface proteins using Sulfo-NHS-LC-Biotin.
Caption: Workflow for the immunoprecipitation of biotinylated proteins.
References
- 1. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Surface protein biotinylation [protocols.io]
- 4. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novopro.cn [novopro.cn]
Safety Operating Guide
Proper Disposal of Sulfo-NHS-LC-Biotin: A Step-by-Step Guide
Ensuring laboratory safety and compliance, this guide provides essential procedures for the proper disposal of Sulfo-NHS-LC-Biotin sodium salt. Adherence to these protocols is crucial for protecting personnel and the environment.
Sulfo-NHS-LC-Biotin is an amine-reactive biotinylation reagent widely used in research and drug development to label proteins, antibodies, and other molecules.[1][2][3] While some safety data sheets (SDS) do not classify this compound as a hazardous substance or mixture, it is prudent to handle all chemicals with caution and dispose of them in accordance with institutional and local regulations.[4]
Hazard Profile and Safety Precautions
Before handling or disposing of Sulfo-NHS-LC-Biotin, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6] Handling should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[5][7]
| Hazard Statement | Precautionary Measures |
| Causes skin irritation | Wear protective gloves and clothing. In case of skin contact, wash with plenty of water.[5] |
| Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] |
| May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, move the person to fresh air.[5] |
| Suspected of damaging fertility or the unborn child | Obtain, read, and follow all safety instructions before use. Store locked up.[5][8] |
Experimental Protocol for Disposal
The proper disposal method for Sulfo-NHS-LC-Biotin depends on its form: unreacted solid, solutions, or contaminated labware. All waste generated should be considered chemical waste and segregated from regular trash.[6]
1. Unused or Expired Solid Reagent:
-
Collection: Collect the original vial containing the unused or expired solid reagent.
-
Labeling: Place the vial in a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound salt," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Do not dispose of the solid powder in the regular trash.[6] Arrange for pickup and disposal by a licensed waste disposal contractor.[9]
2. Solutions Containing Sulfo-NHS-LC-Biotin:
-
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester moiety of Sulfo-NHS-LC-Biotin readily hydrolyzes in aqueous solutions, rendering it non-reactive.[1][10][11][12] This property can be used to deactivate the reagent before disposal.
-
For dilute aqueous solutions, ensure the solution has been allowed to stand at room temperature for several hours (or overnight) to allow for complete hydrolysis of the NHS ester.[6]
-
-
Collection:
-
Concentrated Solutions (e.g., in DMSO or DMF): Never dispose of concentrated solutions down the drain.[6] Collect all concentrated stock solutions in a sealed, labeled hazardous waste container compatible with the solvent.[6]
-
Dilute Aqueous Solutions: After ensuring hydrolysis, transfer the solution to a designated aqueous hazardous waste container.[6]
-
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[6]
3. Contaminated Labware and Debris:
-
Solid Waste: All solid materials that have come into contact with Sulfo-NHS-LC-Biotin, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[6]
-
Gels: Electrophoresis gels containing the reagent should be collected in a sealed container and disposed of as hazardous waste.[6]
-
Disposal: The labeled solid hazardous waste container should be disposed of through your institution's chemical waste program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Sulfo-NHS-LC-Biotin waste.
Caption: Decision tree for the proper disposal of Sulfo-NHS-LC-Biotin waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations.[7][13] The Safety Data Sheet (SDS) for the specific product you are using should always be consulted for the most accurate and up-to-date information.[13]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. adipogen.com [adipogen.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. serva.de [serva.de]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. quanterix.com [quanterix.com]
- 10. store.sangon.com [store.sangon.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. butterfliesnow.com [butterfliesnow.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-NHS-LC-Biotin Sodium Salt
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Sulfo-NHS-LC-Biotin sodium salt. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound salt is a water-soluble, amine-reactive biotinylation reagent commonly used to label proteins, antibodies, and other molecules. While an invaluable tool in research, proper handling and disposal are paramount to mitigate potential hazards. This guide offers a procedural, step-by-step approach to its safe use, from initial handling to final waste disposal.
Essential Safety and Handling Information
Hazard Identification: this compound salt may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to handle this compound with care in a well-ventilated area.
Storage and Stability: This reagent is moisture-sensitive. Upon receipt, it should be stored at -20°C, protected from moisture, and ideally under a desiccated, inert gas. Before use, the vial must be allowed to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the reactive NHS ester, rendering it inactive.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the required PPE for handling this compound salt.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential irritation. Powder-free gloves are recommended to avoid contamination of the sample. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect eyes from dust particles and potential splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended when handling the powder. | To avoid inhalation of the powder, which may cause respiratory irritation. |
Operational Plan: From Preparation to Quenching
Following a systematic operational plan minimizes risks and ensures the effective use of the reagent.
Preparation of Sulfo-NHS-LC-Biotin Solution
-
Equilibration: Remove the vial of Sulfo-NHS-LC-Biotin from -20°C storage and allow it to warm completely to room temperature before opening.
-
Reconstitution: Immediately before use, prepare a stock solution. Sulfo-NHS-LC-Biotin is soluble in water and amine-free buffers (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.5. Anhydrous DMSO or DMF can also be used for preparing stock solutions that may be stored for a short period if aliquoted and kept desiccated at -20°C or -80°C. Do not prepare stock solutions in aqueous buffers for storage as the NHS-ester moiety readily hydrolyzes.
-
Buffer Considerations: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
Biotinylation Reaction
-
Reaction Setup: Perform the biotinylation reaction by adding the freshly prepared Sulfo-NHS-LC-Biotin solution to your protein or other amine-containing molecule in a suitable amine-free buffer.
-
Incubation: The reaction can typically be carried out for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: After the incubation period, quench the reaction to stop the biotinylation process and deactivate any unreacted Sulfo-NHS-LC-Biotin. This can be achieved by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM.
The logical workflow for handling Sulfo-NHS-LC-Biotin is illustrated in the diagram below.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
